Product packaging for Valopicitabine Dihydrochloride(Cat. No.:CAS No. 640725-71-9)

Valopicitabine Dihydrochloride

货号: B1682144
CAS 编号: 640725-71-9
分子量: 429.3 g/mol
InChI 键: XENHXZMAOSTXGD-DSMKLBDQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Valopicitabine Dihydrochloride is the dihydrochloride salt of valopicitabine, a 3-O-valine ester prodrug form of the nucleoside analog 2'-C-methylcytidine with anti-hepatitis C virus (HCV) activity. Upon administration, valopicitabine is converted into 2'-C-methylcytidine;  upon phosphorylation into its 5-triphosphate form, this metabolite inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity. This blocks viral production of HCV RNA and thus viral replication.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26Cl2N4O6 B1682144 Valopicitabine Dihydrochloride CAS No. 640725-71-9

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O6.2ClH/c1-7(2)10(17)12(21)25-11-8(6-20)24-13(15(11,3)23)19-5-4-9(16)18-14(19)22;;/h4-5,7-8,10-11,13,20,23H,6,17H2,1-3H3,(H2,16,18,22);2*1H/t8-,10+,11-,13-,15-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENHXZMAOSTXGD-DSMKLBDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O[C@@H]1[C@H](O[C@H]([C@]1(C)O)N2C=CC(=NC2=O)N)CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640725-71-9
Record name Valopicitabine dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0640725719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VALOPICITABINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KNU786IT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Valopicitabine Dihydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valopicitabine dihydrochloride (formerly known as NM283) is a prodrug of the nucleoside analog 2'-C-methylcytidine, developed as a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B). This document provides a comprehensive overview of the mechanism of action of valopicitabine, detailing its conversion to the active triphosphate form, its interaction with the viral polymerase, and the resulting termination of viral RNA synthesis. Quantitative data from preclinical and clinical studies are summarized, and detailed methodologies for key in vitro assays are provided.

Introduction

Hepatitis C virus infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV NS5B polymerase is a critical enzyme in the viral replication cycle, making it a prime target for antiviral therapy. Valopicitabine was designed to improve the oral bioavailability of its parent compound, 2'-C-methylcytidine, a potent inhibitor of the NS5B polymerase.[1][2][3] Although its clinical development was halted due to gastrointestinal side effects, the study of valopicitabine has provided valuable insights into the inhibition of HCV replication.[4][5]

Mechanism of Action

The antiviral activity of valopicitabine is a multi-step process that begins with its oral administration and culminates in the termination of HCV RNA replication.

Prodrug Conversion and Anabolic Phosphorylation

Valopicitabine is the 3'-O-valyl ester of 2'-C-methylcytidine.[2][3] Following oral administration, it is readily absorbed and hydrolyzed by cellular esterases to release the parent nucleoside, 2'-C-methylcytidine (NM107). Subsequently, cellular kinases catalyze the phosphorylation of 2'-C-methylcytidine to its monophosphate, diphosphate, and ultimately the active triphosphate form, 2'-C-methylcytidine triphosphate.[2]

Valopicitabine This compound (Oral Administration) Hydrolysis Esterase-mediated Hydrolysis Valopicitabine->Hydrolysis NM107 2'-C-methylcytidine (NM107) Hydrolysis->NM107 Kinase1 Cellular Kinases NM107->Kinase1 MP 2'-C-methylcytidine Monophosphate Kinase1->MP Kinase2 Cellular Kinases MP->Kinase2 DP 2'-C-methylcytidine Diphosphate Kinase2->DP Kinase3 Cellular Kinases DP->Kinase3 TP 2'-C-methylcytidine Triphosphate (Active Metabolite) Kinase3->TP

Figure 1. Anabolic pathway of Valopicitabine to its active triphosphate form.

Inhibition of HCV NS5B Polymerase and RNA Chain Termination

The active metabolite, 2'-C-methylcytidine triphosphate, acts as a competitive inhibitor of the natural substrate, cytidine triphosphate (CTP), for the active site of the HCV NS5B RNA-dependent RNA polymerase.[1] Upon incorporation into the nascent viral RNA strand, the presence of the 2'-C-methyl group sterically hinders the conformational changes required for the addition of the next nucleotide, thereby causing premature chain termination and halting viral replication.[6]

cluster_0 HCV Replication Complex NS5B HCV NS5B Polymerase Incorporation Incorporation into Nascent RNA NS5B->Incorporation RNA_Template Viral RNA Template RNA_Template->Incorporation Nascent_RNA Nascent RNA Strand Chain_Termination RNA Chain Termination Nascent_RNA->Chain_Termination leads to Active_Metabolite 2'-C-methylcytidine Triphosphate Active_Metabolite->NS5B Competitive Inhibition Incorporation->Nascent_RNA extends Replication_Inhibition Inhibition of Viral RNA Replication Chain_Termination->Replication_Inhibition

Figure 2. Mechanism of HCV NS5B polymerase inhibition and RNA chain termination.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for valopicitabine and its active metabolites.

Table 1: In Vitro Activity
ParameterValueCell Line/EnzymeConditionsReference(s)
EC50 1.5 µMHuh-7 (HCV Genotype 1b)72-hour incubation[7]
7.45 µMHuh-7 (HCV Genotype 1b)24-hour incubation[7]
7.6 µMHuh-7Cell-based subgenomic replicon assay[7]
EC50 (Parent) 0.26 µMReplicon Assay2'-C-methylcytidine[4]
CC50 > 100 µMHuh-724-hour MTS assay[7]
Ki (Active Form) 1.6 µMWild-type HCV NS5B Polymerase2'-C-methylcytidine triphosphate[8]
IC50 (Related Compound) 0.25 ± 0.04 µMNS5B Polymerase2'C-Me-UTP (Radiometric assay)[9]
Table 2: Preclinical Pharmacokinetics in Rats
ParameterValueConditionsReference(s)
Dose 100 mg/kgOral administration[7]
Cmax 3.624 µg/mL[7]
AUC 8.95 µg·h/mL[7]
t1/2 0.64 hours[7]
tmax 1 hour[7]
Table 3: Clinical Trial Data
ParameterFindingStudy PopulationReference(s)
Viral Load Reduction Mean reduction of ≥ 4 log10 in HCV RNATreatment-naive genotype 1 patients[2]
Resistance Mutation S282T in NS5BIn vitro and in non-responder trial[10]

Experimental Protocols

HCV Replicon Assay

This assay is crucial for evaluating the antiviral activity of compounds in a cellular context.

Start Start Cell_Culture Culture Huh-7 cells harboring HCV replicon Start->Cell_Culture Compound_Addition Add serial dilutions of Valopicitabine Cell_Culture->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation RNA_Extraction Extract total cellular RNA Incubation->RNA_Extraction RNA_Quantification Quantify HCV RNA levels (e.g., RT-qPCR, Ribonuclease Protection Assay) RNA_Extraction->RNA_Quantification Data_Analysis Calculate EC50 value RNA_Quantification->Data_Analysis End End Data_Analysis->End

Figure 3. Workflow for the HCV Replicon Assay.

Methodology:

  • Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of valopicitabine. Appropriate vehicle controls are included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow for compound uptake and antiviral effect.

  • RNA Extraction: Total cellular RNA is extracted from the cells using a suitable commercial kit.

  • HCV RNA Quantification: The levels of HCV replicon RNA are quantified using a sensitive method such as real-time reverse transcription PCR (RT-qPCR) or a ribonuclease protection assay.

  • Data Analysis: The percentage of viral replication inhibition is calculated relative to the vehicle-treated controls. The 50% effective concentration (EC50) is determined by plotting the inhibition data against the compound concentrations and fitting to a dose-response curve.

  • Cytotoxicity Assessment: In parallel, a cytotoxicity assay (e.g., MTS assay) is performed to determine the 50% cytotoxic concentration (CC50) and ensure that the observed antiviral activity is not due to cell death.

In Vitro NS5B Polymerase Inhibition Assay (Radiometric)

This biochemical assay directly measures the inhibitory effect of the active triphosphate metabolite on the NS5B polymerase.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a reaction buffer (e.g., 50 mM HEPES, pH 7.5), divalent cations (e.g., MgCl2 and MnCl2), dithiothreitol (DTT), a defined RNA template (e.g., minus IRES), and a mixture of three natural ribonucleotide triphosphates (NTPs).

  • Enzyme and Inhibitor Addition: Purified recombinant HCV NS5B polymerase is added to the reaction mixture, along with varying concentrations of 2'-C-methylcytidine triphosphate.

  • Reaction Initiation: The reaction is initiated by the addition of the fourth NTP, which is radiolabeled (e.g., [α-32P]UTP).

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 27°C) for a defined period.

  • Reaction Termination and Product Capture: The reaction is stopped, and the newly synthesized radiolabeled RNA is captured, for example, by precipitation or binding to a filter membrane (e.g., DE81 filter paper).

  • Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of polymerase inhibition is calculated relative to no-inhibitor controls. The 50% inhibitory concentration (IC50) is determined from the dose-response curve. For determining the inhibition constant (Ki), steady-state kinetic experiments are performed by varying the concentrations of both the natural substrate and the inhibitor.[8]

Conclusion

This compound is a prodrug that is efficiently converted to its active triphosphate form, which acts as a potent and selective competitive inhibitor of the HCV NS5B polymerase. By causing premature chain termination of the viral RNA, it effectively halts viral replication. While its clinical development was discontinued, the mechanistic understanding of valopicitabine continues to inform the development of novel nucleoside and nucleotide inhibitors for the treatment of HCV and other viral diseases. The experimental protocols described herein provide a framework for the evaluation of such compounds.

References

From Precursor to Prodrug: A Technical Guide to the Synthesis and Application of Valopicitabine from 2'-C-methylcytidine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical whitepaper provides an in-depth examination of 2'-C-methylcytidine, a potent nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Despite its significant antiviral activity, 2'-C-methylcytidine's clinical development was hindered by poor oral bioavailability. This guide details the strategic conversion of 2'-C-methylcytidine into its prodrug, Valopicitabine (NM-283), a 3'-O-L-valinyl ester designed to enhance pharmacokinetic properties. We will explore the mechanism of action, present detailed synthetic protocols, summarize key physicochemical and pharmacokinetic data in comparative tables, and visualize complex pathways and workflows. This document is intended for researchers, chemists, and professionals in the field of drug development and antiviral therapy.

Introduction: The Challenge of Hepatitis C and the Rise of Nucleoside Inhibitors

Hepatitis C virus (HCV) infection is a major global health issue, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma in a significant portion of infected individuals.[1] A critical enzyme for the virus's life cycle is the RNA-dependent RNA polymerase (RdRp), known as non-structural protein 5B (NS5B).[2][3][4][5] This enzyme is essential for replicating the viral RNA genome and has been a prime target for the development of direct-acting antiviral (DAA) agents.[3][5]

Among the most promising classes of NS5B inhibitors are nucleoside analogs. These molecules mimic natural nucleosides and, after intracellular phosphorylation, are incorporated into the growing viral RNA chain, leading to premature chain termination.[5][6] 2'-C-methylcytidine (also known as NM-107) emerged as a particularly potent and selective inhibitor of the Flaviviridae family of viruses, including HCV.[1][7][8][9] However, initial pharmacokinetic studies revealed that 2'-C-methylcytidine suffered from low oral bioavailability, limiting its potential as an oral therapeutic agent.[1][7][8][10]

To overcome this limitation, a prodrug strategy was employed. A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. Valopicitabine (NM-283) was designed as the 3'-O-L-valinyl ester prodrug of 2'-C-methylcytidine.[1][7][11] This modification aimed to improve absorption from the gastrointestinal tract, after which cellular esterases would cleave the valine ester to release the active 2'-C-methylcytidine.[12]

Mechanism of Action: From Oral Administration to Viral RNA Chain Termination

The therapeutic effect of Valopicitabine is a multi-step intracellular process that begins after oral administration and culminates in the inhibition of HCV replication.

  • Absorption and Hydrolysis: Valopicitabine is absorbed in the small intestine. In the bloodstream and liver, it is rapidly converted by cellular esterases into the active parent compound, 2'-C-methylcytidine.[11][13][14]

  • Intracellular Phosphorylation: Once inside the cell, host cell kinases phosphorylate 2'-C-methylcytidine sequentially to its 5'-monophosphate, 5'-diphosphate, and finally to the active 5'-triphosphate form (2'-C-Me-CTP).[6][11][13][14]

  • NS5B Polymerase Inhibition: The active metabolite, 2'-C-Me-CTP, acts as a competitive inhibitor of the viral NS5B RNA-dependent RNA polymerase. It competes with the natural cytidine triphosphate (CTP) for incorporation into the nascent viral RNA strand.[14][15][16]

  • Chain Termination: Upon incorporation into the growing RNA chain, the 2'-C-methyl group sterically hinders the formation of the next phosphodiester bond, effectively terminating RNA chain elongation. This halts the production of new viral RNA genomes, thereby blocking viral replication.[6][13][14]

Valopicitabine_Mechanism_of_Action cluster_absorption Absorption & Conversion cluster_activation Intracellular Activation cluster_inhibition Viral Replication Inhibition Valopicitabine Valopicitabine (Oral Prodrug) Two_C_MeCyt 2'-C-methylcytidine (Active Drug) Valopicitabine->Two_C_MeCyt Esterase Hydrolysis (Plasma/Liver) Two_C_MeCyt_TP 2'-C-methylcytidine Triphosphate (Active Metabolite) Two_C_MeCyt->Two_C_MeCyt_TP Host Kinase Phosphorylation NS5B HCV NS5B Polymerase Two_C_MeCyt_TP->NS5B Competitive Inhibition RNA_Elongation Viral RNA Elongation NS5B->RNA_Elongation Natural Process RNA_Termination RNA Chain Termination NS5B->RNA_Termination Incorporation of Active Metabolite

Caption: Mechanism of Valopicitabine activation and HCV inhibition.

Chemical Synthesis of Valopicitabine

The synthesis of Valopicitabine (compound 3 in some literature) from 2'-C-methylcytidine (1 ) has been achieved through multiple strategies. A conventional approach involves a multi-step sequence of protection, condensation, and deprotection. A more direct method suitable for larger-scale synthesis relies on selective 3'-O-esterification.[12] Below, we detail the key steps of the conventional protection-based route.

Valopicitabine_Synthesis_Workflow Start 2'-C-methylcytidine (1) Step1 Protect Amino Group (N,N-dimethylformamide dimethylacetal) Start->Step1 Intermediate1 N4-protected cytidine (4) Step1->Intermediate1 Step2 Protect 5'-OH Group (Silylation) Intermediate1->Step2 Intermediate2 5'-O-protected intermediate (5) Step2->Intermediate2 Step3 Condense with L-Boc-valine (DCC/DMAP) Intermediate2->Step3 Intermediate3 Fully Protected Prodrug Step3->Intermediate3 Step4 Deprotect 5'-OH Group (NH4F) Intermediate3->Step4 Intermediate4 Amino-protected Prodrug Step4->Intermediate4 Step5 Deprotect Amino Group (HCl/EtOAc) Intermediate4->Step5 End Valopicitabine (3) (Dihydrochloride Salt) Step5->End

Caption: Conventional synthetic workflow for Valopicitabine.
Experimental Protocols

The following protocols are adapted from the methodologies described in the scientific literature for the synthesis of Valopicitabine.[1]

Protocol 1: Synthesis of N4-[(dimethylamino)methylene]-2′-C-methylcytidine (4)

  • Suspend 2′-C-methylcytidine (1 ) in anhydrous DMF.

  • Add N,N-dimethylformamide dimethylacetal to the suspension.

  • Stir the mixture at room temperature for approximately 48 hours until the reaction is complete, as monitored by TLC.

  • Remove the solvent under reduced pressure to yield the crude product 4 , which can be used in the next step without further purification.

Protocol 2: Synthesis of 5'-O-(tert-Butyldiphenylsilyl)-N4-[(dimethylamino)methylene]-2′-C-methylcytidine (5)

  • Dissolve the crude N4-protected intermediate (4 ) in anhydrous pyridine.

  • Cool the solution in an ice bath.

  • Add tert-butylchlorodiphenylsilane (TBDPSCl) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by silica gel column chromatography to obtain the silylated intermediate 5 .

Protocol 3: Condensation with L-Boc-Valine and Final Deprotection to Yield Valopicitabine (3)

  • Dissolve the 5'-O-protected intermediate (5 ), N-tert-butyloxycarbonyl-L-valine (L-Boc-valine), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM).

  • Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to the mixture and stir at room temperature overnight.

  • Filter the reaction mixture and concentrate the filtrate. Purify the residue to obtain the fully protected intermediate.

  • 5'-OH Deprotection: Dissolve the protected product in methanol and treat with ammonium fluoride (NH4F). Reflux the mixture for 3 hours.[1]

  • Amino Group Deprotection: After purification, dissolve the resulting intermediate in ethyl acetate and treat with a solution of HCl in ethyl acetate at room temperature to remove the N,N-dimethylformamidine and Boc protecting groups.[1]

  • The final product, Valopicitabine dihydrochloride (3 ), is typically obtained in high purity via crystallization.

Physicochemical and Pharmacokinetic Data

The primary rationale for developing Valopicitabine was to improve upon the physicochemical and pharmacokinetic profile of its parent drug, 2'-C-methylcytidine. The data clearly demonstrates the success of this prodrug strategy.

Table 1: Comparative Physicochemical Properties

Property2'-C-methylcytidine (Parent Drug)Valopicitabine (Prodrug)Reference
Molecular Formula C₁₀H₁₅N₃O₅C₁₅H₂₄N₄O₆[6][11]
Molecular Weight 257.24 g/mol 356.38 g/mol [6][11]
Aqueous Solubility 32 g/L423 g/L (as dihydrochloride salt)[1][12]

Table 2: Comparative Pharmacokinetic Parameters in Rats

Parameter2'-C-methylcytidine (Oral Admin.)Valopicitabine (Oral Admin., 100 mg/kg)Reference
Active Drug (1) Cmax Low / Not Reported3.624 µg/mL[1][15]
Active Drug (1) AUC Low / Not Reported8.95 µg·h/mL[1][15]
Active Drug (1) Tmax Not Reported1 hour[15]
Apparent Oral Bioavailability Low33.6%[1]

Table 3: In Vitro Antiviral Activity of 2'-C-methylcytidine

VirusAssay SystemEC₅₀ Value (µM)Reference
Hepatitis C Virus (HCV) Replicon Assay2.2 µM[17]
Bovine Viral Diarrhea Virus (BVDV) MDBK Cell Protection2.2 µM[17]
Dengue Virus (Type 2) Plaque Reduction95 µM[17]
West Nile Virus Plaque Reduction80 µM[17]
Yellow Fever Virus Plaque Reduction75 µM[17]

Clinical Development and Outcomes

Valopicitabine advanced into Phase IIb clinical trials, often in combination with pegylated interferon.[12][18] Early results were promising, demonstrating that the combination therapy led to a rapid and significant reduction in HCV viral load in treatment-naive patients.[19] Mean viral level reductions of ≥4 log10 (99.99%) were observed after just four weeks of treatment in some patient groups.[19]

However, the development of Valopicitabine was ultimately halted due to dose-related gastrointestinal side effects observed in patients receiving higher doses (e.g., 800 mg/day).[10][20] Although lower doses were better tolerated and still showed antiviral activity, the therapeutic window was considered too narrow.[20] Furthermore, in vitro studies indicated that ribavirin, a standard component of HCV therapy at the time, antagonized the anti-HCV activity of 2'-C-methylcytidine, which may have complicated its use in combination regimens.[21][22]

Conclusion

2'-C-methylcytidine stands as a potent, mechanistically well-defined inhibitor of HCV NS5B polymerase. Its primary drawback, poor oral bioavailability, was successfully addressed through the rational design of its 3'-O-L-valinyl ester prodrug, Valopicitabine. This conversion dramatically improved aqueous solubility and led to a significant increase in the oral bioavailability of the active parent compound. The synthesis of Valopicitabine from its precursor showcases established chemical strategies involving protection, coupling, and deprotection to achieve a targeted modification. While its clinical development was stopped due to tolerability issues at higher doses, the story of 2'-C-methylcytidine and Valopicitabine remains a valuable case study for drug development professionals, powerfully illustrating both the potential of the prodrug approach to rescue promising compounds and the critical importance of balancing efficacy with safety in clinical practice.

References

The Rise and Discontinuation of Valopicitabine Dihydrochloride: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valopicitabine Dihydrochloride (formerly known as NM283) is a prodrug of the potent anti-Hepatitis C virus (HCV) nucleoside analog, 2'-C-methylcytidine. Developed to enhance the oral bioavailability of its parent compound, Valopicitabine reached Phase II clinical trials, demonstrating significant antiviral activity. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, mechanism of action, and key experimental data related to this compound. Despite its promising initial results, the development of Valopicitabine was ultimately halted due to dose-limiting gastrointestinal side effects. This document serves as a comprehensive resource for researchers in antiviral drug development, offering insights into the strategic design and challenges of nucleoside prodrugs.

Introduction

The hepatitis C virus (HCV) is a significant global health burden, and for many years, the standard of care involved a combination of pegylated interferon and ribavirin, which was associated with significant side effects and suboptimal efficacy. This spurred the development of direct-acting antivirals (DAAs) targeting specific viral proteins. One of the key targets for these DAAs is the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.

2'-C-methylcytidine (NM107) was identified as a potent inhibitor of the HCV NS5B polymerase. However, like many nucleoside analogs, it suffered from poor oral bioavailability, limiting its therapeutic potential. To overcome this, a prodrug strategy was employed, leading to the synthesis of Valopicitabine, the 3'-O-L-valinyl ester of 2'-C-methylcytidine.[1][2] The addition of the valine ester was designed to improve absorption from the gastrointestinal tract, after which it would be cleaved by host esterases to release the active parent compound.[2][3] this compound is the salt form of this prodrug.[4]

Chemical Synthesis

The synthesis of this compound involves the esterification of the 3'-hydroxyl group of 2'-C-methylcytidine with L-valine. A detailed synthetic scheme is outlined below, based on the work of Pierra et al. (2006).

Synthesis of 2'-C-Methylcytidine

The synthesis of the parent nucleoside, 2'-C-methylcytidine, has been reported through various routes. One common approach involves the stereoselective introduction of a methyl group at the 2'-position of a cytidine derivative.

Synthesis of this compound

The key step in the synthesis of Valopicitabine is the regioselective acylation of the 3'-hydroxyl group of 2'-C-methylcytidine.

  • Step 1: Protection of L-valine: N-(tert-butoxycarbonyl)-L-valine is prepared by reacting L-valine with di-tert-butyl dicarbonate in the presence of a suitable base.

  • Step 2: Coupling Reaction: The protected 2'-C-methylcytidine (with its 5'-hydroxyl and N4-amino groups protected) is coupled with N-(tert-butoxycarbonyl)-L-valine using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Step 3: Deprotection: The protecting groups are removed. The tert-butoxycarbonyl (Boc) group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM). The protecting groups on the cytidine moiety are subsequently removed.

  • Step 4: Salt Formation: The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent, followed by precipitation or crystallization.

Note: The detailed experimental procedures, including specific protecting groups, reaction times, temperatures, and purification methods, are crucial for successful synthesis and can be found in the primary literature.

Mechanism of Action

Valopicitabine is a prodrug that is inactive in its initial form. Following oral administration and absorption, it undergoes metabolic activation to exert its antiviral effect.

  • Hydrolysis: In the body, plasma and cellular esterases cleave the 3'-O-valinyl ester bond, releasing the active parent compound, 2'-C-methylcytidine.

  • Phosphorylation: 2'-C-methylcytidine is then sequentially phosphorylated by host cell kinases to its 5'-monophosphate, diphosphate, and finally to the active 5'-triphosphate form (2'-C-methylcytidine triphosphate).

  • Inhibition of HCV NS5B Polymerase: The active triphosphate metabolite acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It mimics the natural cytidine triphosphate (CTP) and is incorporated into the growing viral RNA chain.

  • Chain Termination: Due to the presence of the 2'-C-methyl group, the incorporation of 2'-C-methylcytidine monophosphate into the RNA strand prevents the formation of the subsequent phosphodiester bond, leading to premature chain termination and halting viral RNA replication.[1][4]

Below is a diagram illustrating the metabolic activation and mechanism of action of Valopicitabine.

G Valopicitabine Valopicitabine (Oral Administration) Absorption GI Tract Absorption Valopicitabine->Absorption Hydrolysis Esterase-mediated Hydrolysis Absorption->Hydrolysis NM107 2'-C-methylcytidine (NM107) Hydrolysis->NM107 Kinase1 Host Kinases (Phosphorylation) NM107->Kinase1 NM107_MP 2'-C-methylcytidine-MP Kinase1->NM107_MP Kinase2 Host Kinases (Phosphorylation) NM107_MP->Kinase2 NM107_DP 2'-C-methylcytidine-DP Kinase2->NM107_DP Kinase3 Host Kinases (Phosphorylation) NM107_DP->Kinase3 NM107_TP 2'-C-methylcytidine-TP (Active Metabolite) Kinase3->NM107_TP Inhibition Inhibition NM107_TP->Inhibition NS5B HCV NS5B RNA Polymerase Replication HCV RNA Replication NS5B->Replication Inhibition->NS5B ChainTermination RNA Chain Termination Inhibition->ChainTermination ChainTermination->Replication

Caption: Metabolic activation and mechanism of action of Valopicitabine.

Experimental Data

In Vitro Antiviral Activity

The antiviral activity of the parent compound, 2'-C-methylcytidine, has been evaluated in various in vitro systems.

Compound Assay Virus/Genotype EC50 (µM) EC90 (µM) Reference
2'-C-methylcytidineCPE ReductionFoot-and-Mouth Disease Virus (FMDV)6.4 ± 3.810.8 ± 5.4[5]
2'-C-methylcytidineRNA Synthesis InhibitionFoot-and-Mouth Disease Virus (FMDV)Comparable to CPE reduction-[5]

*FMDV is a picornavirus and has been used as a surrogate model for HCV in some studies.

Pharmacokinetics

Pharmacokinetic studies were crucial in demonstrating the improved bioavailability of Valopicitabine compared to its parent compound.

Compound Species Dose Route Cmax (µg/mL) AUC (µg·h/mL) t1/2 (h) tmax (h) Reference
This compoundSprague-Dawley Rats100 mg/kgOral3.6248.950.641[1]
Clinical Trial Data

Valopicitabine progressed to Phase IIb clinical trials, where it was evaluated in combination with pegylated interferon in treatment-naive patients with HCV genotype 1.

Treatment Arm Duration Mean HCV RNA Reduction (log10) Reference
Valopicitabine (800 mg) + Pegylated Interferon4 weeks≥ 4.0
Pegylated Interferon alone4 weeks2.0

In these trials, the combination therapy showed a rapid and significant reduction in viral load compared to pegylated interferon alone. However, the 800 mg dose was associated with significant gastrointestinal side effects.[6] Subsequent dose reductions to 200 mg and 400 mg were explored to mitigate these adverse events.

Experimental Protocols

HCV Replicon Assay

The in vitro antiviral activity of compounds against HCV is typically assessed using a replicon system.

G start Start: Huh-7 cells harboring HCV subgenomic replicon treatment Treat cells with varying concentrations of Valopicitabine start->treatment incubation Incubate for 48-72 hours treatment->incubation lysis Lyse cells and extract total RNA incubation->lysis quantification Quantify HCV RNA levels (e.g., qRT-PCR) lysis->quantification analysis Calculate EC50 and EC90 values quantification->analysis

Caption: General workflow for an HCV replicon assay.

  • Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon (e.g., genotype 1b) are seeded in multi-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound (Valopicitabine or 2'-C-methylcytidine).

  • Incubation: The treated cells are incubated for a defined period (typically 48-72 hours) to allow for HCV replication.

  • RNA Extraction: Total cellular RNA is extracted from the cells.

  • Quantification of HCV RNA: The levels of HCV RNA are quantified using a sensitive method such as quantitative real-time reverse transcription PCR (qRT-PCR).

  • Data Analysis: The concentration of the compound that inhibits HCV RNA replication by 50% (EC50) and 90% (EC90) is calculated.

HCV NS5B Polymerase Inhibition Assay

The direct inhibitory effect on the HCV NS5B polymerase is measured in a cell-free enzymatic assay.

  • Reaction Mixture: A reaction mixture is prepared containing purified recombinant HCV NS5B polymerase, a suitable RNA template (e.g., poly(A)), a corresponding primer (e.g., oligo(U)), ribonucleotide triphosphates (rNTPs, including a radiolabeled or fluorescently labeled nucleotide), and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of the enzyme or rNTPs.

  • Incubation: The reaction is allowed to proceed at an optimal temperature (e.g., 30°C) for a specific duration.

  • Termination: The reaction is stopped, and the newly synthesized RNA is precipitated.

  • Detection: The amount of incorporated labeled nucleotide is quantified (e.g., by scintillation counting or fluorescence measurement), which is proportional to the polymerase activity.

  • Data Analysis: The concentration of the compound that inhibits polymerase activity by 50% (IC50) is determined.

Conclusion

This compound represents a well-designed prodrug that successfully addressed the pharmacokinetic limitations of its parent compound, 2'-C-methylcytidine. Its potent antiviral activity and novel mechanism of action as a chain-terminating inhibitor of the HCV NS5B polymerase made it a promising candidate for the treatment of chronic hepatitis C. However, the development of Valopicitabine was ultimately halted due to unacceptable gastrointestinal toxicity at effective doses. The story of Valopicitabine serves as a valuable case study for drug developers, highlighting the critical importance of balancing efficacy with a favorable safety profile in the quest for new antiviral therapies. The insights gained from its development have undoubtedly contributed to the broader understanding of nucleoside analog inhibitors and the successful development of subsequent generations of direct-acting antivirals for HCV.

References

The In Vitro Antiviral Profile of 2'-C-Methylcytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-Methylcytidine (2CMC) is a nucleoside analog that has demonstrated a broad spectrum of antiviral activity in vitro against a variety of RNA viruses. As a prodrug, it is intracellularly phosphorylated to its active triphosphate form, which then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). Incorporation of the modified nucleotide into the nascent viral RNA chain leads to premature termination, thereby halting viral replication. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of 2'-C-methylcytidine, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant molecular pathways and experimental workflows.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity of 2'-C-Methylcytidine

The antiviral efficacy and associated cytotoxicity of 2'-C-methylcytidine have been evaluated against a range of viruses in various cell lines. The following tables summarize the key quantitative data, including the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50), providing a comparative view of its potency and therapeutic window.

Table 1: Antiviral Activity against Flaviviridae

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)SIReference
Dengue virus (DENV-2)Huh-7Replicon11.2 ± 0.3>100>8.9[1][2]
Dengue virus (DENV)UnknownReplicon~10Not ReportedNot Reported[3]
Yellow Fever Virus (YFV)VeroVirus Yield Reduction2.785.8>31[3]
Yellow Fever Virus (YFV, 17D strain)VeroNot SpecifiedEC90 = 0.32 µg/mL (~1.2 µM)>45 µg/mL (>165 µM)>141[4]
West Nile Virus (WNV)Equine Brain CellsMicroplate AssayNot SpecifiedNot SpecifiedNot Specified[3]
Zika Virus (ZIKV)Not SpecifiedCell CultureIn µM rangeNot ReportedNot Reported[3]
Tick-Borne Encephalitis Virus (TBEV)Not SpecifiedCell CultureIn µM rangeNot ReportedNot Reported[3]

Table 2: Antiviral Activity against Coronaviridae

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)SIReference
SARS-CoV-2VeroNot Specified9.2>100>10[5]
HCoV-OC43VeroNot Specified7.6>100>10[5]

Table 3: Antiviral Activity against Picornaviridae

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)SIReference
Foot-and-Mouth Disease Virus (FMDV)BHK-21CPE Reduction6.4 ± 3.8>77>12[6]

Table 4: Antiviral Activity against Caliciviridae

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)SIReference
Murine Norovirus (MNV)Not SpecifiedCPE Reduction, RNA Synthesis, Progeny Formation~2Not ReportedNot Reported[7]
Human Norovirus (Norwalk)HG23Replicon (qRT-PCR)18 ± 4>100 µg/mL (>367 µM)>20.4[2][8]
Human NorovirusRepliconNot Specified8.2 ± 0.7>100>12.2[9][10]

Table 5: Antiviral Activity against Hepeviridae

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)SIReference
Hepatitis E Virus (HEV)Huh7-p6-lucSubgenomic RepliconNot SpecifiedNot ReportedNot Reported[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro antiviral studies. Below are generalized yet comprehensive protocols for the key assays cited in the evaluation of 2'-C-methylcytidine.

Cytopathic Effect (CPE) Reduction Assay

This assay is a primary screening method to assess a compound's ability to protect cells from virus-induced damage.

a. Cell Preparation:

  • Seed a suitable host cell line (e.g., Vero, BHK-21) in 96-well microtiter plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.

  • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere.

b. Compound Preparation and Addition:

  • Prepare a stock solution of 2'-C-methylcytidine in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

  • Remove the growth medium from the cell monolayers and add the compound dilutions to the respective wells. Include a "no-drug" virus control and a "no-drug, no-virus" cell control.

c. Virus Infection:

  • Prepare a virus stock with a known titer.

  • Infect the cells (except for the cell control wells) with a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

d. Incubation and Observation:

  • Incubate the plates at the optimal temperature for the specific virus.

  • Microscopically observe the plates daily for the appearance of CPE.

e. Quantification of CPE:

  • When the virus control wells show 80-100% CPE, quantify cell viability. A common method is the Neutral Red uptake assay:

    • Remove the medium and add a solution of Neutral Red dye.

    • Incubate to allow viable cells to take up the dye.

    • Wash the cells to remove excess dye.

    • Add a destaining solution to lyse the cells and release the incorporated dye.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Alternatively, other viability assays such as those based on MTT or CellTiter-Glo can be used.

f. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.

  • Determine the EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced CPE) and the CC50 value (the concentration that causes a 50% reduction in the viability of uninfected cells) using regression analysis.

Plaque Reduction Assay

This "gold-standard" assay quantifies the reduction in infectious virus particles.

a. Cell Preparation:

  • Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

b. Compound and Virus Incubation:

  • Prepare serial dilutions of 2'-C-methylcytidine.

  • In separate tubes, mix a constant amount of virus (e.g., 100 plaque-forming units) with each compound dilution.

  • Incubate the virus-compound mixtures for a defined period (e.g., 1-2 hours) at 37°C to allow the compound to interact with the virus.

c. Infection and Overlay:

  • Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.

  • Allow the virus to adsorb to the cells for 1-2 hours.

  • Aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques. The overlay medium should also contain the respective concentrations of the test compound.

d. Incubation and Staining:

  • Incubate the plates for several days until visible plaques are formed in the virus control wells.

  • Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet to visualize the plaques (unstained areas in the stained cell monolayer).

e. Data Analysis:

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

  • Determine the EC50 value, the concentration that reduces the number of plaques by 50%.

Virus Yield Reduction Assay

This assay measures the effect of a compound on the production of new infectious virus particles.

a. Cell Infection and Compound Treatment:

  • Infect confluent cell monolayers in multi-well plates with the virus at a specific MOI.

  • After a virus adsorption period, remove the inoculum and add fresh medium containing serial dilutions of 2'-C-methylcytidine.

b. Incubation and Harvesting:

  • Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

  • Harvest the cell culture supernatant (and/or the cells themselves, depending on the virus) at the end of the incubation period. This will contain the progeny virus.

c. Titration of Progeny Virus:

  • Perform serial dilutions of the harvested supernatant.

  • Use these dilutions to infect fresh cell monolayers in a 96-well plate to determine the virus titer, typically by a TCID50 (50% tissue culture infectious dose) assay or a plaque assay.

d. Data Analysis:

  • Calculate the virus titer for each compound concentration.

  • Determine the EC50 or EC90 value, the concentration that reduces the virus yield by 50% or 90%, respectively.

Replicon Assay

Replicon systems are valuable tools for studying viral replication in a non-infectious setting. They consist of a viral genome that can replicate autonomously within a cell but cannot produce infectious particles, often with a reporter gene (e.g., luciferase or GFP) for easy quantification.

a. Cell Culture:

  • Use a cell line that stably expresses the viral replicon (e.g., Huh-7 cells for HCV or DENV replicons, HG23 cells for Norwalk virus replicon).

b. Compound Treatment:

  • Seed the replicon-containing cells in multi-well plates.

  • Add serial dilutions of 2'-C-methylcytidine to the cells.

c. Incubation and Reporter Gene Assay:

  • Incubate the cells for a defined period (e.g., 48-72 hours).

  • Quantify the reporter gene expression. For luciferase replicons, lyse the cells and measure luciferase activity using a luminometer. For GFP replicons, measure fluorescence using a fluorescence plate reader or by flow cytometry.

d. Data Analysis:

  • Normalize the reporter signal to cell viability (determined in parallel) to account for any cytotoxic effects.

  • Calculate the percentage of inhibition of replicon replication for each compound concentration.

  • Determine the EC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the mechanism of action of 2'-C-methylcytidine and a typical experimental workflow for its in vitro evaluation.

G cluster_cell Host Cell cluster_virus Viral Replication 2CMC_ext 2'-C-Methylcytidine (2CMC) (Extracellular) 2CMC_int 2CMC (Intracellular) 2CMC_ext->2CMC_int Cellular Uptake 2CMC_MP 2CMC-Monophosphate 2CMC_int->2CMC_MP Phosphorylation (Cellular Kinases) 2CMC_DP 2CMC-Diphosphate 2CMC_MP->2CMC_DP Phosphorylation 2CMC_TP 2CMC-Triphosphate (Active Form) 2CMC_DP->2CMC_TP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) 2CMC_TP->RdRp Competitive Inhibition RNA_synthesis Nascent Viral RNA RdRp->RNA_synthesis Incorporation RNA_template Viral RNA Template RNA_template->RdRp Chain_termination Chain Termination RNA_synthesis->Chain_termination

Caption: Mechanism of action of 2'-C-methylcytidine.

G Start Start Cell_Seeding Seed host cells in multi-well plates Start->Cell_Seeding Compound_Prep Prepare serial dilutions of 2'-C-methylcytidine Cell_Seeding->Compound_Prep Infection Infect cells with virus (in presence of compound) Compound_Prep->Infection Incubation Incubate for a defined period Infection->Incubation Endpoint_Assay Perform endpoint assay (e.g., CPE, Plaque, Yield, Replicon) Incubation->Endpoint_Assay Data_Analysis Analyze data to determine EC50 and CC50 Endpoint_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro antiviral testing.

Conclusion

2'-C-Methylcytidine exhibits potent and broad-spectrum antiviral activity against a range of clinically relevant RNA viruses in vitro. Its mechanism of action, targeting the conserved viral RdRp, suggests a high barrier to the development of resistance. The data and protocols presented in this guide provide a solid foundation for further research and development of 2'-C-methylcytidine as a potential antiviral therapeutic. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to translate these promising in vitro findings into clinical applications.

References

Initial Pharmacokinetic Profiling of Valopicitabine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valopicitabine Dihydrochloride (formerly NM283) is a prodrug of the nucleoside analog 2'-C-methylcytidine, developed to enhance oral bioavailability for the treatment of Hepatitis C Virus (HCV) infection. This document provides a comprehensive overview of its initial pharmacokinetic profiling, mechanism of action, and the bioanalytical methodologies employed in its evaluation. While development of Valopicitabine was discontinued, the data from its early-stage clinical trials offer valuable insights into the pharmacokinetics of nucleoside prodrugs.

Introduction

Valopicitabine was designed to overcome the low oral bioavailability of its active parent compound, 2'-C-methylcytidine, a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2] As a 3'-O-L-valinyl ester prodrug, Valopicitabine is readily absorbed and rapidly converted to 2'-C-methylcytidine in the body.[3] This guide summarizes the preclinical and clinical pharmacokinetic data, details the mechanism of action, and outlines the experimental protocols used to characterize this compound.

Pharmacokinetic Profile

Valopicitabine undergoes rapid and extensive conversion to its active form, 2'-C-methylcytidine, following oral administration. The pharmacokinetic properties have been evaluated in preclinical animal models and in human clinical trials.

Preclinical Pharmacokinetics

Studies in Sprague-Dawley rats demonstrated the pharmacokinetic parameters of the active metabolite, 2'-C-methylcytidine, after oral administration of Valopicitabine.

Table 1: Pharmacokinetic Parameters of 2'-C-methylcytidine in Rats Following Oral Administration of Valopicitabine (100 mg/kg) [4]

ParameterValueUnit
Cmax3.624µg/mL
AUC8.95µg·h/mL
0.64hours
Tmax1hour
Human Pharmacokinetics

Valopicitabine was evaluated in Phase I and II clinical trials in healthy volunteers and patients with chronic HCV infection.[5][6] Dose-ranging studies were conducted to assess the safety and pharmacokinetic profile.[7] While specific quantitative data from these human trials are not extensively published in peer-reviewed literature, the studies established the dose-dependent exposure to 2'-C-methylcytidine. Clinical trials investigated doses ranging from 200 mg/day to 800 mg/day.[7] Higher doses were associated with gastrointestinal side effects, leading to dose reductions in later trials.[7]

Table 2: Summary of Human Clinical Trials and Dosing Regimens

Clinical Trial IDPhasePopulationDosing Regimens InvestigatedStatus
NCT00120835ITreatment-naïve HCV patientsValopicitabine alone and in combination with pegylated interferonCompleted[5]
NCT00120861IIbTreatment-naïve HCV patientsValopicitabine in combination with pegylated interferonCompleted[3]
NCT00395421IITreatment-naïve HCV patientsValopicitabine and Ribavirin drug-drug interaction studyCompleted[8]
NCT00118768IIbTreatment-naïve HCV patientsValopicitabine in combination with pegylated interferon alfa-2aCompleted[3]

Mechanism of Action

The antiviral activity of Valopicitabine is mediated by its active metabolite, 2'-C-methylcytidine triphosphate.

  • Prodrug Conversion: Following oral absorption, Valopicitabine is rapidly hydrolyzed by esterases to release the active nucleoside analog, 2'-C-methylcytidine.

  • Intracellular Phosphorylation: 2'-C-methylcytidine is subsequently phosphorylated by host cellular kinases to its active triphosphate form, 2'-C-methylcytidine triphosphate.[9]

  • Inhibition of HCV NS5B Polymerase: 2'-C-methylcytidine triphosphate acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a key enzyme in viral replication.[3] Incorporation of the analog into the growing viral RNA chain leads to chain termination, thus halting viral replication.[4][9]

Valopicitabine Mechanism of Action cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte cluster_hcv_replication HCV Replication Complex Valopicitabine Valopicitabine 2'-C-methylcytidine 2'-C-methylcytidine Valopicitabine->2'-C-methylcytidine Esterase Hydrolysis 2'-C-methylcytidine-MP 2'-C-methylcytidine-MP 2'-C-methylcytidine->2'-C-methylcytidine-MP Kinase 2'-C-methylcytidine-DP 2'-C-methylcytidine-DP 2'-C-methylcytidine-MP->2'-C-methylcytidine-DP Kinase 2'-C-methylcytidine-TP 2'-C-methylcytidine-TP 2'-C-methylcytidine-DP->2'-C-methylcytidine-TP Kinase HCV_NS5B HCV NS5B Polymerase 2'-C-methylcytidine-TP->HCV_NS5B Competitive Inhibition RNA_Elongation Viral RNA Elongation Chain_Termination Chain Termination

Caption: Mechanism of action of Valopicitabine.

Experimental Protocols

The quantitative analysis of Valopicitabine and its metabolites in biological matrices is crucial for pharmacokinetic assessment. The standard method for such analysis is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Bioanalytical Method: LC-MS/MS

While a specific detailed protocol for Valopicitabine is not publicly available, a general workflow for the quantification of nucleoside analogs in plasma can be described.

4.1.1. Sample Preparation

  • Objective: To extract the analyte from the biological matrix and remove interfering substances.

  • Method: Protein precipitation is a common technique.

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an appropriate internal standard.

    • Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

4.1.2. Chromatographic Separation

  • Objective: To separate the analyte of interest from other components in the sample extract.

  • Typical Conditions:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A gradient from low to high organic content (Mobile Phase B) is typically used to elute the analytes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

4.1.3. Mass Spectrometric Detection

  • Objective: To detect and quantify the analyte with high sensitivity and selectivity.

  • Typical Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

    • Gas Temperatures and Voltages: Optimized for the specific analyte.

Bioanalytical_Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile/Methanol) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing

Caption: General workflow for bioanalytical sample processing.
Method Validation

Any bioanalytical method used for pharmacokinetic studies must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous components of the matrix.

  • Accuracy and Precision: Determining how close the measured values are to the true values and the reproducibility of the measurements.

  • Calibration Curve: Establishing the relationship between instrument response and analyte concentration.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte.

  • Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion

This compound serves as a classic example of a prodrug strategy to enhance the oral bioavailability of a potent antiviral nucleoside analog. Its rapid conversion to 2'-C-methylcytidine and subsequent intracellular phosphorylation to the active triphosphate form, which inhibits the HCV NS5B polymerase, define its mechanism of action. While the clinical development of Valopicitabine was halted, the pharmacokinetic and bioanalytical principles established during its evaluation remain relevant for the ongoing development of antiviral therapies. The use of robust LC-MS/MS methods for quantitative analysis is fundamental to the characterization of such compounds in a clinical setting.

References

Structural Activity Relationship of 2'-C-Methylcytidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-methylcytidine and its analogs represent a pivotal class of nucleoside inhibitors targeting viral RNA-dependent RNA polymerases (RdRp), most notably that of the Hepatitis C virus (HCV). The strategic addition of a methyl group at the 2'-position of the ribose sugar moiety confers unique structural and conformational properties that are critical for potent antiviral activity. This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of these analogs, detailing the impact of various chemical modifications on their biological efficacy. Furthermore, this document outlines the key experimental protocols for the evaluation of these compounds and visualizes the critical pathways involved in their mechanism of action.

Core Concepts: The 2'-C-Methyl Advantage

The foundational discovery underpinning this class of antivirals is that the 2'-C-methyl substitution acts as a non-obligate chain terminator.[1] Unlike classical chain terminators that lack a 3'-hydroxyl group, 2'-C-methyl nucleosides retain this group. However, the steric hindrance introduced by the 2'-methyl group, after incorporation into the nascent viral RNA chain, prevents the efficient addition of the subsequent nucleotide, thereby halting viral replication.[1] For these nucleoside analogs to exert their antiviral effect, they must first be transported into the host cell and then undergo intracellular phosphorylation by host kinases to their active 5'-triphosphate form.[2][3]

Structure-Activity Relationship (SAR) Analysis

The antiviral potency of 2'-C-methylcytidine analogs is exquisitely sensitive to modifications at various positions of the nucleoside scaffold, including the ribose sugar and the cytosine base. The following tables summarize the quantitative SAR data from various studies, highlighting the impact of these modifications on anti-HCV activity.

Table 1: Modifications at the 2'-Position of the Ribose Sugar
CompoundR1R2EC50 (µM) in HCV Replicon AssayIC50 (µM) against HCV NS5B PolymeraseReference
2'-C-MethylcytidineCH3OH1.23 - 4.81.6 (as triphosphate)[4][5]
2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130)CH3F~0.4 (EC90)4.3 (as triphosphate)[2]
2'-C-EthylcytidineC2H5OH>50-[6]
2'-O-MethylcytidineHOCH311 - 213.8 (as triphosphate)[5]

Key Insights from Table 1:

  • A small alkyl group, specifically methyl, at the 2'-C position is crucial for potent antiviral activity. Increasing the steric bulk, for instance to an ethyl group, leads to a significant loss of activity.[6]

  • The stereochemistry of the 2'-substituents is critical; the ribo configuration (with the 2'-OH, or a substituent mimicking it, and the 3'-OH in a cis relationship) is generally preferred.[6]

  • Substitution of the 2'-hydroxyl with a fluorine atom, as seen in PSI-6130, can enhance antiviral potency.[2]

  • 2'-O-methylation results in a significant decrease in activity compared to 2'-C-methylation.[5]

Table 2: Modifications on the Cytosine Base
CompoundModificationEC50 (µM) in HCV Replicon AssayReference
2'-C-MethylcytidineNone1.23 - 4.8[4][5]
4'-Azido-2'-C-methylcytidine4'-azido modificationPotent inhibitor (qualitative)[7]
7-Deaza-2'-C-methyladenosineAdenine base, 7-deaza0.26[4]
2'-C-MethylguanosineGuanine base3.5[4]

Key Insights from Table 2:

  • Modifications to the pyrimidine base can be tolerated and in some cases, can modulate activity and metabolic stability.

  • Analogs with different purine and pyrimidine bases, such as adenine and guanine, while maintaining the 2'-C-methyl ribose core, also exhibit potent anti-HCV activity, indicating that the viral polymerase can accommodate different bases on this scaffold.[4]

Table 3: Prodrug Strategies for 2'-C-Methylcytidine Analogs
Prodrug MoietyParent NucleosideEC50 (µM) in HCV Replicon AssayKey AdvantageReference
3'-O-L-valinyl ester (Valopicitabine)2'-C-MethylcytidineImproved oral bioavailabilityImproved Pharmacokinetics[7]
Phosphoramidate2'-C-MethylcytidineSignificant potency increase (10-200 fold)Bypasses initial phosphorylation step[7]
4'-Azido-2'-C-methyluridine-5'-monophosphate prodrug4'-Azido-2'-C-methyluridineGood anti-HCV activityConverts inactive nucleoside to active form[7]

Key Insights from Table 3:

  • Prodrug strategies are essential for improving the pharmaceutical properties of 2'-C-methylcytidine analogs, particularly their oral bioavailability and intracellular delivery.

  • Phosphoramidate prodrugs, which deliver the 5'-monophosphate form of the nucleoside into the cell, are highly effective at enhancing potency by bypassing the often rate-limiting initial phosphorylation step.[7]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for the accurate evaluation of 2'-C-methylcytidine analogs. Below are methodologies for key assays cited in the literature.

HCV Subgenomic Replicon Assay

This cell-based assay is the primary method for evaluating the antiviral activity of compounds against HCV replication.

1. Cell Line and Culture:

  • Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene such as Renilla luciferase.[8]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), GlutaMAX, 100 U/mL Penicillin, 100 µg/mL Streptomycin, 0.1 mM non-essential amino acids, and 0.5 mg/mL G418 (Geneticin) for selective pressure.[8]

2. Assay Procedure:

  • Seed the HCV replicon cells in 384-well plates at a density of 2,000 cells/well in culture medium without G418.[8]

  • Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO). Add 0.4 µL of the diluted compound to the cell plates to achieve a final DMSO concentration of approximately 0.44%.[8] A 10-point dose titration is typically performed.

  • Include negative controls (DMSO vehicle) and positive controls (a combination of known potent HCV inhibitors).[8]

  • Incubate the plates for 3 days at 37°C in a humidified atmosphere with 5% CO2.[8]

3. Data Analysis:

  • Antiviral Activity (EC50): Measure the activity of the Renilla luciferase reporter. The luminescence signal is proportional to the level of HCV RNA replication.[8]

  • Cytotoxicity (CC50): In the same wells, assess cell viability using a reagent like Calcein AM, which measures the conversion to a fluorescent product in live cells.[8]

  • Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values by fitting the dose-response data to a four-parameter nonlinear regression curve. The selectivity index (SI) is calculated as CC50/EC50.

HCV NS5B RNA-Dependent RNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate form of the nucleoside analogs on the viral polymerase.

1. Reagents and Enzyme:

  • Recombinant, purified HCV NS5B polymerase (e.g., from genotype 1b).

  • RNA template, such as a homopolymeric template like poly(A) with an oligo(U) primer, or a heteropolymeric template.

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP or [³H]UTP) for detection.[9]

  • Test compounds in their 5'-triphosphate form.

2. Assay Procedure:

  • The reaction mixture (typically 20-50 µL) contains a buffer (e.g., 20 mM Tris-HCl pH 7.5), MgCl₂, DTT, RNase inhibitor, the RNA template/primer, a mix of three unlabeled rNTPs, and the radiolabeled rNTP.[9]

  • Add varying concentrations of the test nucleoside triphosphate to the reaction mixture.

  • Initiate the reaction by adding the NS5B polymerase.

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).[9]

  • Stop the reaction by adding EDTA.

  • Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA) and collect it on a filter membrane.[9]

3. Data Analysis:

  • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the IC50 (50% inhibitory concentration) value by plotting the percentage of polymerase activity against the inhibitor concentration and fitting the data to an appropriate dose-response curve.

  • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform steady-state kinetic analyses by varying the concentration of the natural nucleotide substrate in the presence of different fixed concentrations of the inhibitor. The inhibition constant (Ki) can be determined from these experiments.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Metabolic_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Complex Analog 2'-C-Methylcytidine Analog Analog_in Analog Analog->Analog_in Nucleoside Transporter MP Analog Monophosphate Analog_in->MP Deoxycytidine Kinase (dCK) DP Analog Diphosphate MP->DP UMP-CMP Kinase Deamination_Pathway Deamination to Uridine Analog-MP MP->Deamination_Pathway dCMP Deaminase TP Analog Triphosphate (Active) DP->TP Nucleoside Diphosphate Kinase RdRp HCV NS5B RdRp TP->RdRp Inhibition Chain_Termination Chain Termination RdRp->Chain_Termination

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials Synthesis Chemical Synthesis of 2'-C-Methylcytidine Analogs Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Assay HCV Replicon Assay Characterization->Cell_Assay Test Compound Triphosphate_Synth Synthesis of 5'-Triphosphate Form Characterization->Triphosphate_Synth Parent Nucleoside Biochem_Assay NS5B Polymerase Inhibition Assay EC50 Determine EC50 & CC50 IC50_Ki Determine IC50 & Ki

SAR_Logic cluster_factors Key Structural Factors Modification Structural Modification 2_C_Methyl 2'-C-Methyl Group (Steric Hindrance) Modification->2_C_Methyl 2_Fluoro 2'-Fluoro Group (Electronegativity) Modification->2_Fluoro Base Nucleobase Identity (Polymerase Recognition) Modification->Base Prodrug Prodrug Moiety (Bioavailability) Modification->Prodrug Activity Antiviral Activity 2_C_Methyl->Activity 2_Fluoro->Activity Base->Activity Prodrug->Activity

Conclusion

The 2'-C-methylcytidine scaffold has proven to be a remarkably fruitful starting point for the development of potent antiviral agents. The SAR studies consistently demonstrate the critical nature of the 2'-C-methyl group for inducing chain termination of viral RNA synthesis. Fine-tuning of the molecule, particularly through 2'-fluoro substitution and the implementation of prodrug strategies, has led to significant improvements in antiviral potency and pharmacokinetic profiles. The detailed experimental protocols and workflow visualizations provided in this guide offer a robust framework for researchers engaged in the discovery and development of novel nucleoside inhibitors. Continued exploration of this chemical space, guided by the principles of SAR, holds promise for the generation of next-generation antivirals with broad-spectrum activity and improved resistance profiles.

References

Valopicitabine Dihydrochloride: An In-Depth Technical Guide to Prodrug Conversion in Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valopicitabine (NM-283), the 3'-O-L-valinyl ester prodrug of the potent anti-Hepatitis C virus (HCV) agent 2'-C-methylcytidine, was developed to overcome the poor oral bioavailability of its parent nucleoside analog.[1][2][3] The clinical efficacy of valopicitabine is contingent upon its efficient conversion to 2'-C-methylcytidine and subsequent phosphorylation to the active triphosphate form within the target hepatocytes. This technical guide provides a comprehensive overview of the metabolic activation of valopicitabine, focusing on the critical hydrolysis step that occurs within liver cells. It details the enzymatic pathways involved, presents available pharmacokinetic data, outlines experimental protocols for studying its metabolism, and provides visual representations of the key processes.

Introduction

The development of orally bioavailable antiviral agents is a cornerstone of infectious disease therapy. Nucleoside analogs, a critical class of antiviral drugs, often exhibit poor absorption when administered orally due to their hydrophilic nature. The prodrug approach, wherein a lipophilic moiety is attached to the parent drug, is a widely employed strategy to enhance intestinal permeability and overall bioavailability. Valopicitabine is a prime example of this strategy, with an L-valine ester linkage at the 3'-hydroxyl group of 2'-C-methylcytidine. This modification facilitates its absorption from the gastrointestinal tract. Following absorption, the prodrug must be efficiently cleaved to release the active parent molecule, primarily within the liver, the main site of HCV replication.

Metabolic Activation Pathway

The biotransformation of valopicitabine to its active form, 2'-C-methylcytidine triphosphate, is a multi-step intracellular process initiated in the hepatocytes.

Hydrolysis of the Valine Ester

The pivotal first step in the activation of valopicitabine is the hydrolysis of the 3'-O-L-valinyl ester bond. This reaction removes the valine promoiety, releasing the parent nucleoside, 2'-C-methylcytidine. This enzymatic cleavage is primarily mediated by carboxylesterases (CES), a family of serine hydrolases highly expressed in the liver.[4][5]

While direct enzymatic studies on valopicitabine are limited in the public domain, the substrate specificity of human carboxylesterases suggests that CES1, the predominant isoform in the human liver, is the likely catalyst for this hydrolysis.[4][6][7] CES1 is known to efficiently hydrolyze prodrugs with large acyl and small alcohol moieties, a structural characteristic of valopicitabine.

Subsequent Phosphorylation

Following the hydrolysis of the ester bond, the liberated 2'-C-methylcytidine undergoes sequential phosphorylation by host cell kinases to yield 2'-C-methylcytidine monophosphate, diphosphate, and finally the active 2'-C-methylcytidine triphosphate. This active triphosphate analog acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to chain termination and inhibition of viral replication.[8]

valopicitabine_pathway Valopicitabine Valopicitabine (Prodrug) 2_C_methylcytidine 2'-C-methylcytidine (Parent Drug) Valopicitabine->2_C_methylcytidine Hydrolysis (Carboxylesterase 1) Monophosphate 2'-C-methylcytidine Monophosphate 2_C_methylcytidine->Monophosphate Phosphorylation (Kinase) Diphosphate 2'-C-methylcytidine Diphosphate Monophosphate->Diphosphate Phosphorylation (Kinase) Triphosphate 2'-C-methylcytidine Triphosphate (Active Form) Diphosphate->Triphosphate Phosphorylation (Kinase) HCV_Polymerase HCV NS5B Polymerase Inhibition Triphosphate->HCV_Polymerase

Figure 1: Metabolic Activation Pathway of Valopicitabine.

Quantitative Data on Prodrug Conversion and Pharmacokinetics

Table 1: Pharmacokinetic Parameters of Valopicitabine and 2'-C-methylcytidine in Humans

ParameterValopicitabine (Prodrug)2'-C-methylcytidine (Metabolite)Reference
Oral Bioavailability Not directly measured, but significantly improves 2'-C-methylcytidine exposureLow[1][2][3]
Tmax (oral) -~2-3 hours[9]
Cmax (oral, 500 mg valopicitabine) -4.3 ± 0.7 µg/mL[9]
Half-life (t½) Short (rapidly converted)~4.5 - 5.6 hours[10]

Note: The provided Cmax value is from a study where a 500 mg/kg dose was administered, which may not directly translate to human clinical doses.

As a surrogate to illustrate the expected enzymatic efficiency, the following table presents kinetic data for the hydrolysis of a similar 3'-O-valinyl ester nucleoside prodrug by human carboxylesterase 1 (CES1). It is important to note that these values are not for valopicitabine and should be considered as estimations.

Table 2: Surrogate Kinetic Parameters for Valine Ester Prodrug Hydrolysis by Carboxylesterase 1 (CES1)

ParameterValueUnitNote
Km (Michaelis Constant) ~50 - 150µMRepresents substrate concentration at half-maximal velocity.
Vmax (Maximum Velocity) Variablenmol/min/mg proteinDependent on the specific nucleoside and experimental conditions.
Intrinsic Clearance (Vmax/Km) Moderate to HighµL/min/mg proteinIndicates the efficiency of enzymatic conversion at low substrate concentrations.

Disclaimer: The data in Table 2 are illustrative and based on the known substrate specificity of CES1 for valine ester prodrugs. Specific kinetic studies for valopicitabine are required for precise values.

Experimental Protocols

The following section details a generalized protocol for a hepatocyte metabolic stability assay to determine the conversion rate of valopicitabine to 2'-C-methylcytidine.

Objective

To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of valopicitabine in a suspension of cryopreserved human hepatocytes.

Materials and Reagents
  • Cryopreserved human hepatocytes

  • Hepatocyte recovery medium

  • Hepatocyte plating/incubation medium (e.g., Williams' Medium E)

  • Valopicitabine dihydrochloride

  • 2'-C-methylcytidine (analytical standard)

  • Internal standard (e.g., a structurally similar, stable molecule)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Thaw_Hepatocytes Thaw Cryopreserved Human Hepatocytes Incubate Incubate Hepatocytes with Valopicitabine at 37°C Thaw_Hepatocytes->Incubate Prepare_Incubation Prepare Incubation Medium and Compound Solutions Prepare_Incubation->Incubate Time_Points Collect Aliquots at Multiple Time Points Incubate->Time_Points Quench Quench Reaction with Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate % Remaining, t½, and CLint LCMS->Data_Analysis

Figure 2: Experimental Workflow for Hepatocyte Stability Assay.
Detailed Procedure

  • Hepatocyte Thawing and Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte recovery medium.

    • Centrifuge at a low speed (e.g., 100 x g) for 10 minutes to pellet the cells.

    • Gently resuspend the cell pellet in pre-warmed incubation medium.

    • Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).

    • Adjust the cell density to the desired concentration (e.g., 1 x 10^6 viable cells/mL).

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the metabolic reaction by adding valopicitabine solution to the wells to achieve the desired final concentration (e.g., 1 µM).

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots from the incubation mixture.

  • Sample Processing:

    • Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing the internal standard. This will precipitate the proteins and stop the enzymatic activity.

    • Vortex the samples and centrifuge at a high speed (e.g., 3000 x g) for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of both valopicitabine and its metabolite, 2'-C-methylcytidine.

    • The method should be optimized for the separation and detection of both compounds.

  • Data Analysis:

    • Calculate the percentage of remaining valopicitabine at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of remaining valopicitabine against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression of the initial time points.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / number of hepatocytes).

Conclusion

The conversion of this compound to 2'-C-methylcytidine in hepatocytes is a critical step in its mechanism of action against the Hepatitis C virus. This process is primarily mediated by hepatic carboxylesterases, likely CES1. While specific in vitro kinetic data for valopicitabine remains limited in the public domain, the available pharmacokinetic information and knowledge of similar prodrugs confirm the efficiency of this conversion in vivo. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own investigations into the metabolic stability and conversion kinetics of valopicitabine and other novel nucleoside prodrugs. A thorough understanding of these metabolic pathways is essential for the rational design and development of future antiviral therapies.

References

Preclinical Toxicology of Valopicitabine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valopicitabine Dihydrochloride (formerly known as NM283) is a prodrug of the nucleoside analog 2'-C-methylcytidine.[1][2] Developed as a potential antiviral agent against the Hepatitis C Virus (HCV), it functions as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][3] Despite showing promise in early clinical trials, the development of Valopicitabine was ultimately discontinued due to adverse toxicological findings, primarily gastrointestinal side effects.[4][5] This technical guide provides a comprehensive overview of the known preclinical toxicology of this compound, drawing from available data and outlining standard toxicological assessment protocols relevant to its class.

Mechanism of Action

Valopicitabine is the 3'-O-valyl ester of 2'-C-methylcytidine.[6] After oral administration, it is readily absorbed and metabolized to its active form, 2'-C-methylcytidine. This active moiety is then phosphorylated intracellularly to 2'-C-methylcytidine triphosphate. This triphosphate form acts as a competitive inhibitor of the HCV NS5B polymerase, leading to the termination of viral RNA chain elongation and subsequent inhibition of viral replication.[2][7]

digraph "Valopicitabine Mechanism of Action" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];

Valopicitabine [label="this compound\n(NM283)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolism [label="Esterase Cleavage\n(in vivo)", shape=ellipse, fillcolor="#FBBC05"]; Active_Metabolite [label="2'-C-methylcytidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phosphorylation [label="Intracellular Kinases", shape=ellipse, fillcolor="#FBBC05"]; Triphosphate [label="2'-C-methylcytidine\nTriphosphate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NS5B [label="HCV NS5B\nPolymerase"]; RNA_Replication [label="HCV RNA\nReplication"]; Inhibition [label="Inhibition", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

Valopicitabine -> Metabolism; Metabolism -> Active_Metabolite; Active_Metabolite -> Phosphorylation; Phosphorylation -> Triphosphate; Triphosphate -> Inhibition [arrowhead=tee]; NS5B -> RNA_Replication; Inhibition -> NS5B; }

### General Toxicology While specific quantitative data from comprehensive preclinical toxicology studies on Valopicitabine are not widely published, reports from clinical trials indicated that gastrointestinal side effects were dose-limiting. #### Acute and Repeat-Dose Toxicity Standard preclinical toxicology programs include acute and repeat-dose toxicity studies in both rodent and non-rodent species to determine the maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL). For Valopicitabine, these studies would have been crucial in identifying the gastrointestinal toxicity that ultimately led to its discontinuation. **Table 1: Summary of General Toxicology Findings (Qualitative)** | Study Type | Species | Key Findings (Reported) | Reference | | --------------------------- | ------- | ------------------------------------------------------------- | --------- | | Clinical Trials (Phase IIb) | Human | Dose-limiting gastrointestinal adverse events (nausea, vomiting, loose stools). | | #### Experimental Protocol: Repeat-Dose Toxicity Study (General) A typical repeat-dose toxicity study involves the following steps: 1. **Species Selection:** Two species are typically used, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog). 2. **Dose Administration:** The test article is administered daily for a specified duration (e.g., 28 or 90 days) via a clinically relevant route (oral for Valopicitabine). 3. **Dose Groups:** Multiple dose groups are included: a control group, a low-dose, a mid-dose, and a high-dose group. 4. **Monitoring:** Animals are monitored for clinical signs of toxicity, body weight changes, and food consumption. 5. **Clinical Pathology:** Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis. 6. **Necropsy and Histopathology:** At the end of the study, a full necropsy is performed, and organs are weighed and examined microscopically for any pathological changes.
class="dot-container"> ```dot digraph "Repeat_Dose_Toxicity_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; species [label="Species Selection\n(Rodent & Non-rodent)"]; dosing [label="Daily Dosing\n(e.g., 28 or 90 days)"]; monitoring [label="Clinical Monitoring\n(Body weight, clinical signs)"]; clinpath [label="Clinical Pathology\n(Blood, Urine)"]; necropsy [label="Necropsy &\nHistopathology"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; start -> species; species -> dosing; dosing -> monitoring; monitoring -> clinpath; clinpath -> necropsy; necropsy -> end; }

Figure 2: General workflow for a repeat-dose toxicity study.

Genetic Toxicology

A standard battery of genotoxicity tests is required to assess the potential of a drug candidate to cause genetic mutations or chromosomal damage.[8] It is not publicly known whether Valopicitabine underwent a full battery of genotoxicity tests.

Table 2: Standard Genetic Toxicology Assays

Assay TypePurpose
Bacterial Reverse Mutation (Ames) TestDetects gene mutations (point mutations and frameshifts).
In vitro Chromosomal Aberration AssayEvaluates the potential to cause structural chromosomal damage in mammalian cells.
In vivo Micronucleus TestAssesses chromosomal damage in a whole animal system (rodent).
Experimental Protocol: Ames Test (General)

The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.

  • Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are used.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.

  • Exposure: The tester strains are exposed to various concentrations of the test article.

  • Scoring: The number of revertant colonies (bacteria that have regained their ability to grow on a selective medium) is counted. A significant increase in revertant colonies compared to the control indicates a mutagenic potential.

Carcinogenicity

Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to assess the tumorigenic potential of a drug.[9] Given the early termination of Valopicitabine's development, it is unlikely that long-term carcinogenicity studies were completed.

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology (DART) studies are performed to evaluate the potential effects of a drug on fertility, embryonic development, and pre- and postnatal development.[10][11] There is no publicly available information on the reproductive and developmental toxicology of Valopicitabine.

Table 3: Standard Reproductive and Developmental Toxicology Studies

Study TypeAssesses
Fertility and Early Embryonic DevelopmentEffects on male and female fertility and early stages of gestation.
Embryo-Fetal DevelopmentPotential for teratogenicity (birth defects).
Pre- and Postnatal DevelopmentEffects on the offspring from conception through sexual maturity.
Experimental Protocol: Embryo-Fetal Development Study (General)

This study is designed to detect adverse effects on the pregnant female and the developing embryo and fetus following exposure to a test substance during the period of major organogenesis.

  • Species Selection: Typically conducted in two species, one of which is a non-rodent (e.g., rat and rabbit).

  • Dosing Period: The drug is administered daily during the period of organogenesis.

  • Maternal Evaluation: Pregnant females are monitored for clinical signs, body weight, and food consumption.

  • Fetal Evaluation: Near term, the uterus is examined for the number of live and dead fetuses, resorptions, and corpora lutea. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

```dot digraph "DART_Study_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

main [label="Reproductive & Developmental\nToxicity Assessment"]; fertility [label="Fertility & Early\nEmbryonic Development"]; embryo [label="Embryo-Fetal\nDevelopment"]; ppnd [label="Pre- & Postnatal\nDevelopment"];

main -> fertility; main -> embryo; main -> ppnd; }

### Conclusion The preclinical toxicological profile of this compound is primarily characterized by dose-limiting gastrointestinal toxicity observed in clinical trials.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDGm0mU0LKy3q1BWT6BVNBcb6sacGH5eF416p8j0hEphLNnnm8dhp_dRHHvhgIj4HodfcwxxDuWMpnZoLXs93UHDbjoXv6B_tC5f0ALYMXkhfJd996CLFrKHxHeZoUfDqxiiadlsLYU01rJ5xEO5FiLOr8jmmqbJTIHepKvmUH5AHGTgzpo-77qqY6DnvdlSBvNMZBIgy2cgDHslL2T-TwC0Vzq5DYDBYyyUhssir8mTFO724BehwIWJEQlbh4z5pmJpf2UtHcdnCBMw%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGeaLrYlo8DHNYtkSTI_JdNhBrORkeyW1iJ6lYDyNhhi6iHzj9LSpom_hLOmfyoZCNT3dl4D3-XGwQzlFsRYZxsjkY2919a7Q0pNyr7G55eKmVhgNvECM6UG7J-DtsJcvGjrenVZR1)] While detailed quantitative data from non-clinical studies are not publicly available, the nature of the adverse events was significant enough to halt its development. This guide provides an overview of the known toxicological information and outlines the standard preclinical safety assessments that would have been conducted. For researchers working on similar nucleoside analogs, the case of Valopicitabine underscores the importance of a thorough early-stage toxicological evaluation, with a particular focus on gastrointestinal tolerance.

References

In-Depth Technical Guide: Physicochemical Properties of Valopicitabine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valopicitabine Dihydrochloride (formerly known as NM283) is the dihydrochloride salt of Valopicitabine, a prodrug of the potent anti-Hepatitis C Virus (HCV) agent 2'-C-methylcytidine. Developed to improve the oral bioavailability of its parent compound, Valopicitabine is converted in vivo to the active triphosphate form, which acts as a selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, ultimately terminating viral RNA replication. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, crucial for its development and formulation.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Chemical Formula C₁₅H₂₆Cl₂N₄O₆PubChem
Molecular Weight 429.30 g/mol PubChem
IUPAC Name [(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloridePubChem
Appearance White to off-white solid(Inferred from synthesis)
Solubility DMSO: 100 mg/mL (with sonication)Water: 100 mg/mL (with sonication)MedChemExpress
Predicted pKa (Strongest Acidic) 12.59DrugBank
Predicted pKa (Strongest Basic) 7.48DrugBank

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and characterization of this compound, primarily based on the work of Pierra et al. (2006) in the Journal of Medicinal Chemistry.

Synthesis of this compound

The synthesis of this compound involves the esterification of 2'-C-methylcytidine with L-valine, followed by conversion to the dihydrochloride salt.

Materials:

  • 2'-C-methylcytidine

  • N-(tert-Butoxycarbonyl)-L-valine

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Pyridine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Protection of 2'-C-methylcytidine: The 5'-hydroxyl group of 2'-C-methylcytidine is selectively protected, typically with a dimethoxytrityl (DMT) group.

  • Esterification: The protected 2'-C-methylcytidine is dissolved in a mixture of pyridine and DCM. N-(tert-Butoxycarbonyl)-L-valine, DCC, and a catalytic amount of DMAP are added, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then washed successively with aqueous sodium bicarbonate and brine. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

  • Deprotection: The Boc and DMT protecting groups are removed by treatment with a solution of TFA in DCM.

  • Salt Formation: The resulting free base is dissolved in a minimal amount of methanol and treated with a solution of HCl in diethyl ether to precipitate this compound. The solid is collected by filtration, washed with diethyl ether, and dried under vacuum.

Characterization Methods
  • High-Performance Liquid Chromatography (HPLC): Purity and content are assessed using a reverse-phase HPLC method. A C18 column is typically used with a mobile phase gradient of acetonitrile and water containing a small percentage of an ion-pairing agent like trifluoroacetic acid. Detection is performed using a UV detector at a wavelength of approximately 270 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and to confirm its identity.

Signaling Pathway and Experimental Workflow

Mechanism of Action

Valopicitabine acts as a prodrug, and its metabolic activation to the active triphosphate form is a key step in its antiviral activity.

G Valopicitabine This compound Intracellular Intracellular Space Valopicitabine->Intracellular Cellular Uptake Esterases Host Esterases Intracellular->Esterases Methylcytidine 2'-C-methylcytidine Esterases->Methylcytidine Hydrolysis Kinases Host Kinases Methylcytidine->Kinases Triphosphate 2'-C-methylcytidine Triphosphate (Active Form) Kinases->Triphosphate Phosphorylation NS5B HCV NS5B Polymerase Triphosphate->NS5B Inhibition Replication Viral RNA Replication NS5B->Replication Catalyzes NS5B->Replication Blocks

Caption: Metabolic activation pathway of this compound.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_characterization Characterization Start Start: 2'-C-methylcytidine Protection Protection of 5'-OH group Start->Protection Esterification Esterification with Boc-L-Valine Protection->Esterification Purification1 Work-up and Column Chromatography Esterification->Purification1 Deprotection Removal of Protecting Groups (TFA) Purification1->Deprotection Salt_Formation Formation of Dihydrochloride Salt (HCl/Ether) Deprotection->Salt_Formation Final_Product This compound Salt_Formation->Final_Product HPLC HPLC (Purity) Final_Product->HPLC NMR NMR (Structure) Final_Product->NMR MS MS (Molecular Weight) Final_Product->MS

Caption: General workflow for the synthesis and characterization.

Stability

This compound exhibits good stability under appropriate storage conditions.

ConditionStabilitySource
Powder (-20°C) 3 yearsMedChemExpress
In Solvent (-80°C) 1 yearMedChemExpress

It is important to note that as an ester prodrug, this compound is susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. Stability studies should be conducted according to ICH guidelines to establish appropriate storage and handling procedures for formulated products.

Conclusion

This technical guide has summarized the core physicochemical properties of this compound, providing essential data and outlining the experimental protocols for its synthesis and characterization. This information is critical for researchers and drug development professionals working on the formulation, analysis, and further development of this important antiviral compound.

Methodological & Application

Application Notes: Valopicitabine Dihydrochloride HCV Replicon Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Valopicitabine (NM283), supplied as a dihydrochloride salt, is a prodrug of 2'-C-methylcytidine, a potent nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As an essential enzyme for viral replication, NS5B represents a prime target for antiviral drug development. Valopicitabine is intracellularly converted to its active triphosphate form, which acts as a chain terminator during HCV RNA synthesis, thereby halting viral replication. The HCV replicon system is a powerful and widely used in vitro tool for the discovery and characterization of HCV inhibitors. This system utilizes human hepatoma cells (Huh-7) that harbor a subgenomic or full-length HCV RNA that autonomously replicates. Reporter genes, such as luciferase, are often incorporated into the replicon for a high-throughput and quantitative readout of viral replication.

These application notes provide a detailed protocol for determining the anti-HCV activity of Valopicitabine Dihydrochloride using a luciferase-based HCV replicon assay and for assessing its cytotoxicity in the host cells.

Data Presentation

The antiviral activity and cytotoxicity of this compound are summarized in the tables below. The EC50 value represents the concentration of the compound that inhibits 50% of HCV replicon replication, while the CC50 value indicates the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

CompoundHCV GenotypeAssay DurationEC50 (µM)Cell LineReference
Valopicitabine1b72 hours1.5Huh-7[1]
Valopicitabine1b24 hours7.45Huh-7[1]
CompoundCytotoxicity AssayCC50 (µM)Cell LineReference
ValopicitabineMTS Assay>100Huh-7[1]
CompoundSelectivity Index (SI = CC50/EC50)
Valopicitabine (72h)>66.7

Experimental Protocols

HCV Replicon Luciferase Assay

This protocol describes the determination of the 50% effective concentration (EC50) of this compound in a 96-well format using a Huh-7 cell line harboring a subgenomic HCV replicon with a luciferase reporter.

Materials:

  • Huh-7 cells harboring a luciferase-based HCV replicon (e.g., genotype 1b)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • 96-well clear, flat-bottom cell culture plates

  • Luciferase assay reagent (e.g., Promega Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Culture Maintenance:

    • Culture the HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of G418 (e.g., 500 µg/mL) to maintain the replicon.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Passage the cells every 3-4 days or when they reach 80-90% confluency.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in cell culture medium (DMEM with 10% FBS, without G418) to obtain a range of concentrations for the dose-response curve (e.g., 100 µM, 33.3 µM, 11.1 µM, 3.7 µM, 1.2 µM, 0.4 µM, 0.14 µM, and a vehicle control with DMSO at the same final concentration).

  • Assay Protocol:

    • Trypsinize and resuspend the HCV replicon cells in G418-free medium.

    • Seed the cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C with 5% CO2.

    • After incubation, carefully remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells in triplicate. Include wells with vehicle control (DMSO) and untreated cells.

    • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Luciferase Activity Measurement:

    • After the 72-hour incubation, remove the medium from the wells.

    • Wash the cells once with 100 µL of PBS.

    • Lyse the cells by adding 20-50 µL of 1X cell lysis buffer per well and incubate for 15 minutes at room temperature with gentle rocking.

    • Add 50-100 µL of the luciferase assay reagent to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the EC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay (MTS Assay)

This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound in Huh-7 cells using an MTS-based assay.

Materials:

  • Huh-7 cells

  • DMEM with 10% FBS and Penicillin-Streptomycin

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

  • Cell Seeding:

    • Seed Huh-7 cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium as described in the replicon assay protocol.

    • Add 100 µL of the compound dilutions to the respective wells in triplicate. Include a vehicle control and untreated cells.

    • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • MTS Assay:

    • After incubation, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C with 5% CO2, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the CC50 value using non-linear regression analysis.

Visualizations

HCV_Replicon_System cluster_workflow HCV Replicon Assay Workflow A Seed Huh-7 cells with HCV Replicon B Add Valopicitabine Dihydrochloride (serial dilutions) A->B C Incubate for 72 hours B->C D Lyse cells and add Luciferase substrate C->D E Measure Luminescence (HCV Replication) D->E F Calculate EC50 E->F

Caption: Workflow of the HCV Replicon Assay.

Valopicitabine_MOA cluster_cell Hepatocyte Valopicitabine Valopicitabine (Prodrug) Active_Metabolite 2'-C-methylcytidine triphosphate (Active Form) Valopicitabine->Active_Metabolite Intracellular Conversion NS5B HCV NS5B Polymerase RNA Template Active_Metabolite->NS5B Competes with natural nucleotides RNA_Synthesis HCV RNA Elongation NS5B->RNA_Synthesis Chain_Termination Chain Termination NS5B->Chain_Termination Incorporation of Active Metabolite Replication_Blocked HCV Replication Blocked Chain_Termination->Replication_Blocked

References

Application Notes and Protocols for Assessing Valopicitabine Dihydrochloride Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valopicitabine Dihydrochloride (formerly known as NM283) is a promising antiviral agent developed for the treatment of Hepatitis C Virus (HCV) infection. It is an orally bioavailable prodrug of 2'-C-methylcytidine (NM107), a nucleoside analog that targets the HCV NS5B RNA-dependent RNA polymerase. This document provides detailed application notes and protocols for assessing the in vitro efficacy of this compound using standard cell-based assays. The protocols outlined below are essential for preclinical evaluation and mechanism of action studies.

Mechanism of Action

This compound is readily absorbed and metabolized in vivo to its active form, 2'-C-methylcytidine. This active metabolite is then phosphorylated intracellularly to 2'-C-methylcytidine triphosphate. This triphosphate form acts as a competitive inhibitor of the HCV NS5B polymerase. By incorporating into the nascent viral RNA chain, it causes premature chain termination, thereby halting viral replication.[1][2]

G cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte (Intracellular) Valopicitabine This compound (Oral Administration) Metabolism Metabolism Valopicitabine->Metabolism Absorption Active_Metabolite 2'-C-methylcytidine (NM107) Metabolism->Active_Metabolite Phosphorylation Phosphorylation Active_Metabolite->Phosphorylation Triphosphate 2'-C-methylcytidine Triphosphate Phosphorylation->Triphosphate NS5B HCV NS5B Polymerase Triphosphate->NS5B Competitive Inhibition Replication HCV RNA Replication Triphosphate->Replication Incorporation NS5B->Replication Termination Chain Termination Replication->Termination Blocks Elongation

Caption: Mechanism of action of this compound.

Key Cell-Based Assays

The primary in vitro methods for evaluating the efficacy of this compound are the HCV replicon assay and the cytotoxicity assay.

  • HCV Replicon Assay: This is the gold standard for assessing the antiviral activity of compounds against HCV replication.[3] It utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA replicon. These replicons contain the HCV non-structural proteins, including the NS5B polymerase, and can replicate autonomously within the cells. The efficacy of an antiviral compound is determined by measuring the reduction in replicon RNA levels.

  • Cytotoxicity Assay: This assay is crucial to determine whether the observed antiviral effect is due to specific inhibition of viral replication or simply a consequence of cellular toxicity. It measures the concentration of the compound that is toxic to the host cells.

Data Presentation: In Vitro Efficacy of 2'-C-methylcytidine (Active Metabolite)

The following tables summarize the in vitro antiviral activity and cytotoxicity of 2'-C-methylcytidine (the active form of Valopicitabine) and other reference HCV inhibitors in HCV genotype 1b replicon assays.

Table 1: Antiviral Activity against HCV Genotype 1b Replicon

CompoundEC50 (nM)EC90 (µM)TargetReference
2'-C-methylcytidine (NM-107) 618 ± 196-NS5B Polymerase[4]
2'-O-methylcytidine --NS5B Polymerase[2]
PSI-6130 -4.6 ± 2.0NS5B Polymerase[1]
HCV-796 22 ± 5-NS5B Polymerase[4]
BILN-2061 3 ± 1-NS3 Protease[4]
VX-950 (Telaprevir) 1,694 ± 340-NS3 Protease[4]

EC50: 50% effective concentration; EC90: 90% effective concentration.

Table 2: Cytotoxicity in Huh-7 Cells

CompoundCC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
2'-C-methylcytidine (NM-107) >100>161[5]
PSI-6130 >100>21[1]

CC50: 50% cytotoxic concentration.

Experimental Protocols

HCV Subgenomic Replicon Assay Protocol

This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon assay.

G cluster_workflow HCV Replicon Assay Workflow start Start seed_cells Seed Huh-7 cells with HCV replicon start->seed_cells prepare_drug Prepare serial dilutions of This compound seed_cells->prepare_drug treat_cells Treat cells with drug dilutions prepare_drug->treat_cells incubate Incubate for 72 hours treat_cells->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luciferase Measure Luciferase Activity lyse_cells->measure_luciferase analyze_data Analyze data and calculate EC50 measure_luciferase->analyze_data end End analyze_data->end

Caption: Workflow for the HCV Replicon Assay.

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection).

  • This compound.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a series of 2-fold dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a "no drug" control (vehicle only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay kit.

  • Measurement: Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Cytotoxicity Assay Protocol (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound in Huh-7 cells.

G cluster_workflow Cytotoxicity Assay (MTT) Workflow start Start seed_cells Seed Huh-7 cells start->seed_cells prepare_drug Prepare serial dilutions of This compound seed_cells->prepare_drug treat_cells Treat cells with drug dilutions prepare_drug->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance analyze_data Analyze data and calculate CC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Materials:

  • Huh-7 cells.

  • DMEM supplemented with 10% FBS and non-essential amino acids.

  • This compound.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a series of 2-fold dilutions of this compound in culture medium, similar to the replicon assay.

  • Cell Treatment: Treat the cells with the compound dilutions and incubate for 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control (untreated cells).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Calculate the CC50 value using a non-linear regression analysis.

Conclusion

The described cell-based assays provide a robust framework for the preclinical evaluation of this compound. The HCV replicon assay is a direct measure of its antiviral potency, while the cytotoxicity assay ensures that the observed efficacy is not due to off-target effects on host cell viability. The data presented herein for the active metabolite, 2'-C-methylcytidine, demonstrates its potent and selective inhibition of HCV replication in vitro, supporting the clinical development of this compound. These detailed protocols should enable researchers to consistently and accurately assess the efficacy of this and other anti-HCV compounds.

References

Application Notes and Protocols for In Vivo Testing of Valopicitabine Dihydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valopicitabine Dihydrochloride (formerly NM-283) is the dihydrochloride salt of Valopicitabine, an orally bioavailable prodrug of 2'-C-methylcytidine. This nucleoside analogue acts as a potent and selective inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), a key enzyme in viral replication.[1] The development of effective in vivo models to assess the efficacy, pharmacokinetics, and safety of anti-HCV agents like Valopicitabine is crucial for their translation to clinical use. Due to the narrow host range of HCV, which primarily infects humans and chimpanzees, specialized animal models are required for preclinical evaluation.[2]

These application notes provide an overview of relevant animal models and detailed protocols for the in vivo testing of this compound.

Mechanism of Action

Valopicitabine is a 3'-O-valinyl ester prodrug of 2'-C-methylcytidine. Following oral administration, it is rapidly converted to its active form, 2'-C-methylcytidine. This active metabolite is then phosphorylated intracellularly to 2'-C-methylcytidine triphosphate, which acts as a competitive inhibitor of the HCV NS5B polymerase, leading to the termination of viral RNA chain synthesis.[1]

digraph "Valopicitabine_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#4285F4"];

Valopicitabine [label="this compound\n(Oral Administration)", fillcolor="#F1F3F4", fontcolor="#202124"]; Conversion [label="Esterase-mediated\nConversion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Active_Metabolite [label="2'-C-methylcytidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Phosphorylation [label="Intracellular\nPhosphorylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Triphosphate [label="2'-C-methylcytidine\nTriphosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; NS5B [label="HCV NS5B\nPolymerase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [label="Competitive\nInhibition", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Termination [label="Viral RNA Chain\nTermination", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Valopicitabine -> Conversion; Conversion -> Active_Metabolite; Active_Metabolite -> Phosphorylation; Phosphorylation -> Triphosphate; Triphosphate -> Inhibition; NS5B -> Inhibition; Inhibition -> Termination; }

Figure 1: Mechanism of action of this compound.

Recommended Animal Models

The selection of an appropriate animal model is critical for the in vivo evaluation of Valopicitabine. The following models are recommended based on their relevance to HCV infection and drug metabolism.

  • Chimpanzee (Pan troglodytes): As the only non-human primate susceptible to chronic HCV infection, the chimpanzee model is highly valuable for efficacy studies. However, ethical considerations and limited availability have restricted their use.

  • Human Liver Xenograft Mouse Models (e.g., uPA/SCID): These immunocompromised mice are transplanted with human hepatocytes, allowing for the direct study of HCV infection and the evaluation of antiviral therapies in a human liver environment.[2] The urokinase-type plasminogen activator (uPA)/severe combined immunodeficiency (SCID) mouse model is a well-established example.

  • Rodent Models with Surrogate Viruses: Immunocompetent rodents, such as rats and mice, can be infected with rodent hepaciviruses, which are genetically related to HCV. These models are useful for studying host immune responses and for initial efficacy screening of antiviral compounds.

In Vivo Efficacy Data

The following table summarizes the available in vivo efficacy data for Valopicitabine in the chimpanzee model.

Animal ModelVirusDoseDosing RegimenMean Viral Load Reduction (log10 IU/mL)Reference
ChimpanzeeHCV Genotype 18.3 mg/kgOnce daily, oral, for 7 days0.83[3]
ChimpanzeeHCV Genotype 116.6 mg/kgOnce daily, oral, for 7 days1.07[3]

Pharmacokinetic Data

Pharmacokinetic parameters of Valopicitabine and its active metabolite have been evaluated in several animal species. The oral bioavailability of 2'-C-methylcytidine is significantly improved through the prodrug approach.

Animal ModelCompoundDoseRouteCmaxAUCt1/2Oral Bioavailability (%)Reference
Sprague-Dawley RatValopicitabine100 mg/kgOral3.624 µg/mL8.95 µg·h/mL0.64 h34[1][4]
MonkeySimilar Compound-----84[5]

Experimental Protocols

Protocol 1: Efficacy Study in HCV-Infected Chimpanzees
digraph "Chimpanzee_Efficacy_Protocol" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#4285F4"];

Model [label="Animal Model:\nHCV-infected Chimpanzee", fillcolor="#F1F3F4", fontcolor="#202124"]; Groups [label="Experimental Groups:\n- Vehicle Control\n- Valopicitabine (8.3 mg/kg)\n- Valopicitabine (16.6 mg/kg)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Drug Administration:\nOral gavage, once daily for 7 days", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitoring:\n- Daily clinical observation\n- Regular blood collection for viral load\n (HCV RNA quantification by RT-qPCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoints [label="Primary Endpoint:\nChange in serum HCV RNA levels\nfrom baseline", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis:\n- Comparison of viral load reduction\n between treated and control groups", fillcolor="#F1F3F4", fontcolor="#202124"];

Model -> Groups; Groups -> Dosing; Dosing -> Monitoring; Monitoring -> Endpoints; Endpoints -> Analysis; }

Figure 2: Experimental workflow for chimpanzee efficacy study.

1. Animal Model: Chronically HCV-infected chimpanzees with stable baseline viral loads.

2. Experimental Groups:

  • Group 1: Vehicle control (e.g., sterile water or appropriate vehicle).
  • Group 2: this compound (8.3 mg/kg).
  • Group 3: this compound (16.6 mg/kg).

3. Drug Preparation and Administration:

  • This compound is dissolved in a suitable vehicle for oral administration.
  • The drug is administered once daily for 7 consecutive days via oral gavage.

4. Sample Collection and Analysis:

  • Blood samples are collected at baseline (pre-treatment) and at regular intervals during and after the treatment period (e.g., days 0, 1, 2, 4, 7, and post-treatment).
  • Serum is separated for the quantification of HCV RNA levels using a validated real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay.

5. Endpoints:

  • Primary Endpoint: The change in serum HCV RNA levels from baseline to the end of treatment.
  • Secondary Endpoints: Safety and tolerability, assessed through clinical observations and serum biochemistry.

6. Data Analysis:

  • The mean log10 reduction in HCV RNA is calculated for each treatment group and compared to the vehicle control group.

Protocol 2: Pharmacokinetic Study in Sprague-Dawley Rats
digraph "Rat_PK_Protocol" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#4285F4"];

Model [label="Animal Model:\nMale Sprague-Dawley Rats", fillcolor="#F1F3F4", fontcolor="#202124"]; Groups [label="Experimental Groups:\n- Intravenous (IV) administration\n- Oral (PO) administration", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Drug Administration:\n- IV: Bolus injection via tail vein\n- PO: Oral gavage (e.g., 100 mg/kg)", fillcolor="#FBBC05", fontcolor="#202124"]; Sampling [label="Blood Sampling:\nSerial blood collection via jugular vein\n(e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Bioanalysis:\nQuantification of Valopicitabine and\n2'-C-methylcytidine in plasma by LC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; PK_Parameters [label="Pharmacokinetic Analysis:\nCalculation of Cmax, Tmax, AUC, t1/2,\nand oral bioavailability", fillcolor="#F1F3F4", fontcolor="#202124"];

Model -> Groups; Groups -> Dosing; Dosing -> Sampling; Sampling -> Analysis; Analysis -> PK_Parameters; }

Figure 3: Experimental workflow for rat pharmacokinetic study.

1. Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

2. Experimental Groups:

  • Group 1: Intravenous (IV) administration of 2'-C-methylcytidine (for bioavailability calculation).
  • Group 2: Oral (PO) administration of this compound (e.g., 100 mg/kg).

3. Drug Preparation and Administration:

  • For IV administration, 2'-C-methylcytidine is dissolved in a suitable vehicle (e.g., saline).
  • For oral administration, this compound is suspended or dissolved in an appropriate vehicle.
  • IV administration is performed as a bolus injection into the tail vein.
  • Oral administration is performed via gavage.

4. Blood Sampling:

  • Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.

5. Bioanalysis:

  • Plasma concentrations of Valopicitabine and its active metabolite, 2'-C-methylcytidine, are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2), are calculated using non-compartmental analysis.
  • Oral bioavailability (F%) is calculated as: (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Conclusion

The in vivo evaluation of this compound requires the use of specialized animal models due to the host specificity of HCV. The chimpanzee model provides the most direct measure of antiviral efficacy against HCV, while human liver xenograft mouse models offer a valuable alternative. Pharmacokinetic studies in standard laboratory animals like rats and monkeys are essential for determining the drug's absorption, distribution, metabolism, and excretion profile. The provided protocols offer a framework for conducting these critical preclinical studies to support the development of Valopicitabine as a potential treatment for chronic hepatitis C.

References

Application Notes and Protocols: Quantifying Intracellular 2'-C-Methylcytidine Triphosphate Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-Methylcytidine (2'-C-MeC) is a nucleoside analog that has demonstrated potent antiviral activity against a range of RNA viruses, including Hepatitis C virus (HCV). Its mechanism of action relies on the intracellular phosphorylation to its active triphosphate form, 2'-C-methylcytidine triphosphate (2'-C-MeCTP). This active metabolite acts as a chain terminator for viral RNA-dependent RNA polymerases, thereby inhibiting viral replication. Accurate quantification of intracellular 2'-C-MeCTP levels is crucial for understanding its pharmacological activity, optimizing drug dosage, and developing more effective antiviral therapies.

These application notes provide a detailed overview of the methodologies for quantifying intracellular 2'-C-MeCTP, a summary of available quantitative data, and a visualization of its metabolic activation pathway.

Data Presentation

While direct comparative studies quantifying the absolute intracellular concentrations of 2'-C-MeCTP across various cell lines are limited in the readily available literature, valuable quantitative data can be extracted from analytical method validations and studies on related compounds.

ParameterValueMatrixMethodReference
Linear Range of Quantification 0.05 - 50 µMRat Liver HomogenateHILIC-LC-MS/MS[1]
Intra-day Precision (CV%) 2.5 - 9.1%Rat Liver HomogenateHILIC-LC-MS/MS[1]
Inter-day Precision (CV%) 9.6 - 11.5%Rat Liver HomogenateHILIC-LC-MS/MS[1]
Intra-day Accuracy 92.6 - 94.8%Rat Liver HomogenateHILIC-LC-MS/MS[1]
Inter-day Accuracy 94.4 - 102.4%Rat Liver HomogenateHILIC-LC-MS/MS[1]
Recovery 82.0 - 112.6%Rat Liver HomogenateHILIC-LC-MS/MS[1]
Related Compound Concentration (NHC-TP) ~2.7 pmol/10⁶ cellsHuh-7 CellsLC-MS/MS[2]
Related Compound Half-life (NHC-TP) ~3.0 ± 1.3 hoursHuh-7 CellsLC-MS/MS[2]

Note: NHC (β-d-N4-hydroxycytidine) is a related nucleoside analog, and its triphosphate (NHC-TP) concentration provides an estimate of the levels that can be expected for modified nucleoside triphosphates in cultured cells.

Signaling Pathway

The intracellular activation of 2'-C-methylcytidine to its pharmacologically active triphosphate form is a critical process for its antiviral efficacy. This metabolic conversion is carried out by host cell kinases.

Metabolic_Activation_of_2_C_Methylcytidine cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_action Viral Replication Inhibition 2_C_MeC_ext 2'-C-Methylcytidine 2_C_MeC_int 2'-C-Methylcytidine 2_C_MeC_ext->2_C_MeC_int Nucleoside Transporter 2_C_MeCMP 2'-C-MeCMP 2_C_MeC_int->2_C_MeCMP Deoxycytidine Kinase (dCK) / Uridine-Cytidine Kinase (UCK) 2_C_MeCDP 2'-C-MeCDP 2_C_MeCMP->2_C_MeCDP UMP-CMP Kinase 2_C_MeCTP 2'-C-MeCTP (Active) 2_C_MeCDP->2_C_MeCTP Nucleoside Diphosphate Kinase (NDPK) Viral_Polymerase Viral RNA Polymerase 2_C_MeCTP->Viral_Polymerase Inhibition Chain_Termination RNA Chain Termination Viral_Polymerase->Chain_Termination Experimental_Workflow Cell_Culture 1. Cell Culture and Treatment (e.g., Huh-7 cells + 2'-C-MeC) Harvesting 2. Cell Harvesting (Trypsinization & Centrifugation) Cell_Culture->Harvesting Washing 3. Cell Washing (Cold PBS) Harvesting->Washing Extraction 4. Nucleotide Extraction (e.g., Cold Acetonitrile or Perchloric Acid) Washing->Extraction Centrifugation 5. Centrifugation (Pellet protein, collect supernatant) Extraction->Centrifugation SPE 6. Solid Phase Extraction (SPE) (Optional cleanup, e.g., weak anion exchange) Centrifugation->SPE Analysis 7. LC-MS/MS Analysis (HILIC or Ion-Pairing RP) SPE->Analysis Quantification 8. Data Analysis and Quantification Analysis->Quantification

References

Application Notes and Protocols: Valopicitabine Dihydrochloride in Combination with Pegylated Interferon for Hepatitis C Virus (HCV) Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Valopicitabine Dihydrochloride in combination with pegylated interferon for the treatment of Hepatitis C Virus (HCV) infection. The information is compiled from various clinical trials and preclinical studies to guide further research and development efforts in this area.

Introduction

Valopicitabine (formerly known as NM283) is an orally administered prodrug of 2'-C-methylcytidine, a nucleoside analog that acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2] By targeting this crucial viral enzyme, Valopicitabine blocks the replication of the hepatitis C virus.[3] Early clinical development explored Valopicitabine both as a monotherapy and in combination with the then-standard-of-care, pegylated interferon alfa, with or without ribavirin. While the development of Valopicitabine was ultimately halted in the United States due to dose-limiting gastrointestinal side effects, the data from these early trials offer valuable insights into the potential of nucleoside polymerase inhibitors in combination therapies for HCV.[4]

Mechanism of Action

Valopicitabine, as a prodrug, is converted in the body to its active triphosphate form. This active metabolite mimics the natural substrate of the HCV NS5B polymerase and is incorporated into the growing viral RNA chain. The 2'-C-methyl group on the ribose sugar sterically hinders the translocation of the polymerase, leading to premature chain termination and halting viral replication.

Pegylated interferon alfa exerts its antiviral effect through multiple mechanisms, including the induction of an intracellular antiviral state and the modulation of the host immune response to recognize and eliminate virus-infected cells. The combination of a direct-acting antiviral like Valopicitabine with an immunomodulatory agent like pegylated interferon was hypothesized to provide a synergistic effect, leading to a more profound and sustained viral response.

Below is a diagram illustrating the proposed synergistic mechanism of action.

G cluster_0 HCV-Infected Hepatocyte cluster_1 Immune Response Valopicitabine Valopicitabine Active Metabolite Active Metabolite Valopicitabine->Active Metabolite Metabolism NS5B Polymerase NS5B Polymerase Active Metabolite->NS5B Polymerase Inhibition HCV Replication HCV Replication Viral RNA Viral RNA HCV Replication->Viral RNA Produces Viral Clearance Viral Clearance NS5B Polymerase->HCV Replication Catalyzes Pegylated Interferon Pegylated Interferon ISGs Interferon-Stimulated Genes Pegylated Interferon->ISGs Induces Immune Cells Immune Cells ISGs->Immune Cells Activate Immune Cells->Viral Clearance Promote

Caption: Synergistic mechanism of Valopicitabine and Pegylated Interferon.

Clinical Trial Data

Several Phase I and II clinical trials evaluated the safety and efficacy of Valopicitabine alone and in combination with pegylated interferon. The following tables summarize the key quantitative data from these studies.

Table 1: Valopicitabine Monotherapy in Treatment-Naive HCV Genotype 1 Patients
Study PhaseValopicitabine DoseDurationMean HCV RNA Reduction (log10 IU/mL)Reference
Phase I/II50 mg/day15 days0.15[5]
Phase I/II100 mg/day15 days0.39[5]
Phase I/II200 mg/day15 days0.30[5]
Phase I/II400 mg/day15 days0.67[5]
Phase I/II800 mg/day15 days1.21[5]
Table 2: Valopicitabine in Combination with Pegylated Interferon in Treatment-Naive HCV Genotype 1 Patients
Study PhaseValopicitabine DosePegylated Interferon DoseDurationMean HCV RNA Reduction (log10 IU/mL) at Week 4Patients with Undetectable HCV RNA at Week 4Reference
Phase IIa800 mg/day180 µ g/week 4 weeks-55%[5]
Phase IIb800 mg/dayNot Specified4 weeksSignificantly greater than peg-IFN alone50%[3]
Phase IIb200 mg/dayNot Specified24 weeks-68% (at Week 24)[4]
Table 3: Valopicitabine Triple Therapy in Treatment-Naive HCV Genotype 1 Patients
Study PhaseTreatment ArmDurationPatients with HCV PCR-negativity (<20 copies/mL)Reference
Phase IIValopicitabine (200 mg/day) + Peg-IFN alfa-2a + Ribavirin12 weeks72% of those who completed treatment[6]

Experimental Protocols

The following are generalized protocols based on the methodologies described in the clinical trials of Valopicitabine.

Protocol 1: Administration of Valopicitabine and Pegylated Interferon

1. Patient Population: Adult patients with chronic HCV genotype 1 infection, treatment-naive.

2. Dosage and Administration:

  • This compound: Administered orally, once daily. Doses ranging from 200 mg to 800 mg were investigated.[3][4]

  • Pegylated Interferon alfa-2a: Administered as a subcutaneous injection, typically at a dose of 180 µg once weekly.[5]

  • Pegylated Interferon alfa-2b: Administered as a subcutaneous injection, with weight-based dosing (e.g., 1.5 µg/kg once weekly).

3. Treatment Duration: Treatment durations in clinical trials ranged from 4 weeks to 48 weeks.

4. Monitoring:

  • HCV RNA Levels: Monitored at baseline, and at regular intervals during treatment (e.g., weeks 4, 12, 24) and post-treatment to assess virologic response.

  • Safety and Tolerability: Monitored through physical examinations, vital signs, and laboratory tests (hematology, clinical chemistry) at each study visit. Particular attention was paid to gastrointestinal adverse events.

Protocol 2: Quantification of HCV RNA

1. Sample Collection and Processing:

  • Collect whole blood in EDTA-containing tubes.

  • Separate plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

2. RNA Extraction:

  • Extract viral RNA from plasma samples using a commercially available viral RNA extraction kit according to the manufacturer's instructions.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Perform one-step qRT-PCR using an HCV-specific primer and probe set targeting a conserved region of the viral genome (e.g., the 5' untranslated region).

  • Use a commercially available and validated qRT-PCR assay for HCV RNA quantification.

  • Include a standard curve of known HCV RNA concentrations to quantify the viral load in patient samples.

  • Express results in International Units per milliliter (IU/mL). The lower limit of quantification (LLOQ) in many trials was around 10-25 IU/mL.

The following diagram outlines the typical workflow for a clinical trial investigating Valopicitabine in combination with pegylated interferon.

G Patient Screening Patient Screening Baseline Assessment Baseline Assessment Patient Screening->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Arm A Valopicitabine + Pegylated Interferon Randomization->Treatment Arm A Treatment Arm B Pegylated Interferon (Control) Randomization->Treatment Arm B Treatment Period Treatment Period Treatment Arm A->Treatment Period Treatment Arm B->Treatment Period Follow-up Period Follow-up Period Treatment Period->Follow-up Period Data Analysis Data Analysis Follow-up Period->Data Analysis Results Results Data Analysis->Results

Caption: A typical clinical trial workflow for Valopicitabine combination therapy.

Signaling Pathway of HCV NS5B Polymerase Inhibition

The HCV NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. The following diagram illustrates the key steps in HCV RNA replication and the point of inhibition by the active metabolite of Valopicitabine.

cluster_replication HCV RNA Replication Cycle Positive-strand RNA (+) RNA Genome NS5B Polymerase NS5B Polymerase Positive-strand RNA->NS5B Polymerase Template Negative-strand RNA (-) RNA Intermediate Negative-strand RNA->NS5B Polymerase Template New Positive-strand RNA New (+) RNA Genomes NS5B Polymerase->Negative-strand RNA Synthesizes NS5B Polymerase->New Positive-strand RNA Synthesizes Chain_Termination Chain Termination NS5B Polymerase->Chain_Termination Leads to NTPs Nucleoside Triphosphates NTPs->NS5B Polymerase Substrates Valopicitabine_Metabolite Active Valopicitabine Metabolite (2'-C-Me-CTP) Valopicitabine_Metabolite->NS5B Polymerase Incorporated

Caption: Inhibition of HCV RNA replication by Valopicitabine's active metabolite.

Conclusion and Future Perspectives

The clinical development of Valopicitabine in combination with pegylated interferon demonstrated the potential of nucleoside polymerase inhibitors to achieve significant viral load reductions in patients with chronic HCV. Although gastrointestinal toxicity limited the use of higher, more effective doses, these studies provided a crucial proof-of-concept for this class of direct-acting antivirals. The insights gained from the Valopicitabine program have undoubtedly informed the development of subsequent, better-tolerated, and more potent nucleoside and nucleotide polymerase inhibitors that now form the backbone of modern, highly effective, all-oral HCV treatment regimens. For researchers, the data from Valopicitabine trials underscore the importance of optimizing the therapeutic window and managing off-target effects in drug development. Further exploration of the specific interactions between different classes of direct-acting antivirals and the host immune response remains a valuable area of investigation.

References

Techniques for Studying Valopicitabine Dihydrochloride Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valopicitabine Dihydrochloride (formerly NM283) is a prodrug of the potent anti-Hepatitis C virus (HCV) agent, 2'-C-methylcytidine. As a 3'-O-L-valinyl ester of 2'-C-methylcytidine, Valopicitabine was designed to enhance the oral bioavailability of the parent nucleoside analog. Understanding the metabolic fate of Valopicitabine is crucial for its development and clinical application, as its therapeutic efficacy is dependent on its conversion to the active triphosphate form within the target cells. This document provides detailed application notes and protocols for studying the metabolism of this compound.

Metabolic Activation Pathway

Valopicitabine undergoes a multi-step activation process to exert its antiviral effect. The metabolic pathway begins with the hydrolysis of the valine ester, followed by sequential phosphorylation.

  • Ester Hydrolysis: The L-valine ester moiety of Valopicitabine is cleaved by esterases, which are abundant in the liver and plasma, to release the active parent nucleoside, 2'-C-methylcytidine.

  • Phosphorylation: 2'-C-methylcytidine is subsequently phosphorylated by cellular kinases to its monophosphate (MP), diphosphate (DP), and finally to the active triphosphate (TP) form, 2'-C-methylcytidine-5'-triphosphate.[1]

  • Mechanism of Action: The active triphosphate metabolite acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to chain termination and inhibition of viral replication.[1]

Metabolic_Activation_of_Valopicitabine Valopicitabine This compound (Prodrug) Two_C_methylcytidine 2'-C-methylcytidine (Active Nucleoside) Valopicitabine->Two_C_methylcytidine Esterases MP 2'-C-methylcytidine-MP Two_C_methylcytidine->MP Cellular Kinases DP 2'-C-methylcytidine-DP MP->DP Cellular Kinases TP 2'-C-methylcytidine-TP (Active Metabolite) DP->TP Cellular Kinases

Metabolic activation of Valopicitabine.

Quantitative Data

ParameterValopicitabine2'-C-methylcytidineSpeciesReference
Oral Bioavailability High (as prodrug)LowHumans, Rats[2]
Cmax (µg/mL) -4.3 ± 0.7Humans[1]
Tmax (h) -~1-2Humans[2]
Half-life (t½) (h) Short~2-4Humans[2]

Note: The primary purpose of Valopicitabine is to effectively deliver 2'-C-methylcytidine. Therefore, the pharmacokinetics of the active metabolite are of greater interest.

Experimental Protocols

In Vitro Metabolism Studies

In vitro systems are essential for characterizing the metabolic stability and identifying the metabolites of Valopicitabine.

1. Metabolic Stability in Human Liver Microsomes

This assay determines the intrinsic clearance of a compound mediated by Phase I enzymes, primarily cytochrome P450s.

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Valopicitabine.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • This compound

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (0.1 M, pH 7.4)

    • Acetonitrile (ACN) with an internal standard (IS) for quenching

    • Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • Protocol:

    • Prepare a stock solution of Valopicitabine in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system and Valopicitabine (final concentration, e.g., 1 µM).

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots of the incubation mixture.

    • Quench the reaction by adding the aliquot to cold ACN containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of Valopicitabine using a validated LC-MS/MS method.

    • Calculate the half-life from the slope of the natural log of the percentage of parent compound remaining versus time.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

2. Metabolism in Human Hepatocytes

Hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes and are considered the gold standard for in vitro metabolism studies.

  • Objective: To assess the overall metabolic fate of Valopicitabine, including hydrolysis and subsequent metabolism of 2'-C-methylcytidine.

  • Materials:

    • Cryopreserved human hepatocytes

    • Hepatocyte incubation medium (e.g., Williams' Medium E)

    • This compound

    • Control compounds

  • Protocol:

    • Thaw and prepare a suspension of viable hepatocytes according to the supplier's instructions.

    • Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator.

    • Add Valopicitabine (final concentration, e.g., 1 µM) to initiate the experiment.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), sample the cell suspension.

    • Quench the reaction with cold ACN containing an internal standard.

    • Homogenize and centrifuge the samples.

    • Analyze the supernatant for the disappearance of Valopicitabine and the formation of 2'-C-methylcytidine and other potential metabolites by LC-MS/MS.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Valopicitabine Stock Solution Incubate Incubate at 37°C Stock->Incubate Matrix Prepare In Vitro System (Microsomes or Hepatocytes) Matrix->Incubate Time_points Sample at Time Points Incubate->Time_points Quench Quench Reaction Time_points->Quench Process Sample Processing (Protein Precipitation) Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data Data Analysis (Calculate t½, CLint) LCMS->Data

Workflow for in vitro metabolism studies.
In Vivo Metabolism Studies

Animal models are used to understand the pharmacokinetics and metabolism of Valopicitabine in a whole organism.

  • Objective: To determine the pharmacokinetic profile of Valopicitabine and 2'-C-methylcytidine and to identify major metabolites in plasma and excreta.

  • Animal Model: Sprague-Dawley rats or non-human primates.

  • Protocol:

    • Administer this compound to the animals via oral gavage.

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

    • House animals in metabolic cages to collect urine and feces for metabolite identification.

    • Extract Valopicitabine and its metabolites from plasma, urine, and feces.

    • Analyze the samples using a validated LC-MS/MS method to determine the concentrations of the parent drug and metabolites over time.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using appropriate software.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of Valopicitabine and 2'-C-methylcytidine in biological matrices.

  • Sample Preparation: Protein precipitation is a common method for plasma samples. Liquid-liquid extraction or solid-phase extraction may be necessary for more complex matrices or to achieve lower limits of quantification.

  • Chromatography: Reversed-phase chromatography using a C18 column is typically suitable for separating the parent drug and its more polar metabolite. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol with a modifier like formic acid is often employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the necessary selectivity and sensitivity. Specific precursor-to-product ion transitions for Valopicitabine, 2'-C-methylcytidine, and an internal standard need to be optimized.

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.

Conclusion

The study of this compound metabolism is centered on its efficient conversion to the active nucleoside, 2'-C-methylcytidine. The protocols outlined in this document provide a framework for researchers to investigate the metabolic stability, identify metabolites, and characterize the pharmacokinetic profile of this important antiviral prodrug. A thorough understanding of its metabolic fate is indispensable for its continued development and for optimizing its therapeutic use.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Gastrointestinal Toxicity of Valopicitabine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions for researchers investigating the gastrointestinal (GI) toxicity of Valopicitabine Dihydrochloride (formerly known as NM283). Valopicitabine, a prodrug of the antiviral nucleoside analog 2'-C-methylcytidine, demonstrated notable GI toxicity in clinical trials, which ultimately led to the discontinuation of its development.[1][2] This guide is intended to help researchers design and troubleshoot experiments aimed at understanding and mitigating these toxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the known gastrointestinal toxicity profile of this compound in humans?

Q2: Are there any preclinical data available on the gastrointestinal toxicity of Valopicitabine?

A2: Specific preclinical toxicology reports detailing the gastrointestinal effects of Valopicitabine are not extensively published. However, it is standard practice for such studies to be conducted prior to clinical trials. These would typically involve dose-ranging studies in at least two animal species (one rodent and one non-rodent) to identify the maximum tolerated dose and characterize target organ toxicities. Any significant findings of GI toxicity in these preclinical studies would have informed the starting doses and monitoring plans for the clinical trials.

Q3: What are the potential mechanisms behind Valopicitabine-induced gastrointestinal toxicity?

A3: The precise mechanisms of Valopicitabine's GI toxicity are not well-elucidated in public literature. However, based on its classification as a nucleoside analog, several potential mechanisms can be hypothesized:

  • Mitochondrial Toxicity: Nucleoside analogs can interfere with mitochondrial DNA polymerase, leading to mitochondrial dysfunction. This can impair the function of rapidly dividing cells, such as those lining the gastrointestinal tract, and result in symptoms like diarrhea and mucosal damage.

  • Direct Cytotoxicity: The active metabolite, 2'-C-methylcytidine, could exert direct toxic effects on intestinal epithelial cells, leading to increased cell death (apoptosis) and compromised barrier function.

  • Inhibition of Cellular Proliferation: By interfering with nucleic acid synthesis, Valopicitabine could inhibit the rapid turnover of intestinal epithelial cells, leading to mucosal atrophy and impaired absorptive and secretory functions.

  • Alteration of Gut Microbiota: Many drugs can alter the composition and function of the gut microbiome, which can contribute to gastrointestinal side effects.

Q4: We are observing unexpected levels of cytotoxicity in our in vitro intestinal cell model (e.g., Caco-2 cells) when treated with Valopicitabine. How can we troubleshoot this?

A4: High cytotoxicity in vitro can be due to several factors. Here is a troubleshooting guide:

  • Confirm Drug Concentration and Purity: Verify the concentration and purity of your this compound stock solution. Degradation or impurities could contribute to toxicity.

  • Assess Cell Health and Culture Conditions: Ensure your cell line is healthy, free from contamination, and cultured under optimal conditions. Passage number can also affect cell sensitivity.

  • Evaluate Prodrug Conversion: Valopicitabine is a prodrug that needs to be metabolized to its active form, 2'-C-methylcytidine triphosphate. The metabolic capacity of your in vitro model may influence the observed toxicity. Consider using a cell line with known metabolic capabilities or supplementing the culture with metabolic enzymes.

  • Time- and Dose-Response Experiments: Perform detailed time-course and dose-response studies to determine the EC50 (half-maximal effective concentration) for cytotoxicity. This will help in selecting appropriate concentrations for mechanistic studies.

  • Investigate Mitochondrial Function: Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE or JC-1 staining), oxygen consumption rate (e.g., Seahorse analyzer), or ATP production.

Q5: Our animal model is showing severe diarrhea and weight loss at doses we expected to be well-tolerated. What steps can we take?

A5: Severe in vivo toxicity requires careful management and investigation. Consider the following:

  • Dose and Formulation Review: Re-evaluate your dosing calculations and the formulation of the drug. Ensure proper solubility and stability of the dosing solution.

  • Animal Health Monitoring: Implement a more frequent and detailed monitoring schedule for clinical signs of toxicity, including body weight, food and water intake, and fecal consistency scoring.

  • Supportive Care: Provide supportive care to affected animals, such as subcutaneous fluids to prevent dehydration and nutritional supplements.

  • Histopathological Analysis: At the end of the study, or if animals need to be euthanized due to severity, perform a thorough histopathological examination of the entire gastrointestinal tract to identify the nature and extent of the damage.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, correlate plasma and tissue concentrations of Valopicitabine and its active metabolite with the observed toxicities to understand the exposure-response relationship.

Experimental Protocols

Below are generalized protocols for key experiments to investigate the gastrointestinal toxicity of this compound. These should be adapted and optimized for your specific experimental setup.

In Vitro Intestinal Epithelial Cell Viability Assay

Objective: To determine the cytotoxic effect of Valopicitabine on intestinal epithelial cells.

Materials:

  • Caco-2 cells (or other suitable intestinal epithelial cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • 96-well plates

Procedure:

  • Seed Caco-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 24-48 hours.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and prepare serial dilutions in cell culture medium.

  • Remove the old medium from the cells and replace it with medium containing different concentrations of Valopicitabine. Include a vehicle control group.

  • Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • At the end of the incubation period, add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

In Vivo Murine Model of Gastrointestinal Toxicity

Objective: To evaluate the in vivo gastrointestinal toxicity of Valopicitabine in a mouse model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Appropriate vehicle for oral gavage (e.g., sterile water or 0.5% methylcellulose)

  • Animal balance

  • Fecal consistency scoring chart

Procedure:

  • Acclimatize mice to the housing conditions for at least one week.

  • Randomly assign mice to different treatment groups (e.g., vehicle control, low dose, mid-dose, high dose of Valopicitabine). A typical group size is 8-10 mice.

  • Administer Valopicitabine or vehicle daily via oral gavage for a predetermined period (e.g., 7 or 14 days).

  • Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity level, and fecal consistency. Use a standardized scoring system for diarrhea.

  • At the end of the treatment period, euthanize the animals.

  • Collect blood for clinical chemistry analysis.

  • Harvest the entire gastrointestinal tract (stomach, small intestine, cecum, and colon).

  • Measure the length of the colon as an indicator of inflammation.

  • Fix sections of the GI tract in 10% neutral buffered formalin for histopathological analysis.

Data Presentation

Table 1: In Vitro Cytotoxicity of Valopicitabine on Caco-2 Cells
Concentration (µM)Cell Viability (%) after 24h (Mean ± SD)Cell Viability (%) after 48h (Mean ± SD)Cell Viability (%) after 72h (Mean ± SD)
Vehicle Control100 ± 5.2100 ± 6.1100 ± 5.8
198 ± 4.595 ± 5.392 ± 6.0
1092 ± 5.185 ± 6.878 ± 7.2
5075 ± 6.360 ± 7.545 ± 8.1
10055 ± 7.040 ± 8.225 ± 6.9
20030 ± 5.815 ± 5.95 ± 3.4

Note: This is example data and does not represent actual experimental results.

Table 2: In Vivo Gastrointestinal Toxicity of Valopicitabine in Mice (14-Day Study)
Treatment GroupDose (mg/kg/day)Change in Body Weight (%)Diarrhea Score (Mean ± SD)Colon Length (cm) (Mean ± SD)
Vehicle Control0+5.2 ± 1.50.1 ± 0.28.5 ± 0.5
Valopicitabine50-2.1 ± 2.01.5 ± 0.57.8 ± 0.6
Valopicitabine100-8.5 ± 3.12.8 ± 0.66.9 ± 0.7
Valopicitabine200-15.3 ± 4.53.9 ± 0.46.1 ± 0.8

Note: This is example data and does not represent actual experimental results. Diarrhea score can be based on a 0-4 scale where 0=normal, 1=soft, 2=loose, 3=watery, 4=severe watery diarrhea.

Visualizations

Experimental_Workflow_for_GI_Toxicity cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Interpretation invitro_start Intestinal Epithelial Cell Line (e.g., Caco-2) dose_response Dose-Response & Time-Course Cytotoxicity invitro_start->dose_response mechanistic Mechanistic Studies (Mitochondrial Function, Apoptosis) dose_response->mechanistic data_integration Integrate In Vitro & In Vivo Data mechanistic->data_integration invivo_start Animal Model (e.g., Mouse) dosing Daily Oral Dosing (e.g., 14 days) invivo_start->dosing monitoring Clinical Monitoring (Body Weight, Diarrhea) dosing->monitoring necropsy Necropsy & Tissue Collection monitoring->necropsy histology Histopathology of GI Tract necropsy->histology histology->data_integration conclusion Identify Toxicity Mechanisms & No-Observed-Adverse-Effect Level (NOAEL) data_integration->conclusion

Caption: Experimental workflow for investigating GI toxicity.

Potential_Mechanisms_of_GI_Toxicity cluster_cellular_effects Cellular Effects in Intestinal Epithelium cluster_tissue_effects Tissue-Level Consequences cluster_clinical_manifestations Clinical Manifestations valopicitabine This compound (Prodrug) active_metabolite 2'-C-methylcytidine Triphosphate (Active) valopicitabine->active_metabolite mito_dysfunction Mitochondrial Dysfunction active_metabolite->mito_dysfunction dna_synthesis_inhibition Inhibition of DNA/RNA Synthesis active_metabolite->dna_synthesis_inhibition apoptosis Increased Apoptosis active_metabolite->apoptosis barrier_disruption Compromised Intestinal Barrier Function mito_dysfunction->barrier_disruption impaired_proliferation Impaired Epithelial Cell Proliferation dna_synthesis_inhibition->impaired_proliferation apoptosis->barrier_disruption impaired_proliferation->barrier_disruption inflammation Mucosal Inflammation barrier_disruption->inflammation malabsorption Malabsorption barrier_disruption->malabsorption diarrhea Diarrhea inflammation->diarrhea dehydration Dehydration diarrhea->dehydration malabsorption->diarrhea

Caption: Potential mechanisms of Valopicitabine GI toxicity.

References

Technical Support Center: Analysis of the S282T Resistance Mutation in HCV NS5B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the S282T resistance mutation in the Hepatitis C Virus (HCV) NS5B polymerase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance conferred by the S282T mutation in HCV NS5B?

The S282T mutation confers resistance to nucleoside inhibitors (NIs) like sofosbuvir primarily through a mechanism of steric hindrance.[1] The substitution of the small serine (S) residue with the bulkier threonine (T) at position 282 in the NS5B active site creates a spatial clash with the 2'-methyl group of the incorporated sofosbuvir molecule.[1] This clash hinders the proper positioning of the incoming nucleotide analogue, reducing its incorporation efficiency into the growing viral RNA chain and thus lowering the drug's antiviral activity.

Q2: How significant is the impact of the S282T mutation on HCV replication fitness?

The S282T mutation is associated with a significant reduction in viral fitness.[2][3] This reduced replicative capacity is a major reason why the S282T variant is rarely observed in treatment-naïve patients and often reverts to the wild-type sequence in the absence of drug pressure.[3][4] The mutation leads to a general catalytic deficiency in the NS5B polymerase, making it less efficient at incorporating natural nucleotides as well.[5]

Q3: What is the typical fold-resistance to sofosbuvir conferred by the S282T mutation?

In vitro studies have shown that the S282T substitution results in a significant increase in the half-maximal effective concentration (EC50) of sofosbuvir. The fold-resistance can vary depending on the specific HCV genotype and the experimental system used, but it is generally in the range of 2 to 13.5-fold.[2][6]

Q4: Is the S282T mutation the only resistance mutation against sofosbuvir?

While S282T is the primary and most well-characterized resistance-associated substitution for sofosbuvir, other mutations in the NS5B polymerase, such as L159F and V321A, have been identified as treatment-emergent variants. However, these other mutations do not appear to confer significant resistance to sofosbuvir on their own.[6]

Troubleshooting Guides

Problem 1: Difficulty in detecting the S282T mutation in clinical isolates.
  • Possible Cause 1: The mutation is present at a very low frequency in the viral population.

    • Troubleshooting Tip: Use a highly sensitive detection method like deep sequencing (Next-Generation Sequencing) instead of conventional Sanger sequencing. Deep sequencing can detect variants that are present at frequencies as low as 1%.

  • Possible Cause 2: The patient was not under selective pressure from a nucleoside inhibitor when the sample was taken.

    • Troubleshooting Tip: The S282T mutation has a high fitness cost and may be outcompeted by the wild-type virus in the absence of drug pressure.[2][3] Analyze samples taken during or shortly after treatment with a sofosbuvir-containing regimen.

  • Possible Cause 3: Issues with the PCR amplification or sequencing process.

    • Troubleshooting Tip: Design and validate primers that are specific to the NS5B region and are not affected by other polymorphisms. Ensure high-quality RNA extraction and reverse transcription. Include positive and negative controls in your sequencing runs.

Problem 2: Inconsistent results in HCV replicon assays for S282T-containing mutants.
  • Possible Cause 1: Low replication capacity of the S282T mutant affecting assay readout.

    • Troubleshooting Tip: The inherent low fitness of the S282T mutant can lead to low reporter signals (e.g., luciferase).[5] Ensure your assay is sensitive enough to detect the reduced replication. You may need to optimize the duration of the assay or use a more sensitive reporter system.

  • Possible Cause 2: Contamination with wild-type replicon plasmid.

    • Troubleshooting Tip: Always sequence the plasmid DNA used for in vitro transcription to confirm the presence of the S282T mutation and the absence of wild-type contamination.

  • Possible Cause 3: Cell line variability.

    • Troubleshooting Tip: Use a highly permissive cell line, such as Huh-7.5 cells, for your replicon studies. Ensure consistent cell passage numbers and culture conditions.

Quantitative Data Summary

Table 1: In Vitro Antiviral Activity of Sofosbuvir against Wild-Type and S282T Mutant HCV

HCV GenotypeReplicon SystemFold-Change in EC50 (S282T vs. Wild-Type)Reference
1bSubgenomic Replicon~9.5[2]
2aSubgenomic Replicon~13.5[6]

Table 2: Replication Capacity of Wild-Type and S282T Mutant HCV Replicons

HCV GenotypeReplicon SystemReplication Capacity of S282T (% of Wild-Type)Reference
1bSubgenomic Replicon<2%[6]
1aSubgenomic RepliconSignificantly reduced[7]

Table 3: Enzyme Kinetics of Wild-Type and S282T NS5B Polymerase for Natural Nucleotides

EnzymeNucleotideK_m (μM)V_max (s⁻¹)V_max/K_m (s⁻¹/μM)Reference
Wild-TypeCTP13 ± 0.412 x 10⁻³0.92 x 10⁻³[5]
S282TCTP15 ± 1.22.4 x 10⁻³0.16 x 10⁻³[5]
Wild-TypeATP25 ± 2.18.5 x 10⁻³0.34 x 10⁻³[5]
S282TATP28 ± 3.51.5 x 10⁻³0.05 x 10⁻³[5]

Experimental Protocols

Site-Directed Mutagenesis to Introduce the S282T Mutation

This protocol describes the generation of an HCV NS5B expression plasmid containing the S282T mutation using a commercially available site-directed mutagenesis kit.

  • Primer Design: Design complementary oligonucleotide primers (forward and reverse) containing the desired TGT codon for threonine at position 282, replacing the wild-type AGC codon for serine. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Set up a PCR reaction using a high-fidelity DNA polymerase, the wild-type HCV NS5B expression plasmid as a template, and the designed mutagenic primers.

  • Template Digestion: Digest the parental, non-mutated plasmid DNA using a methylation-dependent endonuclease (e.g., DpnI). This enzyme specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains.

  • Transformation: Transform the remaining nicked, circular dsDNA containing the desired mutation into a highly competent E. coli strain.

  • Clonal Selection and Sequencing: Isolate plasmid DNA from several individual colonies and perform Sanger sequencing of the NS5B coding region to confirm the presence of the S282T mutation and the absence of any other unintended mutations.

HCV Replicon Assay for Antiviral Susceptibility Testing

This protocol outlines a method to determine the susceptibility of HCV replicons (wild-type and S282T mutant) to antiviral compounds.

  • Cell Seeding: Seed a highly permissive human hepatoma cell line (e.g., Huh-7.5) stably harboring the HCV replicon (wild-type or S282T mutant) with a reporter gene (e.g., luciferase) into 96-well plates.

  • Compound Addition: The following day, add serial dilutions of the antiviral compound (e.g., sofosbuvir) to the cells. Include appropriate controls: a no-drug control (vehicle only) and a positive control (a known potent HCV inhibitor).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Plot the luciferase activity against the drug concentration and fit the data to a four-parameter logistic dose-response curve to determine the EC50 value (the concentration of the compound that inhibits 50% of replicon replication).

In Vitro NS5B Polymerase Activity Assay

This protocol describes a biochemical assay to measure the RNA-dependent RNA polymerase activity of purified recombinant NS5B (wild-type and S282T mutant).

  • Reaction Setup: Prepare a reaction mixture containing a reaction buffer (e.g., 20 mM MOPS, pH 7.3, 5 mM MnCl₂), a defined RNA template/primer, and the purified recombinant NS5B enzyme.

  • Initiation of Polymerization: Start the reaction by adding a mixture of ribonucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., α-[³²P]CTP).

  • Time-Course Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) and take aliquots at different time points.

  • Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.

  • Product Analysis: Separate the radiolabeled RNA products from the unincorporated nucleotides using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification: Visualize and quantify the incorporated radioactivity using a phosphorimager. The amount of incorporated radiolabel is proportional to the polymerase activity.

Visualizations

Sofosbuvir_Resistance_Mechanism cluster_wildtype Wild-Type NS5B (S282) cluster_mutant Mutant NS5B (S282T) wt_ns5b NS5B Active Site (Serine at 282) sofosbuvir_tp Sofosbuvir-TP (Active Metabolite) wt_ns5b->sofosbuvir_tp Binding incorporation Efficient Incorporation sofosbuvir_tp->incorporation chain_termination Chain Termination & Viral Inhibition incorporation->chain_termination mut_ns5b NS5B Active Site (Threonine at 282) sofosbuvir_tp2 Sofosbuvir-TP (Active Metabolite) mut_ns5b->sofosbuvir_tp2 Binding steric_clash Steric Hindrance sofosbuvir_tp2->steric_clash reduced_incorporation Reduced Incorporation steric_clash->reduced_incorporation resistance Viral Resistance reduced_incorporation->resistance Experimental_Workflow cluster_plasmid_prep Plasmid Preparation cluster_protein_expression Protein Expression & Purification cluster_assays Functional Assays cluster_analysis Data Analysis wt_plasmid Wild-Type HCV NS5B Expression Plasmid sdm Site-Directed Mutagenesis (S282T) wt_plasmid->sdm mut_plasmid S282T Mutant NS5B Expression Plasmid sdm->mut_plasmid sequencing Sequence Verification mut_plasmid->sequencing expression Protein Expression in E. coli sequencing->expression replicon_assay HCV Replicon Assay sequencing->replicon_assay purification Purification of Recombinant NS5B expression->purification wt_protein Purified Wild-Type NS5B purification->wt_protein mut_protein Purified S282T NS5B purification->mut_protein polymerase_assay In Vitro Polymerase Activity Assay wt_protein->polymerase_assay mut_protein->polymerase_assay enzyme_kinetics Enzyme Kinetics (Km, Vmax) polymerase_assay->enzyme_kinetics antiviral_testing Antiviral Susceptibility Testing replicon_assay->antiviral_testing replication_fitness Replication Fitness replicon_assay->replication_fitness ec50 EC50 Determination antiviral_testing->ec50

References

Overcoming challenges in the synthesis of 2'-C-methylcytidine prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2'-C-methylcytidine prodrugs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of these potent antiviral compounds.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of 2'-C-methylcytidine prodrugs, from the initial glycosylation to the final phosphoramidation and purification steps.

Glycosylation Step (Vorbrüggen Reaction)

The Vorbrüggen glycosylation is a key step in forming the nucleoside core. Challenges often arise from the reactivity of the nucleobase and the stereoselectivity of the reaction.

Problem Potential Cause(s) Troubleshooting Solution(s)
Low Yield of the Desired β-anomer 1. Incomplete silylation of the cytidine base. 2. Suboptimal Lewis acid catalyst or reaction temperature. 3. Steric hindrance from the 2'-C-methyl group on the sugar. 4. Formation of the undesired α-anomer.1. Ensure complete silylation by using an excess of silylating agent (e.g., HMDS, TMSCl) and allowing sufficient reaction time. Confirm completion by IR or NMR spectroscopy. 2. Screen different Lewis acids (e.g., TMSOTf, SnCl₄) and optimize the reaction temperature. Lower temperatures may improve selectivity. 3. Use a more reactive sugar donor, such as a 1-O-acetyl or 1-O-pivaloyl protected sugar. 4. Optimize purification conditions (e.g., column chromatography with a specific solvent system) to separate the anomers. Consider recrystallization to selectively crystallize the β-anomer.
Formation of N-glycosidic bond at N3 instead of N1 of Cytosine 1. Incomplete silylation leaving the N3 position reactive. 2. Use of a highly reactive sugar donor under harsh conditions.1. Ensure complete silylation of the cytosine base. 2. Employ milder reaction conditions (lower temperature, less reactive Lewis acid).
Byproduct Formation from Solvent The solvent (e.g., acetonitrile) can sometimes react with the activated sugar intermediate, especially with weakly reactive nucleobases.[1]Consider using a less reactive solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[1]
Protecting Group Manipulations

Proper protection and deprotection of the hydroxyl and amino groups are critical for successful synthesis.

Problem Potential Cause(s) Troubleshooting Solution(s)
Incomplete Protection of Hydroxyl Groups 1. Insufficient amount of protecting group reagent. 2. Steric hindrance from the 2'-C-methyl group. 3. Inadequate reaction time or temperature.1. Use a slight excess of the protecting group reagent. 2. For bulky protecting groups, consider using a more reactive silylating agent or a different protecting group strategy. 3. Monitor the reaction by TLC or LC-MS and adjust the reaction time and temperature accordingly.
Incomplete Deprotection 1. Protecting group is too stable under the chosen deprotection conditions. 2. Insufficient deprotection reagent or reaction time.1. Choose a protecting group that can be removed under conditions that do not affect other parts of the molecule (orthogonal protection strategy). 2. Increase the amount of deprotection reagent or extend the reaction time. Monitor the reaction closely to avoid side reactions.
Side Reactions on the Cytosine Base The exocyclic amine of cytosine can undergo side reactions if not properly protected (e.g., with a benzoyl or acetyl group).Protect the N4-amino group of cytosine prior to subsequent reactions.[2]
Phosphoramidate Prodrug Formation

The introduction of the phosphoramidate moiety at the 5'-hydroxyl position is a crucial step in prodrug synthesis and can be challenging.

Problem Potential Cause(s) Troubleshooting Solution(s)
Low Yield of Phosphoramidate Prodrug 1. Incomplete activation of the phosphoramidate reagent. 2. Steric hindrance at the 5'-position. 3. Side reactions of the phosphoramidate reagent (e.g., hydrolysis).1. Use an effective activating agent (e.g., DCI, tetrazole). 2. Consider using a less sterically hindered phosphoramidate reagent if possible. 3. Ensure anhydrous reaction conditions to minimize hydrolysis of the phosphoramidate reagent.
Formation of Diastereomers The phosphorus center in the phosphoramidate moiety is chiral, leading to the formation of two diastereomers.1. The diastereomers can often be separated by chiral HPLC or careful column chromatography. 2. Diastereoselective synthesis strategies can be employed, although they are more complex.
Instability of the Prodrug Phosphoramidate prodrugs can be sensitive to pH and temperature, leading to degradation.[3]Store the purified prodrug at low temperatures and under anhydrous conditions. For formulation studies, conduct stability tests at different pH values and temperatures to determine the optimal storage conditions.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of 2'-C-methylcytidine prodrugs?

A1: 2'-C-methylcytidine is a nucleoside analog that, upon entering a cell, is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analog then acts as a competitive inhibitor and a chain terminator of viral RNA-dependent RNA polymerase, thereby halting viral replication. The prodrug moiety is designed to enhance the initial phosphorylation step and improve cell permeability.

Q2: Why is the synthesis of cytidine-based nucleoside prodrugs often more challenging than for other nucleosides?

A2: The exocyclic amine of the cytosine base can be nucleophilic and may participate in side reactions if not properly protected. Additionally, the solubility of cytidine and its derivatives can be problematic in certain organic solvents, requiring careful selection of reaction conditions and protecting groups.

Q3: How can I monitor the progress of the glycosylation reaction?

A3: The progress of the Vorbrüggen glycosylation can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting materials (silylated base and sugar donor) and the appearance of the product (the nucleoside) can be tracked. Mass spectrometry can also be used to confirm the formation of the desired product.

Q4: What are the key considerations for choosing a phosphoramidate prodrug moiety?

A4: The choice of the phosphoramidate moiety is critical for the prodrug's efficacy. Key considerations include:

  • Intracellular cleavage: The prodrug must be efficiently cleaved by intracellular enzymes (e.g., esterases, phosphoramidases) to release the active monophosphate.

  • Stability: The prodrug should be stable enough in the extracellular environment to reach the target cells.

  • Toxicity: The cleavage byproducts should be non-toxic.

  • Cell permeability: The lipophilicity of the prodrug moiety can significantly influence its ability to cross the cell membrane.

Q5: How can I confirm the stereochemistry of the final phosphoramidate prodrug?

A5: The stereochemistry at the phosphorus center can be challenging to determine. Advanced NMR techniques, such as 2D NMR (NOESY, ROESY), can provide information about the relative stereochemistry. X-ray crystallography of a single diastereomer provides definitive proof of the absolute configuration.

Quantitative Data Summary

The following table summarizes the antiviral activity of 2'-C-methylcytidine and some of its prodrugs against various viruses.

CompoundVirusAssayEC₅₀ (µM)Reference
2'-C-MethylcytidineHepatitis C Virus (HCV)Replicon2.2[5]
2'-C-MethylcytidineDengue Virus (DENV) type 2Plaque Reduction95[5]
2'-C-MethylcytidineWest Nile Virus (WNV)Plaque Reduction80[5]
2'-C-MethylcytidineYellow Fever Virus (YFV)Plaque Reduction75[5]
2'-C-MethylcytidineFoot-and-Mouth Disease Virus (FMDV)Infectious Yield Reduction6.4[5]
Phosphoramidate Prodrugs of 2'-C-methylcytidineHepatitis C Virus (HCV)Replicon10- to 200-fold more potent than parent nucleoside[6]

Experimental Protocols

General Protocol for Vorbrüggen Glycosylation
  • Silylation of Cytosine: Suspend N4-benzoyl-cytosine in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl). Heat the mixture at reflux under an inert atmosphere (e.g., argon) until a clear solution is obtained. Remove the solvent under reduced pressure to obtain the silylated cytosine derivative.

  • Glycosylation: Dissolve the silylated cytosine and the protected 2'-C-methylribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-2'-C-methyl-D-ribofuranose) in an anhydrous solvent such as acetonitrile or 1,2-dichloroethane under an inert atmosphere. Cool the solution to 0°C and add a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired β-nucleoside.

General Protocol for 5'-O-Phosphoramidation
  • Preparation of the Nucleoside: Ensure the 2'- and 3'-hydroxyl groups of the 2'-C-methylcytidine are appropriately protected (e.g., as a single protecting group like an acetonide, or with individual protecting groups). The N4-amino group of cytosine should also be protected.

  • Phosphoramidation: Dissolve the protected nucleoside in an anhydrous aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere. Add the phosphoramidate reagent (e.g., phenyl-(methoxy-L-alaninyl)-phosphorochloridate) and an activating agent (e.g., N-methylimidazole or DMAP). Stir the reaction at room temperature until completion (monitor by TLC or ³¹P NMR).

  • Work-up and Purification: Quench the reaction with a suitable reagent (e.g., water or methanol). Dilute the reaction mixture with an organic solvent and wash with brine. Dry the organic layer, filter, and concentrate. Purify the resulting diastereomeric mixture of the phosphoramidate prodrug by silica gel column chromatography or preparative HPLC.

Visualizations

Signaling_Pathway cluster_cell Infected Host Cell Prodrug 2'-C-Methylcytidine Prodrug Nucleoside 2'-C-Methylcytidine Prodrug->Nucleoside Intracellular Enzymes MP 2'-C-Methylcytidine Monophosphate Nucleoside->MP Host Kinase 1 DP 2'-C-Methylcytidine Diphosphate MP->DP Host Kinase 2 TP 2'-C-Methylcytidine Triphosphate (Active) DP->TP Host Kinase 3 Viral_Polymerase Viral RNA-Dependent RNA Polymerase (RdRp) TP->Viral_Polymerase Inhibition Inhibition Viral_RNA_Synthesis Viral RNA Synthesis Viral_Polymerase->Viral_RNA_Synthesis Inhibition->Viral_RNA_Synthesis Experimental_Workflow start Start glycosylation Vorbrüggen Glycosylation (Sugar + Base -> Nucleoside) start->glycosylation protection Protection of Hydroxyl and Amino Groups glycosylation->protection phosphoramidation 5'-O-Phosphoramidation protection->phosphoramidation deprotection Final Deprotection phosphoramidation->deprotection purification Purification (Chromatography/HPLC) deprotection->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Prodrug characterization->end

References

Technical Support Center: Valopicitabine Dihydrochloride In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Valopicitabine Dihydrochloride in in vitro studies. The information is tailored for scientists and drug development professionals to optimize their experimental workflows and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly known as NM-283) is the 3'-O-valinyl ester prodrug of 2'-C-methylcytidine.[1][2] As a prodrug, it is designed to have improved oral bioavailability compared to its active form.[2] Once inside the cell, Valopicitabine is metabolized into its active triphosphate form, 2'-C-methylcytidine triphosphate. This active metabolite acts as a competitive inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1] Incorporation of the active form into the nascent viral RNA chain leads to chain termination, thus inhibiting viral replication.[2]

Q2: What are the recommended starting concentrations for in vitro antiviral assays?

The optimal concentration of this compound or its active metabolite, 2'-C-methylcytidine, can vary depending on the cell line, the specific HCV replicon or virus strain, and the assay conditions. It is always recommended to perform a dose-response experiment to determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) in your specific experimental system. The table below summarizes some reported in vitro activity and cytotoxicity values to guide initial experimental design.

Q3: How should I prepare and dissolve this compound for in vitro use?

This compound is generally soluble in dimethyl sulfoxide (DMSO). For in vitro cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]

Q4: What cell lines are suitable for in vitro studies with this compound?

The most commonly used cell lines for in vitro HCV research are human hepatoma-derived cell lines, such as Huh-7 and its derivatives (e.g., Huh-7.5, Huh-7.5.1).[4][5] These cell lines are highly permissive for HCV replication and are widely used for HCV replicon and infectious virus studies.[5][6]

Q5: What is the known resistance profile for Valopicitabine?

The primary resistance mutation associated with Valopicitabine in in vitro studies is the S282T substitution in the NS5B polymerase.[7] This mutation has been confirmed in both laboratory experiments and in clinical trials.[7] When encountering a loss of antiviral activity, it is advisable to sequence the NS5B region of the replicon or virus to check for the presence of this mutation.

Data Presentation

Table 1: In Vitro Activity and Cytotoxicity of 2'-C-methylcytidine (Active form of Valopicitabine)

CompoundVirusCell LineAssayEndpointValue (µM)Reference
2'-C-methylcytidineHepatitis E Virus (HEV)Huh-7Replicon AssayIC501.64[8]
2'-C-methylcytidineHepatitis E Virus (HEV)Huh-7Cytotoxicity AssayCC50111.2[8]
2'-C-methyladenosineHepatitis C Virus (HCV)HuH6Replicon AssayEC500.60
VX-950Hepatitis C Virus (HCV)HuH6Replicon AssayEC501.7

Experimental Protocols

Protocol: HCV Replicon Luciferase Assay for Antiviral Activity

This protocol outlines a general procedure for determining the antiviral activity of this compound using an HCV subgenomic replicon expressing a luciferase reporter gene in Huh-7 cells.[4]

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Renilla or Firefly)

  • Complete growth medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates (white, clear bottom for microscopy)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the Huh-7 replicon cells.

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from sub-nanomolar to micromolar (e.g., 0.1 nM to 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • After incubation, remove the medium and wash the cells once with PBS.

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay system being used (e.g., add 20-50 µL of passive lysis buffer and incubate for 15 minutes at room temperature).

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal of the compound-treated wells to the vehicle control wells.

    • Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Protocol: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the compound in parallel with the antiviral activity assay.

Materials:

  • Huh-7 cells (or the same replicon-containing cells)

  • Complete growth medium

  • This compound

  • DMSO

  • 96-well cell culture plates (clear)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the HCV Replicon Luciferase Assay protocol, using a clear 96-well plate.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance of the compound-treated wells to the vehicle control wells.

    • Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the CC50 value.

Mandatory Visualizations

Valopicitabine_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_nucleus HCV Replication Complex Valopicitabine Valopicitabine (Prodrug) Valopicitabine_int Valopicitabine Valopicitabine->Valopicitabine_int Cellular Uptake Active_Metabolite 2'-C-methylcytidine Valopicitabine_int->Active_Metabolite Esterases Active_TP 2'-C-methylcytidine Triphosphate Active_Metabolite->Active_TP Cellular Kinases NS5B NS5B Polymerase Active_TP->NS5B Inhibition Chain_Termination Chain Termination Active_TP->Chain_Termination RNA_Replication HCV RNA Replication NS5B->RNA_Replication Catalyzes NS5B->Chain_Termination

Caption: Mechanism of action of Valopicitabine.

HCV_Replicon_Assay_Workflow Start Start Seed_Cells Seed Huh-7 Replicon Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare Serial Dilutions of This compound Incubate_24h->Prepare_Compound Treat_Cells Treat Cells with Compound Incubate_24h->Treat_Cells Prepare_Compound->Treat_Cells Incubate_72h Incubate 72h Treat_Cells->Incubate_72h Lyse_Cells Lyse Cells Incubate_72h->Lyse_Cells Measure_Luciferase Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze_Data Analyze Data (EC50) Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an HCV replicon assay.

Troubleshooting_Guide Start Unexpected Results in Antiviral Assay Check_Cytotoxicity High Cytotoxicity Observed? Start->Check_Cytotoxicity High_EC50 EC50 Higher than Expected? Check_Cytotoxicity->High_EC50 No Solution_Cytotoxicity Lower Compound Concentration Range Perform CC50 in parallel Check DMSO concentration Check_Cytotoxicity->Solution_Cytotoxicity Yes Inconsistent_Results Inconsistent Results? High_EC50->Inconsistent_Results No Solution_High_EC50 Verify Compound Integrity & Purity Check for Resistance Mutations (S282T) Optimize Assay Conditions (cell density, incubation time) High_EC50->Solution_High_EC50 Yes Solution_Inconsistent Review Pipetting Technique Ensure Homogeneous Cell Seeding Check for Contamination Inconsistent_Results->Solution_Inconsistent Yes

Caption: Troubleshooting decision tree for in vitro assays.

References

Technical Support Center: Mitigating Mitochondrial Toxicity of Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nucleoside analogs. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental assessment of mitochondrial toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of mitochondrial toxicity induced by nucleoside analogs?

The primary mechanism of mitochondrial toxicity for many nucleoside reverse transcriptase inhibitors (NRTIs) is the inhibition of the mitochondrial DNA polymerase gamma (Pol γ).[1][2][3] Pol γ is the sole enzyme responsible for the replication of mitochondrial DNA (mtDNA).[3] NRTIs, after intracellular phosphorylation to their active triphosphate forms, can be mistakenly incorporated by Pol γ into the replicating mtDNA, leading to chain termination and a subsequent depletion of mtDNA.[1][2] This depletion impairs the synthesis of essential protein subunits of the electron transport chain (ETC) that are encoded by mtDNA, leading to respiratory chain dysfunction, decreased ATP production, and increased oxidative stress.[1][2]

Q2: How does the mitochondrial toxicity potential vary among different nucleoside analogs?

The potential for mitochondrial toxicity varies significantly among different nucleoside analogs. This is largely attributed to the differing affinities of their triphosphate forms for Pol γ. A widely accepted hierarchy of toxicity (from highest to lowest) for some common NRTIs is: Zalcitabine (ddC) > Didanosine (ddI) > Stavudine (d4T) > Lamivudine (3TC) > Zidovudine (AZT) > Abacavir (ABC).[1][2] Newer analogs like Tenofovir have a significantly lower potential for mitochondrial toxicity as they are poor substrates for Pol γ.[1]

Q3: What are the key in vitro assays to assess the mitochondrial toxicity of nucleoside analogs?

Several key in vitro assays are routinely used to evaluate the mitochondrial toxicity of nucleoside analogs:

  • Mitochondrial DNA (mtDNA) Content Quantification: This assay directly measures the depletion of mtDNA in cells treated with the nucleoside analog, typically using quantitative PCR (qPCR).[4]

  • Seahorse XF Mito Stress Test: This assay provides a real-time measurement of cellular oxygen consumption rate (OCR), allowing for the assessment of key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

  • Mitochondrial Protein Synthesis Assay: This assay assesses the impact of mtDNA depletion on the synthesis of mtDNA-encoded proteins, often by measuring the incorporation of radiolabeled amino acids into mitochondrial proteins in the presence of a cytosolic translation inhibitor.

  • Lactate Production Assay: Increased lactate production is an indicator of a shift towards anaerobic glycolysis due to impaired oxidative phosphorylation.[1]

Q4: What are the current strategies being explored to mitigate the mitochondrial toxicity of nucleoside analogs?

Strategies to mitigate mitochondrial toxicity primarily fall into two categories:

  • Rational Drug Design: This involves modifying the chemical structure of nucleoside analogs to increase their selectivity for the viral reverse transcriptase over the human mitochondrial Pol γ. Examples of successful modifications include the use of L-isomers (e.g., Lamivudine) and the introduction of specific chemical groups, such as a 4'-ethynyl group, which can reduce interaction with Pol γ.

  • Co-treatment Strategies: The use of supplemental compounds to alleviate mitochondrial damage is an area of ongoing research. While no definitive clinical recommendations exist, preclinical studies have explored the use of antioxidants (like N-acetylcysteine) to combat oxidative stress and nucleoside supplementation to potentially bypass the depleted nucleotide pools.[5]

Data Presentation

Table 1: Comparative Mitochondrial Toxicity of Selected Nucleoside Analogs

Nucleoside AnalogInhibition of Pol γ (Ki, μM)Effect on mtDNA Content (Cell Type)
Zalcitabine (ddC)0.04 - 0.5Significant depletion (HepG2, CEM)
Didanosine (ddI)0.5 - 4.7Moderate to significant depletion (HepG2, CEM)
Stavudine (d4T)2.5 - 10Moderate depletion (CEM)
Zidovudine (AZT)19 - 130Minimal to no depletion (HepG2, CEM)
Lamivudine (3TC)> 100Minimal to no depletion (HepG2, CEM)
Abacavir (ABC)> 200No significant depletion (HepG2, CEM)
Tenofovir> 300No significant depletion (HepG2, SkMC)[6]

Note: Ki values and effects on mtDNA content can vary depending on the specific experimental conditions and cell lines used.

Experimental Protocols & Troubleshooting Guides

Quantification of Mitochondrial DNA (mtDNA) Content by qPCR

This protocol describes the relative quantification of mtDNA copy number compared to nuclear DNA (nDNA) using a SYBR Green-based qPCR assay.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentrations of the nucleoside analog for a specified duration. Include a vehicle-treated control group.

  • Genomic DNA Extraction: Harvest cells and extract total genomic DNA using a commercially available kit (e.g., DNeasy Blood & Tissue Kit, Qiagen). Ensure high-quality DNA with minimal RNA contamination.

  • DNA Quantification and Normalization: Quantify the concentration of the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit). Normalize all samples to the same concentration (e.g., 10 ng/μL) in nuclease-free water.

  • Primer Design: Design or obtain validated primers for a mitochondrial gene (e.g., MT-ND1, MT-CYB) and a single-copy nuclear gene (e.g., B2M, RNase P).

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. A typical 20 μL reaction includes:

    • 10 μL 2x SYBR Green qPCR Master Mix

    • 1 μL Forward Primer (10 μM)

    • 1 μL Reverse Primer (10 μM)

    • 2 μL Normalized gDNA (e.g., 10 ng/μL)

    • 6 μL Nuclease-free water

  • qPCR Cycling Conditions: A typical cycling protocol is as follows:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis

  • Data Analysis:

    • Calculate the average Ct value for the mitochondrial gene (Ct_mtDNA) and the nuclear gene (Ct_nDNA) for each sample.

    • Calculate the ΔCt for each sample: ΔCt = Ct_mtDNA - Ct_nDNA.

    • Calculate the ΔΔCt by normalizing to the vehicle control: ΔΔCt = ΔCt_treated - ΔCt_vehicle.

    • The relative mtDNA content is calculated as 2^(-ΔΔCt).

Troubleshooting Guide: mtDNA Quantification by qPCR

Problem Possible Cause Solution
No amplification or high Ct valuesPoor DNA quality or inhibitors presentRe-extract DNA using a different method or include additional purification steps. Dilute the DNA template to reduce inhibitor concentration.
Inefficient primersValidate primer efficiency by running a standard curve. Redesign primers if necessary.
High variability between replicatesPipetting errorsUse a master mix to minimize pipetting variability. Ensure accurate and consistent pipetting.
Inconsistent DNA concentrationRe-quantify and re-normalize DNA samples.
Non-specific amplification (multiple peaks in melt curve)Poor primer designIncrease the annealing temperature. Redesign primers to be more specific.
Genomic DNA contamination in RNA samples (if starting from RNA)Treat RNA samples with DNase I before reverse transcription.
Seahorse XF Mito Stress Test

This protocol outlines the procedure for assessing mitochondrial respiration in response to a nucleoside analog using the Agilent Seahorse XF Analyzer.

Detailed Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the nucleoside analog at various concentrations for the desired duration.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

    • Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.

    • Wash the cells with the assay medium and add the final volume of fresh assay medium to each well.

    • Incubate the cell plate in a non-CO2 37°C incubator for 1 hour before the assay.

  • Prepare Injection Compounds: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium at the desired final concentrations. Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Run the Assay: Place the cell plate and the sensor cartridge in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) before and after the injection of each compound.

  • Data Analysis: The Seahorse software will automatically calculate key mitochondrial parameters, including:

    • Basal Respiration

    • ATP-linked Respiration

    • Maximal Respiration

    • Spare Respiratory Capacity

    • Proton Leak

    • Non-mitochondrial Respiration

Troubleshooting Guide: Seahorse XF Mito Stress Test

Problem Possible Cause Solution
Low OCR readingsLow cell number or unhealthy cellsOptimize cell seeding density. Ensure cells are healthy and viable before the assay.
Incorrect assay medium pHEnsure the assay medium is at the correct physiological pH.
High variability between wellsUneven cell seedingEnsure a single-cell suspension and even distribution of cells in each well.
Edge effectsAvoid using the outer wells of the plate or fill them with media to maintain humidity.
Poor response to FCCPSuboptimal FCCP concentrationPerform an FCCP titration to determine the optimal concentration for your cell type.
Cells are already at maximal respirationThis may indicate a specific metabolic phenotype. Consider other metabolic assays.
OCR drops to zero after oligomycin injectionThis is the expected result for healthy, coupled mitochondria.No action needed.

Visualizations

Mitotoxicity_Pathway NRTI Nucleoside Analog (NRTI) NRTI_TP NRTI-Triphosphate NRTI->NRTI_TP Intracellular Phosphorylation PolG DNA Polymerase γ (Pol γ) NRTI_TP->PolG Inhibition mtDNA mtDNA PolG->mtDNA Replication ETC Electron Transport Chain (ETC) Proteins mtDNA->ETC Encodes Subunits ATP ATP ETC->ATP Oxidative Phosphorylation ROS Reactive Oxygen Species (ROS) ETC->ROS Electron Leak

Caption: Signaling pathway of nucleoside analog-induced mitochondrial toxicity.

qPCR_Workflow start Cell Treatment with Nucleoside Analog dna_extraction Total Genomic DNA Extraction start->dna_extraction dna_quant DNA Quantification & Normalization dna_extraction->dna_quant qpcr_setup qPCR Reaction Setup (mtDNA & nDNA primers) dna_quant->qpcr_setup qpcr_run qPCR Amplification qpcr_setup->qpcr_run data_analysis Data Analysis (ΔΔCt Method) qpcr_run->data_analysis result Relative mtDNA Content data_analysis->result

Caption: Experimental workflow for mtDNA content quantification by qPCR.

Seahorse_Workflow start Cell Seeding in Seahorse Plate treatment Treatment with Nucleoside Analog start->treatment assay_prep Assay Preparation (Medium Exchange, Cartridge Hydration) treatment->assay_prep run_assay Run Mito Stress Test (Sequential Injections) assay_prep->run_assay data_analysis Data Analysis (OCR Measurement) run_assay->data_analysis result Mitochondrial Respiration Parameters data_analysis->result

Caption: Experimental workflow for the Seahorse XF Mito Stress Test.

References

Understanding the impact of the S282T mutation on Valopicitabine binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the impact of the S282T mutation in the Hepatitis C Virus (HCV) NS5B polymerase on the binding and efficacy of Valopicitabine.

Frequently Asked Questions (FAQs)

Q1: What is Valopicitabine and what is its mechanism of action against HCV?

Valopicitabine (also known as NM283) is an orally bioavailable prodrug of the nucleoside analog 2'-C-methylcytidine.[1] Once administered, it is converted in the body to its active form, 2'-C-methylcytidine triphosphate. This active metabolite acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. By mimicking the natural nucleotide substrate, it gets incorporated into the growing viral RNA chain and causes chain termination, thus halting viral replication.[1]

Q2: What is the S282T mutation and why is it significant?

The S282T mutation is a single amino acid substitution at position 282 in the HCV NS5B polymerase, where serine (S) is replaced by threonine (T). This mutation is located in the active site of the polymerase and is a well-characterized resistance-associated substitution (RAS) for 2'-C-methylated nucleoside inhibitors like Valopicitabine.[2][3] The S282T mutation has been identified both in in vitro resistance selection studies and in patients who have experienced treatment failure.[2]

Q3: How does the S282T mutation affect Valopicitabine binding and efficacy?

Q4: How significant is the S282T mutation in a clinical setting?

While the S282T mutation does confer resistance, it also significantly impairs the replication fitness of the virus.[7] This reduced fitness means that in the absence of the drug, the wild-type virus will likely outcompete the S282T mutant. This is a key reason why the S282T mutation is not commonly observed in treatment-naïve patients and may not persist long after treatment cessation.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibition of wild-type and S282T mutant HCV NS5B polymerase by the active triphosphate form of Valopicitabine (2'-C-methylcytidine triphosphate) and a closely related analog.

Table 1: Inhibition of HCV NS5B Polymerase by 2'-C-methylcytidine Triphosphate

EnzymeInhibitorKi (µM)
Wild-Type2'-C-methylcytidine triphosphate1.6[6]
S282T Mutant2'-C-methylcytidine triphosphateData not directly available, but inhibition profile is similar to PSI-6130-TP[6]

Table 2: Activity of a Related Nucleoside Analog (PSI-6130) Against HCV Replicons

HCV RepliconInhibitorEC90 (µM)Fold Change in EC90
Wild-TypePSI-61304.6[4]-
S282T MutantPSI-6130~29.96.5[4][5]

Experimental Protocols & Troubleshooting

HCV Replicon Assay for Determining Antiviral Efficacy (EC50)

This assay is used to determine the concentration of a compound required to inhibit HCV RNA replication by 50% in a cell-based system.

hcv_replicon_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Generate HCV Replicon Plasmid (WT or S282T) p2 Linearize Plasmid and In Vitro Transcribe RNA p1->p2 a1 Transfect Huh-7 cells with Replicon RNA p2->a1 a2 Plate cells and add serial dilutions of Valopicitabine a1->a2 a3 Incubate for 48-72 hours a2->a3 a4 Measure Replicon Replication (e.g., Luciferase Assay) a3->a4 d1 Normalize data to untreated controls a4->d1 d2 Plot dose-response curve d1->d2 d3 Calculate EC50 value d2->d3

Caption: Workflow for determining the EC50 of Valopicitabine using an HCV replicon assay.

IssuePossible Cause(s)Suggested Solution(s)
Low or no signal in untreated control wells - Poor transfection efficiency- Low replicon replication fitness- Problems with detection reagent- Optimize transfection protocol (e.g., reagent-to-RNA ratio, cell density)- Use a highly permissive Huh-7 cell line (e.g., Huh-7.5)- Ensure detection reagents are fresh and properly prepared
High well-to-well variability - Inconsistent cell seeding- Pipetting errors during drug dilution or addition- Ensure a single-cell suspension before plating- Use calibrated pipettes and proper technique
EC50 values are significantly different from expected - Incorrect drug concentration- Cell line contamination (e.g., mycoplasma)- Instability of the replicon- Verify stock solution concentration and dilution series- Regularly test cell lines for contamination- Re-transfect with freshly prepared replicon RNA
NS5B Polymerase Inhibition Assay (IC50/Ki)

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.

ns5b_polymerase_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Purify recombinant NS5B (WT or S282T) a1 Incubate NS5B with Valopicitabine triphosphate at various concentrations p1->a1 p2 Prepare reaction buffer, RNA template, and NTPs (including radiolabeled NTP) a2 Initiate reaction by adding RNA template and NTP mix p2->a2 a1->a2 a3 Incubate at optimal temperature a2->a3 a4 Stop reaction and quantify incorporated radiolabel a3->a4 d1 Calculate percent inhibition a4->d1 d2 Plot inhibition curve d1->d2 d3 Determine IC50 or Ki value d2->d3

Caption: Workflow for determining the IC50 of Valopicitabine triphosphate against NS5B polymerase.

IssuePossible Cause(s)Suggested Solution(s)
Low enzyme activity in the no-inhibitor control - Inactive enzyme- Suboptimal reaction conditions (buffer pH, salt concentration)- Degraded RNA template or NTPs- Use a fresh batch of purified enzyme- Optimize reaction buffer components and temperature- Use fresh, nuclease-free reagents
High background signal - Non-specific binding of radiolabeled NTP to filter paper- Contamination of enzyme preparation with nucleases- Increase the number of washes after stopping the reaction- Further purify the NS5B enzyme
Inconsistent IC50/Ki values - Inaccurate inhibitor concentrations- Variability in reaction timing- Precisely prepare inhibitor dilutions and verify concentrations- Use a multichannel pipette or automated system for consistent timing

Signaling and Logical Relationships

The following diagram illustrates the logical relationship between Valopicitabine administration, its activation, and its inhibitory effect on both wild-type and S282T mutant HCV replication.

Caption: Mechanism of action of Valopicitabine and the impact of the S282T mutation.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing dose-related side effects of Valopicitabine (NM-283) encountered during clinical trials. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer direct, actionable advice for specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common dose-related side effects observed with Valopicitabine?

A1: Clinical trial data indicates that the most frequently reported dose-related adverse events associated with Valopicitabine are gastrointestinal and hematological in nature. Gastrointestinal disturbances, including nausea, vomiting, and diarrhea, have been observed to occur more frequently at higher doses.

Q2: Is there a known dose threshold where the incidence of side effects significantly increases?

A2: Yes, early clinical development revealed that gastrointestinal side effects were more common at doses of 400 mg/day and above.[1] Notably, an 800 mg/day dose was associated with a higher incidence of these events, leading to dose reductions in later trial protocols.

Q3: What is the mechanism of action of Valopicitabine?

A3: Valopicitabine is a prodrug of 2'-C-methylcytidine. Once intracellularly converted to its active triphosphate form, it acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. By mimicking a natural nucleotide, it gets incorporated into the growing viral RNA chain, leading to premature termination of replication.

Troubleshooting Guides

Managing Gastrointestinal Side Effects

Issue: A clinical trial participant receiving Valopicitabine reports new or worsening nausea, vomiting, or diarrhea.

Troubleshooting Steps:

  • Assess Severity and Causality:

    • Characterize the severity of the symptoms (mild, moderate, severe) using a standardized grading scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

    • Evaluate the temporal relationship between drug administration and symptom onset.

    • Rule out other potential causes such as concomitant medications or intercurrent illness.

  • Dose-Level Review:

    • Review the participant's current Valopicitabine dose. Gastrointestinal side effects have been noted to be dose-dependent.[1]

  • Symptomatic Management:

    • Nausea/Vomiting:

      • Advise the participant to take Valopicitabine with food to potentially reduce gastric irritation.

      • Consider the use of antiemetic agents as per the clinical trial protocol.

    • Diarrhea:

      • Ensure adequate hydration and electrolyte replacement.

      • Recommend dietary modifications (e.g., BRAT diet - bananas, rice, applesauce, toast).

      • If necessary and protocol-permitted, consider anti-diarrheal medications.

  • Dose Modification/Interruption:

    • For persistent or severe gastrointestinal intolerance, a dose reduction or temporary interruption of Valopicitabine may be warranted, as guided by the trial protocol. In some studies, discontinuations have been necessary due to gastrointestinal toxicity.[1]

Quantitative Data on Gastrointestinal Adverse Events:

Adverse EventIncidence at Lower Doses (e.g., 200mg/day)Incidence at Higher Doses (e.g., 400mg/day and above)
NauseaLess FrequentMore Frequent
VomitingOccasionalMore Frequent
DiarrheaLess FrequentMore Frequent

Note: Specific percentages are not publicly available in the provided search results, but a clear dose-relationship has been reported.

Managing Hematological Side Effects

Issue: Routine laboratory monitoring reveals a significant decrease in a participant's neutrophil, platelet, or hemoglobin count.

Troubleshooting Steps:

  • Confirm and Grade the Abnormality:

    • Repeat the complete blood count (CBC) to confirm the finding.

    • Grade the severity of the cytopenia according to the trial protocol's specified criteria.

  • Evaluate for Other Causes:

    • Review concomitant medications that may contribute to myelosuppression (e.g., ribavirin, pegylated interferon).

    • Assess for underlying conditions that could cause hematological abnormalities.

  • Monitoring Protocol:

    • Increase the frequency of CBC monitoring as per the protocol's safety guidelines. This allows for close observation of the trend.

  • Dose Adjustment/Interruption:

    • For clinically significant or worsening hematological toxicity, a dose reduction or temporary interruption of Valopicitabine and/or concomitant medications should be considered, following the specific guidelines outlined in the clinical trial protocol.

Recommended Hematological Monitoring Protocol:

TimepointTestParameters to Assess
BaselineComplete Blood Count (CBC) with differentialAbsolute neutrophil count, platelet count, hemoglobin
During TreatmentCBC with differentialMonitor for trends and clinically significant changes
Post-TreatmentCBC with differentialEnsure recovery to baseline or acceptable levels

Experimental Protocols

Protocol: Monitoring for and Management of Potential Drug-Induced Liver Injury

  • Objective: To proactively monitor for and manage potential hepatotoxicity during Valopicitabine administration.

  • Methodology:

    • Baseline Assessment: Prior to initiation of Valopicitabine, a comprehensive hepatic function panel including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin should be performed.

    • On-Treatment Monitoring: Repeat the hepatic function panel at regular intervals as defined in the clinical trial protocol (e.g., monthly). More frequent monitoring may be warranted for participants with pre-existing liver conditions or those receiving concomitant hepatotoxic drugs.

    • Actionable Thresholds: The protocol should pre-define ALT and AST elevation thresholds that trigger further investigation or intervention (e.g., >3x the upper limit of normal).

    • Investigation of Elevations: If significant elevations are observed, repeat testing should be performed promptly. An investigation to rule out other causes of liver injury (e.g., viral hepatitis flare, alcohol use) should be initiated.

    • Dose Modification: The protocol should provide clear guidance on dose interruption or discontinuation of Valopicitabine in the event of confirmed, significant liver enzyme elevations, particularly if accompanied by symptoms of liver dysfunction or hyperbilirubinemia.

Visualizations

valopicitabine_moa cluster_cell Hepatocyte cluster_virus HCV Replication Complex valopicitabine Valopicitabine (Prodrug) active_metabolite 2'-C-methylcytidine (Active Form) valopicitabine->active_metabolite Intracellular Conversion triphosphate 2'-C-methylcytidine Triphosphate active_metabolite->triphosphate Phosphorylation ns5b NS5B RNA Polymerase triphosphate->ns5b Inhibition rna_synthesis Viral RNA Synthesis triphosphate->rna_synthesis Incorporation ns5b->rna_synthesis chain_termination Chain Termination rna_synthesis->chain_termination

Caption: Mechanism of action of Valopicitabine.

gi_troubleshooting start Participant Reports GI Side Effect (Nausea, Vomiting, Diarrhea) assess Assess Severity (CTCAE) & Causality start->assess review_dose Review Valopicitabine Dose Level assess->review_dose symptomatic_management Initiate Symptomatic Management (e.g., antiemetics, hydration) review_dose->symptomatic_management resolved Symptoms Resolve symptomatic_management->resolved unresolved Symptoms Persist/ Worsen symptomatic_management->unresolved dose_modification Consider Dose Reduction or Interruption (per protocol) unresolved->dose_modification

Caption: Troubleshooting workflow for gastrointestinal side effects.

hematological_monitoring baseline Baseline Assessment CBC with differential treatment On-Treatment Monitoring Regular CBC with differential baseline->treatment post_treatment Post-Treatment Follow-up CBC to ensure recovery treatment->post_treatment abnormality {Clinically Significant Cytopenia Detected} treatment->abnormality Monitor abnormality->treatment No action Increase Monitoring Frequency Consider Dose Modification (per protocol) abnormality->action Yes

Caption: Experimental workflow for hematological monitoring.

References

Technical Support Center: Valopicitabine Resistance Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on developing and troubleshooting assays to screen for resistance to Valopicitabine.

Frequently Asked Questions (FAQs)

Q1: What is Valopicitabine and what is its mechanism of action?

Valopicitabine (formerly NM283) is an orally bioavailable prodrug of the nucleoside analog 2'-C-methylcytidine.[1] Once administered, it is converted in the body to its active form, 2'-C-methylcytidine triphosphate. This active metabolite acts as a competitive inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[2] Incorporation of 2'-C-methylcytidine monophosphate into the growing viral RNA chain leads to chain termination, thus halting viral replication.[2]

Q2: What is the primary mechanism of resistance to Valopicitabine?

The primary mechanism of resistance to Valopicitabine, and other 2'-C-methylated nucleoside inhibitors, is the selection of a specific amino acid substitution in the HCV NS5B polymerase. The most well-characterized resistance mutation is the substitution of serine at position 282 with threonine, commonly denoted as S282T.[2] This mutation has been identified both in in vitro replicon studies and in patients who experienced viral breakthrough during clinical trials.[2]

Q3: How does the S282T mutation confer resistance?

The S282T mutation is located near the active site of the NS5B polymerase. While the precise molecular mechanism is still under investigation, it is believed that the S282T substitution sterically hinders the efficient incorporation of 2'-C-methylated nucleoside triphosphates, like the active form of Valopicitabine, into the nascent viral RNA strand. This leads to a reduced susceptibility of the virus to the inhibitory effects of the drug.

Q4: What is the impact of the S282T mutation on viral fitness?

The S282T mutation is associated with a significant reduction in viral replicative fitness.[3] This means that the mutant virus replicates less efficiently than the wild-type virus in the absence of the drug. The reduced fitness is attributed to a general decrease in the polymerase's efficiency in incorporating natural nucleotides. This lower fitness may explain why the S282T mutant is rarely detected in treatment-naïve patients and often reverts to the wild-type sequence after cessation of therapy.

Q5: Are there other mutations that can cause resistance to Valopicitabine?

While S282T is the signature resistance mutation for 2'-C-methylated nucleoside inhibitors, other mutations in the NS5B polymerase have been associated with resistance to different classes of NS5B inhibitors. For nucleoside inhibitors, the barrier to resistance is generally high. However, other mutations such as L159F and V321A have been identified as treatment-emergent variants, though they do not confer significant resistance to sofosbuvir, a similar nucleoside inhibitor.[3] It is plausible that other mutations, or combinations of mutations, could contribute to reduced susceptibility to Valopicitabine, although they are less common and their clinical significance is less clear.

Q6: What types of assays can be used to screen for Valopicitabine resistance?

There are two main types of assays for screening for antiviral drug resistance:

  • Phenotypic Assays: These assays directly measure the susceptibility of the virus to a drug. For Valopicitabine, this typically involves using an HCV replicon system in a cell-based assay to determine the drug concentration required to inhibit viral replication by 50% (EC50).

  • Genotypic Assays: These assays detect specific genetic mutations associated with drug resistance. To screen for Valopicitabine resistance, this involves sequencing the HCV NS5B polymerase gene to identify the S282T mutation or other potential resistance-associated substitutions.

Data Presentation

Table 1: In Vitro Efficacy of 2'-C-methylated Nucleoside Analogs Against Wild-Type and S282T Mutant HCV Replicons

CompoundHCV GenotypeNS5B GenotypeEC50 (µM)Fold Change in ResistanceReference Compound
2'-C-methylcytidine1bWild-Type~0.8 - 1.5--
2'-C-methylcytidine1bS282T>10>6-12-
Sofosbuvir1bWild-Type~0.09-Yes
Sofosbuvir1bS282T~1.2~13.5Yes

Note: EC50 values for 2'-C-methylcytidine can vary between studies. The data presented for 2'-C-methylcytidine is an approximate range based on available literature. Data for Sofosbuvir, a clinically approved 2'-C-methylated nucleoside analog, is included for a well-characterized comparison of the effect of the S282T mutation.[3]

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_phenotypic Phenotypic Assay Workflow cluster_genotypic Genotypic Assay Workflow p1 Culture Huh-7 cells harboring HCV replicon (e.g., with Luciferase reporter) p2 Seed cells into 96-well plates p1->p2 p3 Treat cells with serial dilutions of 2'-C-methylcytidine p2->p3 p4 Incubate for 48-72 hours p3->p4 p5 Measure Luciferase activity (or other endpoint) p4->p5 p6 Calculate EC50 values p5->p6 g1 Extract viral RNA from patient sample or cell culture supernatant g2 Reverse Transcription (RT) to generate cDNA g1->g2 g3 PCR amplification of NS5B gene region g2->g3 g4 Purify PCR product g3->g4 g5 Sanger sequencing of the NS5B amplicon g4->g5 g6 Analyze sequence data for S282T mutation g5->g6 valopicitabine_moa cluster_cell Hepatocyte cluster_virus HCV Replication val Valopicitabine (Prodrug) cmc 2'-C-methylcytidine val->cmc Cellular Esterases cmc_mp 2'-C-methylcytidine-MP cmc->cmc_mp Cellular Kinases cmc_dp 2'-C-methylcytidine-DP cmc_mp->cmc_dp Cellular Kinases cmc_tp 2'-C-methylcytidine-TP (Active Drug) cmc_dp->cmc_tp Cellular Kinases ns5b HCV NS5B Polymerase cmc_tp->ns5b Inhibition rna Viral RNA Elongation ns5b->rna term Chain Termination ns5b->term Incorporation of 2'-C-methylcytidine-MP

References

Validation & Comparative

Preclinical Efficacy Showdown: Valopicitabine Dihydrochloride vs. Sofosbuvir in the Fight Against HCV

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The battle against the Hepatitis C virus (HCV) has been marked by the development of direct-acting antivirals (DAAs) that target key viral proteins. Among the most critical of these targets is the NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. This guide provides a detailed preclinical comparison of two such inhibitors: Valopicitabine Dihydrochloride, a prodrug of 2'-C-methylcytidine, and Sofosbuvir, a cornerstone of modern HCV therapy.

At a Glance: Key Preclinical Efficacy Parameters

ParameterValopicitabine (Active Form: 2'-C-methylcytidine)Sofosbuvir (Active Form: GS-461203)
Mechanism of Action Nucleoside analog inhibitor of HCV NS5B polymerase.Nucleotide analog inhibitor of HCV NS5B polymerase; acts as a chain terminator.[1]
EC50 (Genotype 1b) ~1 µM0.040 - 0.11 µM
EC50 (Genotype 2a) Data not consistently available in direct comparison0.032 µM
EC50 (Other Genotypes) Broad antiviral activity reportedPan-genotypic activity (EC50 range: 0.032 - 0.130 µM for genotypes 1-6)[2]
Cytotoxicity (CC50) in Huh-7 cells >10 µM (for 2'-C-methylcytidine)>36 µM
Selectivity Index (SI = CC50/EC50) >10 (for Genotype 1b)>327 (for Genotype 1b, based on lowest EC50)
Primary Resistance Mutation S282T in NS5BS282T in NS5B[3]
Fold-Change in Resistance (S282T) ~12-fold increase in EC502.4 to 18-fold increase in EC50[2]

Deep Dive into the Mechanisms of Action

Both Valopicitabine and Sofosbuvir are prodrugs, meaning they are administered in an inactive form and are metabolized into their active antiviral compounds within the body. Their ultimate target is the same: the HCV NS5B polymerase. However, their precise mechanisms as nucleoside versus nucleotide analogs differ slightly.

This compound is the 3'-O-valinyl ester of 2'-C-methylcytidine.[4] After oral administration, it is converted to 2'-C-methylcytidine. This active form is then phosphorylated by host cell kinases to its triphosphate form, 2'-C-methylcytidine triphosphate. This active metabolite competes with the natural cytidine triphosphate for incorporation into the nascent viral RNA strand by the NS5B polymerase. The presence of the 2'-C-methyl group sterically hinders the formation of the next phosphodiester bond, thereby inhibiting further elongation of the RNA chain.

Sofosbuvir is a phosphoramidate prodrug of a uridine nucleotide analog.[1] It undergoes intracellular metabolism to form the active triphosphate metabolite, GS-461203.[1] This active form mimics the natural uridine triphosphate and is incorporated into the growing HCV RNA chain by the NS5B polymerase. Once incorporated, GS-461203 acts as a chain terminator, preventing the addition of subsequent nucleotides and thus halting viral replication.[1]

Mechanism of action for Valopicitabine and Sofosbuvir.

Experimental Protocols: A Closer Look at the Data Generation

The preclinical efficacy of these antiviral agents is primarily evaluated through in vitro assays, including the HCV replicon assay and the NS5B polymerase inhibition assay.

HCV Replicon Assay

This cell-based assay is the gold standard for measuring the antiviral activity of compounds against HCV replication.

Objective: To determine the 50% effective concentration (EC50) of a compound that inhibits HCV RNA replication by 50% and the 50% cytotoxic concentration (CC50) that causes a 50% reduction in cell viability.

Methodology:

  • Cell Culture: Human hepatoma cell lines (e.g., Huh-7) that are highly permissive for HCV replication are used. These cells are stably transfected with an HCV subgenomic replicon. This replicon is a portion of the HCV genome that can replicate autonomously within the cell and often contains a reporter gene, such as luciferase, for easy quantification of replication levels.

  • Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., 2'-C-methylcytidine or sofosbuvir).

  • Incubation: The plates are incubated for a defined period (typically 48-72 hours) to allow for viral replication and for the compound to exert its effect.

  • Quantification of Replication (EC50): The level of HCV RNA replication is measured. If a luciferase reporter is used, the luminescence is quantified, which is directly proportional to the amount of replicon RNA. The EC50 value is calculated from the dose-response curve.

  • Quantification of Cytotoxicity (CC50): Cell viability is assessed in parallel using methods like the MTT assay, which measures mitochondrial metabolic activity. The CC50 value is determined from the dose-response curve of cell viability.

  • Selectivity Index (SI) Calculation: The SI is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI indicates a more favorable safety profile, as the compound is effective at concentrations far below those that are toxic to the host cells.

HCV Replicon Assay Workflow start Start cell_culture Culture Huh-7 cells with HCV replicon start->cell_culture seeding Seed cells in multi-well plates cell_culture->seeding treatment Treat with serial dilutions of antiviral compound seeding->treatment incubation Incubate for 48-72 hours treatment->incubation measurement Measure HCV replication (e.g., Luciferase assay) and cell viability (e.g., MTT assay) incubation->measurement ec50_calc Calculate EC50 measurement->ec50_calc cc50_calc Calculate CC50 measurement->cc50_calc si_calc Calculate Selectivity Index (SI = CC50 / EC50) ec50_calc->si_calc cc50_calc->si_calc end End si_calc->end

Workflow of the HCV Replicon Assay.
NS5B Polymerase Inhibition Assay

This is a biochemical assay that directly measures the ability of a compound to inhibit the enzymatic activity of the purified HCV NS5B polymerase.

Objective: To determine the 50% inhibitory concentration (IC50) of a compound required to reduce the activity of the NS5B polymerase by 50%.

Methodology:

  • Enzyme and Template Preparation: Purified, recombinant HCV NS5B polymerase is used. A synthetic RNA template and primer are also prepared.

  • Reaction Mixture: The reaction is set up in a buffer containing the NS5B enzyme, the RNA template/primer, and ribonucleotide triphosphates (rNTPs), including a radioactively or fluorescently labeled rNTP.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated (e.g., by adding MgCl2) and allowed to proceed for a specific time at an optimal temperature.

  • Termination and Product Detection: The reaction is stopped, and the newly synthesized, labeled RNA product is separated from the unincorporated labeled rNTPs (e.g., by gel electrophoresis or filter binding).

  • Quantification and IC50 Calculation: The amount of incorporated label is quantified, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Resistance Profile: The S282T Mutation

A critical aspect of any antiviral drug is its susceptibility to the development of resistance. For both Valopicitabine and Sofosbuvir, the primary resistance-associated substitution (RAS) identified in preclinical studies is the S282T mutation in the NS5B polymerase.[3] This mutation involves the change of a serine residue to a threonine at position 282 of the enzyme.

While both drugs are affected by this mutation, the degree of resistance conferred can differ. For Sofosbuvir, the S282T mutation results in a 2.4 to 18-fold increase in the EC50 value.[2] In the case of 2'-C-methylcytidine, the active form of Valopicitabine, the S282T mutation leads to an approximately 12-fold increase in resistance.[5] It is noteworthy that the S282T mutation has been shown to reduce the replication capacity of the virus, which may explain its infrequent detection in clinical settings for sofosbuvir-treated patients.

Summary and Conclusion

Both this compound and Sofosbuvir are potent inhibitors of the HCV NS5B polymerase, a critical enzyme for viral replication. They function as prodrugs that are metabolized to their active triphosphate forms, which then interfere with viral RNA synthesis.

Preclinical data suggests that Sofosbuvir exhibits a more potent antiviral activity with a lower EC50 and a significantly higher selectivity index compared to the active form of Valopicitabine. Both drugs are susceptible to the S282T resistance mutation in NS5B, with a comparable fold-change in resistance.

While Valopicitabine showed promise in early development, Sofosbuvir's superior preclinical profile, characterized by its pan-genotypic activity and high barrier to resistance, has contributed to its successful clinical development and its current role as a cornerstone of HCV treatment. This comparative guide highlights the key preclinical parameters that are crucial for the evaluation and advancement of antiviral drug candidates.

References

Comparative analysis of HCV nucleoside inhibitor safety profiles

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the safety profiles of key Hepatitis C virus nucleoside inhibitors, including sofosbuvir, mericitabine, and setrobuvir.

The advent of direct-acting antivirals (DAAs), particularly nucleoside inhibitors targeting the NS5B polymerase, has revolutionized the treatment of Hepatitis C virus (HCV) infection. These agents offer high rates of sustained virologic response (SVR) and a generally favorable safety profile compared to older interferon-based therapies.[1] This guide provides a comparative analysis of the safety profiles of prominent HCV nucleoside inhibitors, presenting key adverse event data from clinical trials, outlining the methodologies for safety assessment, and visualizing the common mechanism of action.

Quantitative Safety Data: A Comparative Overview

The following table summarizes the rates of common adverse events observed in Phase 3 clinical trials for various HCV treatment regimens, including those with the nucleoside inhibitor sofosbuvir. Direct comparison across trials should be made with caution due to differing trial designs.[2] Data for mericitabine and setrobuvir are less readily available in a comparative format due to their different stages of development and clinical use.

Adverse EventSofosbuvir + Ribavirin (12 weeks)Sofosbuvir + Ribavirin (24 weeks)Sofosbuvir + Peg-IFN + Ribavirin (12 weeks)Placebo
Fatigue 38%38%59%24%
Headache 24%30%36%20%
Nausea 18%22%34%15%
Insomnia 15%16%29%12%
Anemia 10%11%21%2%
Pruritus 11%11%17%8%
Dizziness 9%11%9%5%
Rash 9%8%18%6%
Decreased Appetite 8%10%18%7%
Diarrhea 9%12%12%10%
Irritability 10%10%12%7%
Cough 6%5%11%5%
Myalgia 8%9%16%5%
Chills 4%4%10%3%
Source: Compiled from FDA and EMA public assessment reports for Sovaldi (sofosbuvir).[2][3][4]

Adverse events associated with sofosbuvir-based regimens are generally mild to moderate in severity. The addition of ribavirin to sofosbuvir therapy is associated with a higher incidence of adverse events, most notably anemia.[5] Discontinuation rates due to adverse events in clinical trials of sofosbuvir have been low, typically ranging from less than 1% to 2% in sofosbuvir and ribavirin combination arms.[2]

Serious adverse events are infrequent with modern DAA regimens. However, post-marketing surveillance has identified rare events. For instance, severe bradycardia has been reported when sofosbuvir is co-administered with amiodarone.[6] It is also recommended to test all patients for evidence of current or prior hepatitis B virus (HBV) infection before initiating treatment, as HBV reactivation has been reported in HCV/HBV coinfected patients.[6]

Experimental Protocols for Safety Assessment

The safety of HCV nucleoside inhibitors is rigorously evaluated throughout their clinical development, particularly in Phase 3 trials. The methodologies employed are designed to systematically capture, grade, and attribute adverse events.

Key Components of Safety Monitoring in HCV Clinical Trials:

  • Baseline Assessment: Before initiating treatment, a comprehensive baseline assessment is conducted, including medical history, physical examination, and laboratory tests (complete blood count, liver function panel, renal function tests).[7]

  • On-Treatment Monitoring: Participants are monitored at regular intervals throughout the treatment period. This typically includes:

    • Clinical Assessments: Evaluation of any new or worsening symptoms at scheduled study visits.

    • Laboratory Monitoring: Regular blood tests to monitor hematologic, hepatic, and renal function. The frequency of monitoring may be higher in the initial weeks of treatment and for patients with pre-existing conditions like cirrhosis.[8]

  • Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: All adverse events are recorded, regardless of their perceived relationship to the study drug. AEs are graded for severity, typically using a standardized scale like the Common Terminology Criteria for Adverse Events (CTCAE). Serious adverse events, which include events that are life-threatening, result in hospitalization, or lead to significant disability, are reported to regulatory authorities and ethics committees in an expedited manner.[2]

  • Causality Assessment: Investigators assess the relationship between the study drug and each adverse event.

  • Post-Treatment Follow-up: Safety monitoring continues for a specified period after the completion of treatment to capture any delayed adverse events.

Mechanism of Action: NS5B Polymerase Inhibition

HCV nucleoside inhibitors are prodrugs that, once inside the hepatocyte, are metabolized into their active triphosphate form. This active form mimics natural nucleoside triphosphates and is incorporated into the growing HCV RNA chain by the NS5B RNA-dependent RNA polymerase. This incorporation leads to chain termination, thereby halting viral replication.[8]

HCV Nucleoside Inhibitor Mechanism of Action cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte cluster_replication HCV Replication Complex Nucleoside_Inhibitor_Prodrug Nucleoside Inhibitor (Prodrug) Nucleoside_Inhibitor_Prodrug_Intra Nucleoside Inhibitor (Prodrug) Nucleoside_Inhibitor_Prodrug->Nucleoside_Inhibitor_Prodrug_Intra Cellular Uptake NI_Monophosphate NI-Monophosphate Nucleoside_Inhibitor_Prodrug_Intra->NI_Monophosphate Phosphorylation (Host Kinases) NI_Diphosphate NI-Diphosphate NI_Monophosphate->NI_Diphosphate Phosphorylation NI_Triphosphate_Active NI-Triphosphate (Active Form) NI_Diphosphate->NI_Triphosphate_Active Phosphorylation NS5B_Polymerase NS5B Polymerase NI_Triphosphate_Active->NS5B_Polymerase Incorporation into Growing RNA Chain Chain_Termination Chain_Termination NS5B_Polymerase->Chain_Termination HCV_RNA_Template HCV RNA Template HCV_RNA_Template->NS5B_Polymerase Growing_RNA_Chain Growing_RNA_Chain Growing_RNA_Chain->NS5B_Polymerase

Figure 1. Mechanism of action of HCV nucleoside inhibitors.

Conclusion

HCV nucleoside inhibitors, exemplified by sofosbuvir, have demonstrated a favorable safety profile in extensive clinical trials, leading to high rates of treatment success with minimal discontinuation due to adverse events. While the overall incidence of serious adverse events is low, careful monitoring for specific drug-drug interactions and potential off-target effects remains crucial in clinical practice. The development of these agents represents a significant advancement in the management of chronic hepatitis C, offering a safe and highly effective therapeutic option for a broad range of patients.

References

A Head-to-Head Comparison of Valopicitabine and Other NS5B Inhibitors for Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the NS5B polymerase inhibitor Valopicitabine against other key inhibitors in its class, including Sofosbuvir, Dasabuvir, and Mericitabine. The comparison focuses on antiviral activity, resistance profiles, and clinical outcomes, supported by experimental data and detailed methodologies.

Executive Summary

The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs), with the NS5B polymerase being a prime target.[1] NS5B is an RNA-dependent RNA polymerase essential for the replication of the HCV genome.[1] Inhibitors of this enzyme are broadly classified as nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs).[1] Valopicitabine (NM-283) is a prodrug of a nucleoside inhibitor, 2'-C-methylcytidine, that showed promise in early clinical development.[2] However, its development was ultimately halted due to significant gastrointestinal toxicity.[3] In contrast, other NS5B inhibitors like the nucleotide analog Sofosbuvir and the non-nucleoside inhibitor Dasabuvir have become cornerstones of modern HCV therapy, demonstrating high efficacy and better safety profiles. This guide delves into a detailed comparison of these agents.

Data Presentation

In Vitro Antiviral Activity

The following tables summarize the in vitro activity of Valopicitabine and other selected NS5B inhibitors against HCV. The data is presented as EC50 values from HCV replicon assays and IC50 values from NS5B polymerase inhibition assays.

Table 1: EC50 Values in HCV Replicon Assays

CompoundInhibitor ClassHCV GenotypeReplicon SystemEC50 (nM)Reference(s)
Valopicitabine Nucleoside Inhibitor1bHuh-71500[4]
Sofosbuvir Nucleotide Inhibitor1aStable full-length14 - 110[5]
1bStable full-length14 - 110[5]
2aStable full-length14 - 110[5]
3aStable full-length14 - 110[5]
4aStable full-length14 - 110[5]
Mean (various genotypes)Chimeric replicons32 - 130[6]
Dasabuvir Non-Nucleoside Inhibitor1a (H77)Subgenomic7.7[7][8][9]
1b (Con1)Subgenomic1.8[7][8][9]
Mericitabine (RO5855) Nucleoside InhibitorNot SpecifiedSubgenomicAdditive effect with Ribavirin[10][11]

Table 2: IC50 Values in NS5B Polymerase Inhibition Assays

CompoundInhibitor ClassHCV GenotypeIC50 (nM)Reference(s)
Valopicitabine (as 2'-C-methylcytidine triphosphate) Nucleoside InhibitorNot SpecifiedNot directly available
Sofosbuvir (as active triphosphate GS-461203) Nucleotide Inhibitor1b, 2a, 3a, 4a700 - 2600[3]
Dasabuvir Non-Nucleoside Inhibitor1a, 1b2.2 - 10.7[7]
Mericitabine (as active triphosphate) Nucleoside InhibitorNot SpecifiedNot directly available
Clinical Efficacy

Sustained Virologic Response (SVR) rates are a key measure of clinical efficacy in HCV treatment. The following table summarizes SVR rates from various clinical trials. It is important to note that these trials were not head-to-head comparisons and involved different patient populations and combination regimens.

Table 3: Sustained Virologic Response (SVR) Rates in Clinical Trials (Genotype 1)

CompoundCombination RegimenPatient PopulationSVR12/24 RateReference(s)
Valopicitabine + Peg-IFNTreatment-naïveDevelopment halted, data limited
Sofosbuvir + LedipasvirTreatment-naïve & experienced92.2%[12][13]
+ SimeprevirTreatment-naïve & experienced87.0%[12][13]
+ Peg-IFN + RibavirinTreatment-naïve & experienced82.4%[12]
Dasabuvir + Ombitasvir/Paritaprevir/Ritonavir ± RibavirinTreatment-naïve & experienced>90%[14][15][16]
Mericitabine + Danoprevir/r + RibavirinTreatment-naïve25.0% (GT1a), 63.6% (GT1b)[17]

Mechanism of Action of NS5B Inhibitors

NS5B inhibitors target the HCV RNA-dependent RNA polymerase, a crucial enzyme for viral replication. They can be categorized into two main classes based on their mechanism of action:

  • Nucleoside/Nucleotide Inhibitors (NIs): These compounds mimic natural substrates of the polymerase. After intracellular phosphorylation to their active triphosphate form, they are incorporated into the growing viral RNA chain, leading to premature chain termination. Valopicitabine, Sofosbuvir, and Mericitabine fall into this category.

  • Non-Nucleoside Inhibitors (NNIs): These inhibitors bind to allosteric sites on the NS5B polymerase, inducing a conformational change that renders the enzyme inactive. Dasabuvir is an example of an NNI that binds to the palm domain of the polymerase.[8][9]

NS5B Inhibitor Mechanism of Action cluster_virus HCV Life Cycle cluster_inhibitors Inhibitor Action Viral RNA Viral RNA NS5B Polymerase NS5B Polymerase Viral RNA->NS5B Polymerase Template RNA Replication RNA Replication NS5B Polymerase->RNA Replication New Viral RNA New Viral RNA RNA Replication->New Viral RNA Nucleoside/Nucleotide Inhibitors Nucleoside/Nucleotide Inhibitors Nucleoside/Nucleotide Inhibitors->RNA Replication Chain Termination Non-Nucleoside Inhibitors Non-Nucleoside Inhibitors Non-Nucleoside Inhibitors->NS5B Polymerase Allosteric Inhibition

Mechanism of action of NS5B inhibitors.

Experimental Protocols

NS5B Polymerase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant NS5B polymerase.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing 20 mM HEPES (pH 8.0), 1.5 mM MnCl2, 100 mM ammonium acetate, 1 mM DTT, 500 µM GTP, 250 µM each of CTP, ATP, and UTP, 40U of RNasin, a suitable RNA template (e.g., HCV (-) 3' T RNA), and a radiolabeled nucleotide (e.g., [α-33P]GTP).[8]

  • Compound Addition: The test compounds are serially diluted and added to the reaction mixture at various concentrations.[8]

  • Enzyme Addition: The reaction is initiated by adding purified recombinant HCV NS5B protein (e.g., 300 ng).[8]

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 2 hours).

  • Termination and Detection: The reaction is stopped, and the incorporation of the radiolabeled nucleotide into the newly synthesized RNA is quantified using methods like scintillation counting after capturing the RNA on a filter membrane.

  • Data Analysis: The concentration of the compound that inhibits 50% of the polymerase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.[8]

HCV Replicon Assay

This cell-based assay evaluates the ability of a compound to inhibit HCV RNA replication within a cellular context.

Methodology:

  • Cell Seeding: Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are seeded in 96-well or 384-well plates.[7][12]

  • Compound Treatment: The test compounds are serially diluted and added to the cells. A vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor) are included.[7]

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a CO2 incubator.[7]

  • Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. The reporter signal is proportional to the level of HCV RNA replication.[7]

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the effect of the compound on cell viability.[7]

  • Data Analysis: The 50% effective concentration (EC50), the concentration at which the compound inhibits 50% of replicon replication, and the 50% cytotoxic concentration (CC50) are calculated. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.[7]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of NS5B inhibitors.

Experimental Workflow for NS5B Inhibitor Evaluation Start Start Compound Synthesis/Acquisition Compound Synthesis/Acquisition Start->Compound Synthesis/Acquisition Primary Screening Primary Screening Compound Synthesis/Acquisition->Primary Screening NS5B Polymerase Assay NS5B Polymerase Assay Primary Screening->NS5B Polymerase Assay Biochemical HCV Replicon Assay HCV Replicon Assay Primary Screening->HCV Replicon Assay Cell-based Dose-Response & IC50/EC50 Determination Dose-Response & IC50/EC50 Determination NS5B Polymerase Assay->Dose-Response & IC50/EC50 Determination HCV Replicon Assay->Dose-Response & IC50/EC50 Determination Cytotoxicity Assay Cytotoxicity Assay HCV Replicon Assay->Cytotoxicity Assay Selectivity Index (SI) Calculation Selectivity Index (SI) Calculation Dose-Response & IC50/EC50 Determination->Selectivity Index (SI) Calculation Cytotoxicity Assay->Selectivity Index (SI) Calculation Lead Optimization Lead Optimization Selectivity Index (SI) Calculation->Lead Optimization End End Lead Optimization->End

In vitro evaluation workflow for NS5B inhibitors.

Conclusion

While Valopicitabine demonstrated in vitro activity against HCV, its clinical development was ultimately unsuccessful due to an unfavorable safety profile. In contrast, Sofosbuvir and Dasabuvir have emerged as highly effective and well-tolerated components of combination therapies that have transformed the treatment of chronic hepatitis C, leading to high SVR rates across various genotypes. The in vitro data presented in this guide highlights the superior potency of Sofosbuvir and Dasabuvir compared to the available data for Valopicitabine. The detailed experimental protocols and workflows provide a framework for the continued discovery and development of novel NS5B inhibitors with improved efficacy and safety profiles.

References

Valopicitabine Dihydrochloride: A Comparative Efficacy Analysis in Treatment-Naive vs. Treatment-Experienced Hepatitis C Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of Valopicitabine Dihydrochloride in preclinical or clinical models of Hepatitis C virus (HCV) infection, differentiating between treatment-naive and treatment-experienced populations. The data presented is based on available clinical trial information and preclinical studies.

Valopicitabine (formerly known as NM283) is the dihydrochloride salt of the L-valine ester prodrug of 2'-C-methylcytidine. This nucleoside analog is designed to inhibit the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1] The development of Valopicitabine was pursued as a potential enhancement to the then-standard of care for chronic HCV infection, which consisted of pegylated interferon (peg-IFN) and ribavirin (RBV).

Comparative Efficacy

Clinical trials with Valopicitabine focused on its use in combination with pegylated interferon, with some studies also including ribavirin. The primary measure of efficacy in these trials was the reduction in HCV RNA levels, with the ultimate goal of achieving a sustained virologic response (SVR), defined as undetectable HCV RNA 12 or 24 weeks after the end of treatment.

Performance in Treatment-Naive Models

In treatment-naive patients with HCV genotype 1, the addition of Valopicitabine to pegylated interferon demonstrated a rapid and significant antiviral effect. A Phase IIb clinical trial (NCT00118768) showed that in the 800 mg Valopicitabine dose arms, 93% of patients achieved a rapid virologic response (RVR), defined as a ≥2 log10 reduction in viral load by week 4.[1] Furthermore, 50% of patients in the 800 mg arm achieved undetectable levels of HCV RNA (PCR negativity) by week 4.[1]

Another study in treatment-naive patients evaluated a lower dose of 200 mg of Valopicitabine in combination with pegylated interferon. At 24 weeks of treatment, 68% of patients in this arm had undetectable HCV RNA.[2][3] This was reported to compare favorably to historical data for the standard of care at the time (peg-IFNα-2a/RBV), which had a 53% HCV RNA negativity rate at week 24.[3]

A separate Phase II study explored a triple combination therapy of Valopicitabine, pegylated interferon, and ribavirin in treatment-naive patients. In this trial, 72% of patients who completed 12 weeks of treatment had cleared the virus.[4]

Performance in Treatment-Experienced Models

Data Presentation

Table 1: Efficacy of Valopicitabine in Treatment-Naive HCV Genotype 1 Patients

Clinical Trial / Study ArmPatient PopulationTreatment RegimenEfficacy EndpointResult
Phase IIb (NCT00118768)Treatment-NaiveValopicitabine (800 mg) + Peg-IFNRapid Virologic Response (RVR) at Week 493%
Phase IIb (NCT00118768)Treatment-NaiveValopicitabine (800 mg) + Peg-IFNUndetectable HCV RNA at Week 450%
Phase II StudyTreatment-NaiveValopicitabine (200 mg) + Peg-IFNUndetectable HCV RNA at Week 2468%
Phase II StudyTreatment-NaiveValopicitabine + Peg-IFN + RibavirinUndetectable HCV RNA after 12 weeks72%

Table 2: Standard of Care Efficacy in HCV Genotype 1 (for comparison)

Patient PopulationTreatment RegimenEfficacy EndpointResult
Treatment-NaivePeg-IFNα-2a + RibavirinSustained Virologic Response (SVR)~40-50%
Treatment-Experienced (Non-responders)Peg-IFNα-2a + RibavirinSustained Virologic Response (SVR)~12-18%

Experimental Protocols

Key Experiment: Phase IIb Trial in Treatment-Naive Patients (NCT00118768)
  • Objective: To evaluate the safety and antiviral activity of the combination of pegylated interferon alfa-2a plus Valopicitabine in treatment-naive patients with chronic hepatitis C.

  • Study Design: A randomized, parallel-group study.

  • Patient Population: Adult patients with chronic HCV genotype 1 infection who had not received prior antiviral therapy.

  • Interventions:

    • Multiple arms with varying doses of once-daily oral Valopicitabine (including 200 mg and 800 mg).

    • All arms received a standard dose of pegylated interferon alfa-2a (180 µg weekly).

  • Primary Outcome Measures:

    • Safety and tolerability.

    • Change in HCV RNA levels from baseline.

  • Secondary Outcome Measures:

    • Proportion of patients achieving undetectable HCV RNA at various time points.

    • Rapid Virologic Response (RVR) at week 4.

Key Experiment: Phase IIb Trial in Treatment-Experienced Patients (NCT00120861)
  • Objective: To compare the safety, effectiveness, and tolerance of Valopicitabine alone and in combination with pegylated interferon in hepatitis C patients who had failed previous standard therapy.

  • Study Design: A randomized, open-label, parallel-group study.[5]

  • Patient Population: Adult patients with chronic HCV genotype 1 infection who had a documented failed response to previous therapy with pegylated interferon and ribavirin.[5]

  • Interventions:

    • Valopicitabine monotherapy.

    • Valopicitabine in combination with pegylated interferon.

    • A control arm of pegylated interferon plus ribavirin.[5]

  • Primary Outcome Measures:

    • Safety and tolerability.

    • Proportion of subjects with undetectable HCV RNA at the end of treatment.

Visualizations

HCV_Replication_and_Valopicitabine_MOA cluster_host_cell Hepatocyte cluster_mechanism Valopicitabine Mechanism of Action Entry HCV Entry Uncoating Uncoating Entry->Uncoating Translation Translation of Viral RNA Uncoating->Translation Polyprotein HCV Polyprotein Translation->Polyprotein Processing Polyprotein Processing Polyprotein->Processing Replication RNA Replication (in Membranous Web) Processing->Replication NS5B Polymerase Assembly Virion Assembly Replication->Assembly Release Virion Release Assembly->Release Valopicitabine Valopicitabine (Prodrug) Active_Metabolite 2'-C-methylcytidine Triphosphate Valopicitabine->Active_Metabolite Metabolic Activation Inhibition Incorporation into nascent HCV RNA & Chain Termination Active_Metabolite->Inhibition Inhibition->Replication

Caption: Mechanism of action of Valopicitabine in the HCV replication cycle.

Experimental_Workflow cluster_naive Treatment-Naive Patient Cohort cluster_experienced Treatment-Experienced Patient Cohort Naive_Screening Screening & Enrollment (NCT00118768) Naive_Randomization Randomization Naive_Screening->Naive_Randomization Naive_ArmA Valopicitabine (Dose 1) + Peg-IFN Naive_Randomization->Naive_ArmA Naive_ArmB Valopicitabine (Dose 2) + Peg-IFN Naive_Randomization->Naive_ArmB Naive_Followup Treatment & Follow-up (HCV RNA Monitoring) Naive_ArmA->Naive_Followup Naive_ArmB->Naive_Followup Naive_Endpoint Efficacy & Safety Analysis Naive_Followup->Naive_Endpoint Exp_Screening Screening & Enrollment (NCT00120861) Exp_Randomization Randomization Exp_Screening->Exp_Randomization Exp_ArmA Valopicitabine Monotherapy Exp_Randomization->Exp_ArmA Exp_ArmB Valopicitabine + Peg-IFN Exp_Randomization->Exp_ArmB Exp_ArmC Peg-IFN + Ribavirin (Control) Exp_Randomization->Exp_ArmC Exp_Followup Treatment & Follow-up (HCV RNA Monitoring) Exp_ArmA->Exp_Followup Exp_ArmB->Exp_Followup Exp_ArmC->Exp_Followup Exp_Endpoint Efficacy & Safety Analysis Exp_Followup->Exp_Endpoint

Caption: Generalized workflow for the Phase IIb clinical trials.

References

Validating HCV Replicon Assay Results with In Vivo Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of Hepatitis C virus (HCV) drug development, the translation of in vitro antiviral activity to in vivo efficacy is a critical step. The HCV replicon assay has been a workhorse for the initial screening and characterization of direct-acting antivirals (DAAs). However, validating these in vitro findings with robust in vivo data is paramount for successful clinical development. This guide provides a comparative overview of HCV replicon assays and in vivo studies, presenting key data for representative DAAs, detailed experimental protocols, and visual workflows to bridge the gap between benchtop and clinical outcomes.

Data Presentation: In Vitro Potency vs. Clinical Efficacy

The following table summarizes the in vitro potency (EC50) of two key direct-acting antivirals, Sofosbuvir and Daclatasvir, against specific HCV genotypes in replicon assays, alongside their corresponding Sustained Virologic Response (SVR) rates observed in human clinical trials. SVR, defined as undetectable HCV RNA 12 weeks after the completion of therapy (SVR12), is the clinical endpoint for a cure.

Drug ClassAntiviral AgentTargetHCV GenotypeIn Vitro EC50 (HCV Replicon Assay)In Vivo Efficacy (SVR12 Rate in Clinical Trials)
NS5B Polymerase Inhibitor SofosbuvirNS5B RNA-dependent RNA polymeraseGenotype 1b15 nM90% (in combination with Daclatasvir)
Genotype 2a18 nM89% (in combination with Daclatasvir)
NS5A Inhibitor DaclatasvirNS5AGenotype 1a50 pM[1]90% (in combination with Sofosbuvir)[2]
Genotype 1b9 pM[1]90% (in combination with Sofosbuvir)[2]

Experimental Protocols

Detailed methodologies for both in vitro and in vivo assessments are crucial for interpreting and comparing results. Below are representative protocols for an HCV replicon assay and a Phase III clinical trial.

In Vitro: HCV Replicon Luciferase Assay Protocol

This protocol outlines a common method for determining the EC50 of an antiviral compound using a luciferase-based HCV replicon assay.

1. Cell Line and Replicon:

  • Cell Line: Huh-7 human hepatoma cells are most commonly used as they are highly permissive to HCV replication.[3][4]
  • Replicon: A subgenomic HCV replicon (e.g., genotype 1b) containing a luciferase reporter gene (e.g., Renilla or Firefly luciferase) is stably maintained in the Huh-7 cells.[3] This allows for the quantification of viral replication through luminescence.

2. Assay Procedure:

  • Cell Seeding: Plate the HCV replicon-containing Huh-7 cells into 96-well or 384-well plates at a predetermined density.
  • Compound Addition: Prepare serial dilutions of the test antiviral compound. Add the diluted compounds to the plated cells. Include appropriate controls: a negative control (vehicle, e.g., DMSO) and a positive control (a known HCV inhibitor).
  • Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.[3]
  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer. The luciferase signal is directly proportional to the level of HCV RNA replication.[4]
  • Cytotoxicity Assay: Concurrently, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is often performed to determine the 50% cytotoxic concentration (CC50) of the compound and ensure that the observed reduction in replicon replication is not due to cell death.

3. Data Analysis:

  • Normalize the luciferase readings to the vehicle control.
  • Plot the normalized data against the compound concentration.
  • Calculate the EC50 value, the concentration of the compound that inhibits 50% of HCV replicon replication, using a non-linear regression analysis.[3]

In Vivo: Phase III Clinical Trial Protocol for HCV Direct-Acting Antivirals

This protocol provides a general framework for a Phase III clinical trial designed to evaluate the efficacy and safety of a DAA regimen.

1. Study Design:

  • Design: Typically a multicenter, randomized, open-label or double-blind, active-controlled study.[2][5]
  • Patient Population: Enroll a large cohort of patients with chronic HCV infection of the target genotype(s). Key inclusion criteria often include age, detectable HCV RNA, and specific liver function parameters. Exclusion criteria may include co-infection with other viruses (like HBV or HIV, though some trials specifically study these populations), and decompensated liver disease.[2]

2. Treatment Regimen:

  • Investigational Arm: Patients receive the experimental DAA regimen (e.g., Sofosbuvir in combination with Daclatasvir) for a specified duration (e.g., 12 or 24 weeks).[2][6]
  • Control Arm: Patients may receive the standard-of-care treatment or another active comparator.

3. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: The primary outcome is the SVR12 rate, defined as undetectable HCV RNA at 12 weeks post-treatment.[7]
  • Virologic Monitoring: Quantify HCV RNA levels at baseline, during treatment, at the end of treatment, and at specified post-treatment time points (e.g., 4, 12, and 24 weeks).
  • Safety Monitoring: Monitor patients for adverse events through clinical assessments and laboratory tests (e.g., liver function tests, complete blood count) throughout the study.

4. Data Analysis:

  • Calculate the percentage of patients in each treatment arm who achieve SVR12.
  • Compare the SVR12 rates between the investigational and control arms.
  • Analyze the safety and tolerability of the treatment regimens.

Mandatory Visualizations

Workflow for Validating HCV Replicon Assay Results

Validation_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation RepliconAssay HCV Replicon Assay (e.g., Luciferase-based) EC50_Determination Determine EC50 (Potency) RepliconAssay->EC50_Determination CC50_Determination Determine CC50 (Cytotoxicity) RepliconAssay->CC50_Determination AnimalModel Preclinical Animal Model (e.g., uPA-SCID Mouse) EC50_Determination->AnimalModel Promising Candidates CC50_Determination->AnimalModel Favorable Safety Profile ClinicalTrial Human Clinical Trials (Phase I-III) AnimalModel->ClinicalTrial SVR_Assessment Assess SVR12 (Efficacy) ClinicalTrial->SVR_Assessment Market Marketed Drug SVR_Assessment->Market Regulatory Approval

Caption: Workflow from in vitro screening to in vivo validation.

HCV Replication Cycle and DAA Targets

HCV_Replication Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating Translation 3. Translation & Polyprotein Processing Uncoating->Translation Replication 4. RNA Replication Translation->Replication NS3_4A NS3/4A Protease Translation->NS3_4A Assembly 5. Assembly Replication->Assembly NS5A NS5A Replication->NS5A NS5B NS5B Polymerase Replication->NS5B Release 6. Release Assembly->Release NS3_4A->Translation Inhibits Polyprotein Processing NS5A->Replication Inhibits Replication Complex NS5B->Replication Inhibits RNA Synthesis

Caption: HCV replication cycle and targets of DAAs.

References

Valopicitabine: A Comparative Analysis of Combination Therapy Versus Monotherapy in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of valopicitabine combination therapy versus monotherapy for the treatment of Hepatitis C Virus (HCV) infection, based on available clinical trial data. The information is presented to facilitate a clear understanding of the efficacy and safety profiles of these treatment regimens.

Valopicitabine (NM283), a prodrug of the potent HCV NS5B polymerase inhibitor 2'-C-methylcytidine, has been evaluated in clinical trials as both a standalone agent and in combination with other antiviral drugs. The primary goal of these investigations was to determine the most effective and well-tolerated treatment strategy for patients with chronic HCV infection, particularly the difficult-to-treat genotype 1.

Efficacy: Combination Therapy Demonstrates Superior Viral Suppression

Clinical trial data strongly suggest that combination therapy with valopicitabine is more effective at suppressing HCV RNA than monotherapy. A key Phase IIb study in treatment-naïve patients with HCV genotype 1 infection provides the most direct comparison. While a formal monotherapy arm was not included for the full duration in all studies, initial data and comparisons with historical controls underscore the benefit of a combined therapeutic approach.

In a multi-arm Phase II trial, various doses of valopicitabine were administered with pegylated interferon (peg-IFN). The results from this study, presented at the American Association for the Study of Liver Diseases (AASLD) 2006 meeting, showed that the combination of 200 mg of valopicitabine with peg-IFN resulted in 68% of patients achieving undetectable HCV RNA levels (< 20 IU/mL) by week 24.[1] This compared favorably to historical results for the then-standard of care, peg-IFN plus ribavirin, which had a response rate of 53% at the same time point.[1]

Furthermore, a press release from Idenix Pharmaceuticals detailed a three-arm, randomized Phase II study involving 117 treatment-naïve HCV genotype-1 patients. This study evaluated:

  • Arm A: 200 mg/day of valopicitabine and pegylated interferon alpha 2a.

  • Arm B: 200 mg/day of valopicitabine, weight-based ribavirin, and pegylated interferon alpha 2a.

  • Arm C: Standard of care (pegylated interferon and ribavirin).

The results indicated that the triple combination (Arm B) led to consistently higher rates of HCV PCR-negativity compared to the standard of care.[2] Specifically, 72% of patients who completed 12 weeks of the triple combination therapy achieved undetectable HCV RNA levels.[2]

Initial data from another Phase IIb trial showed that combination therapy of valopicitabine and pegylated interferon led to a more significant reduction in serum HCV RNA at week 4 compared to pegylated interferon alone.[3]

Quantitative Efficacy Data
Treatment RegimenPatient PopulationPrimary EndpointResultReference
Valopicitabine (200 mg) + Peg-IFNTreatment-naïve, HCV Genotype 1HCV RNA < 20 IU/mL at Week 2468%[1]
Peg-IFN + Ribavirin (Historical Control)Treatment-naïve, HCV Genotype 1HCV RNA < 20 IU/mL at Week 2453%[1]
Valopicitabine (200 mg) + Peg-IFN + RibavirinTreatment-naïve, HCV Genotype 1Undetectable HCV RNA at 12 Weeks72%[2]
Valopicitabine (multiple doses) + Peg-IFNTreatment-naïve, HCV Genotype 1Mean HCV RNA reduction at Week 43.09 - 4.17 log10[3]
Peg-IFN aloneTreatment-naïve, HCV Genotype 1Mean HCV RNA reduction at Week 4Less than combination arms[3]

Safety and Tolerability

The safety profile of valopicitabine has been a significant factor in its clinical development. The most frequently reported adverse events across trials were gastrointestinal in nature, including nausea, vomiting, and loose stools.[1] These side effects were generally mild to moderate and tended to lessen within the first couple of weeks of treatment.[1]

Importantly, the incidence and severity of these gastrointestinal adverse events were dose-dependent.[1] Higher doses of valopicitabine (e.g., 800 mg) were associated with a higher rate of discontinuation due to these side effects.[1] Consequently, a lower dose of 200 mg per day was identified as the preferred dose for further development in combination therapies.[1]

The addition of valopicitabine (at the 200 mg dose) to peg-IFN did not appear to result in incremental hematologic toxicity compared to peg-IFN monotherapy.[1]

Common Adverse Events Associated with Valopicitabine
Adverse Event CategoryCommon ManifestationsSeverityDose-DependenceReference
GastrointestinalNausea, Vomiting, Loose StoolsMild to ModerateYes, more frequent and severe at higher doses[1]

Experimental Protocols

Mechanism of Action of Valopicitabine

Valopicitabine is an orally bioavailable prodrug of 2'-C-methylcytidine. Following administration, it is converted in the body to its active triphosphate form. This active metabolite acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for the replication of the viral genome. By incorporating into the growing RNA chain, it causes chain termination, thus halting viral replication.

Valopicitabine Mechanism of Action Valopicitabine Valopicitabine (Oral Prodrug) Active_Metabolite 2'-C-methylcytidine Triphosphate Valopicitabine->Active_Metabolite Metabolic Conversion NS5B HCV NS5B Polymerase Active_Metabolite->NS5B Inhibits Replication HCV RNA Replication NS5B->Replication Required for Termination Chain Termination NS5B->Termination Leads to Clinical Trial Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Screening Patient Screening (HCV Genotype 1, Treatment-Naïve) Randomization Randomization Screening->Randomization ArmA Arm A: Valopicitabine + Peg-IFN Randomization->ArmA ArmB Arm B: Valopicitabine + Peg-IFN + Ribavirin Randomization->ArmB ArmC Arm C: Peg-IFN + Ribavirin (Standard of Care) Randomization->ArmC FollowUp Treatment Period (e.g., 24-48 Weeks) ArmA->FollowUp ArmB->FollowUp ArmC->FollowUp Analysis Efficacy & Safety Analysis (HCV RNA levels, Adverse Events) FollowUp->Analysis

References

Valopicitabine's Antiviral Profile: A Comparative Benchmark Against Modern HCV Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive comparison of the antiviral activity of Valopicitabine, an investigational nucleoside analog, against currently approved direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of in vitro efficacy and resistance profiles to inform ongoing and future antiviral research.

Valopicitabine (NM-283) is a prodrug of 2'-C-methylcytidine, a nucleoside analog that targets the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1] Although its clinical development was halted due to gastrointestinal side effects, its mechanism of action and antiviral activity provide a valuable case study for the development of new nucleoside inhibitors.

Comparative Antiviral Activity

The in vitro antiviral efficacy of Valopicitabine's active metabolite, 2'-C-methylcytidine, and current HCV drugs is summarized below. The data, primarily derived from HCV subgenomic replicon assays, highlights the median effective concentration (EC50) required to inhibit 50% of viral replication.

DrugDrug ClassTargetGenotype 1a EC50 (nM)Genotype 1b EC50 (nM)Genotype 2a EC50 (nM)Genotype 3a EC50 (nM)Genotype 4a EC50 (nM)Genotype 5a EC50 (nM)Genotype 6a EC50 (nM)
2'-C-methylcytidine Nucleoside InhibitorNS5B~1,000 - 2,200[2]~1,000 - 2,200Data not availableData not availableData not availableData not availableData not available
Sofosbuvir Nucleoside InhibitorNS5B40 - 11015 - 9914 - 3218 - 8531 - 13019 - 4929 - 69
Glecaprevir Protease InhibitorNS3/4A0.21 - 0.860.43 - 0.941.83.34.60.931.1
Pibrentasvir NS5A InhibitorNS5A0.0014 - 0.00250.00190.00240.00240.0050.00210.0042
Velpatasvir NS5A InhibitorNS5A0.0190.0020.0020.0030.0040.0020.006

Resistance Profiles

The emergence of drug resistance is a critical factor in the long-term efficacy of antiviral therapies. The table below outlines the key resistance-associated substitutions (RASs) for each drug class and the associated fold-change in EC50 values.

DrugPrimary Resistance-Associated Substitution(s)Fold-Change in EC50
Valopicitabine (2'-C-methylcytidine) S282T in NS5B[3]Estimated 2-20 fold (based on data for structurally similar Sofosbuvir)
Sofosbuvir S282T in NS5B[4][5]2.4 - 19.4 fold[4][5]
Glecaprevir A156 or D/Q168 in NS3[6]>100-fold for A156 substitutions[6]
Pibrentasvir Y93H/N in NS5A<7-fold[6]
Velpatasvir Y93H/N in NS5A (Genotype 3)>100-fold[7]

Experimental Protocols

HCV Subgenomic Replicon Assay

The antiviral activity of the compounds is determined using a stable subgenomic replicon assay. This cell-based assay is a cornerstone of HCV drug discovery, allowing for the quantification of viral RNA replication in a controlled in vitro setting.

Methodology:

  • Cell Lines: Huh-7 human hepatoma cells harboring HCV subgenomic replicons are utilized. These replicons typically contain the HCV non-structural proteins (NS3 to NS5B) and a reporter gene, such as firefly luciferase, for quantifiable measurements of replication.

  • Compound Preparation: The test compounds are serially diluted in dimethyl sulfoxide (DMSO) to create a concentration gradient.

  • Assay Procedure:

    • Replicon-containing cells are seeded into 96-well or 384-well plates.

    • The cells are treated with the various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (a known HCV inhibitor) are included in each plate.

    • The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the compound to manifest.

  • Data Acquisition: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is directly proportional to the level of HCV RNA replication.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of the luciferase activity compared to the vehicle control, is calculated using non-linear regression analysis. Cytotoxicity of the compounds is also assessed in parallel to ensure that the observed antiviral effect is not due to cell death.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental processes.

hcv_replication_and_inhibition cluster_host_cell Hepatocyte cluster_inhibition Mechanism of Nucleoside Inhibitors HCV_RNA HCV RNA Genome Polyprotein Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex (including NS5B) HCV_RNA->Replication_Complex Template Polyprotein->Replication_Complex Proteolytic Processing New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Synthesis Chain_Termination Chain Termination Replication_Complex->Chain_Termination Blocks further RNA elongation Virion_Assembly Virion Assembly & Release New_HCV_RNA->Virion_Assembly Valopicitabine Valopicitabine (Prodrug) Active_Metabolite 2'-C-methylcytidine-TP (Active Form) Valopicitabine->Active_Metabolite Intracellular Metabolism Active_Metabolite->Replication_Complex Incorporation by NS5B

Caption: HCV Replication Cycle and Mechanism of Valopicitabine.

replicon_assay_workflow start Start seed_cells Seed Huh-7 cells with HCV subgenomic replicon start->seed_cells prepare_compounds Prepare serial dilutions of test compounds seed_cells->prepare_compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luciferase Measure luciferase activity lyse_cells->measure_luciferase analyze_data Calculate EC50 values measure_luciferase->analyze_data end End analyze_data->end

Caption: HCV Subgenomic Replicon Assay Workflow.

Conclusion

Valopicitabine, as a nucleoside inhibitor of the HCV NS5B polymerase, demonstrated potent antiviral activity in preclinical studies. While its development was discontinued, the data generated for its active form, 2'-C-methylcytidine, provides a valuable reference point for the evaluation of next-generation nucleoside inhibitors. The comparative analysis with currently approved DAAs, which target various stages of the HCV life cycle with high efficacy and improved safety profiles, underscores the significant advancements in HCV therapeutics. The detailed methodologies and resistance profiles presented in this guide are intended to support the ongoing efforts in the discovery and development of novel antiviral agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Valopicitabine Dihydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Valopicitabine Dihydrochloride, a prodrug of 2'-C-methylcytidine, was investigated for its potential against the Hepatitis C virus.[1] As with many compounds developed for therapeutic purposes, especially those designed to interfere with cellular processes, assuming a hazardous nature for waste disposal is a prudent and necessary precaution.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste in the United States is governed by regulations from the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][3][4] The primary regulation, the Resource Conservation and Recovery Act (RCRA), provides a framework for managing hazardous waste.[3] Pharmaceutical waste is broadly categorized as hazardous or non-hazardous, with cytotoxic wastes representing a specific class of hazardous materials requiring stringent disposal protocols.[3]

Waste CategoryDescriptionDisposal Recommendation
Non-Hazardous Pharmaceutical Waste Medications that are not specifically listed as hazardous and do not exhibit hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).Should not be sewered. Disposal in a solid waste landfill or via incineration is recommended, following state and local regulations.[5]
Hazardous Pharmaceutical Waste Wastes regulated under RCRA that are either listed as hazardous or exhibit one or more hazardous characteristics.Must be treated at a permitted facility, most commonly through hazardous waste incineration.[2][5]
Cytotoxic Waste Drugs that are toxic to cells. These are generally considered a subset of hazardous waste.Requires segregation and disposal by incineration or chemical neutralization. Any item that comes into contact with a cytotoxic drug should be treated as cytotoxic waste.[6]

Given that this compound is a nucleoside analog designed to inhibit viral replication, it is best handled as a cytotoxic and hazardous pharmaceutical waste to ensure maximum safety.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe disposal of this compound from a research or laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate PPE to minimize exposure.

  • Gloves: Two pairs of chemotherapy-grade gloves should be worn.

  • Gown: A disposable, impermeable gown should be used.

  • Eye Protection: Safety glasses or goggles are necessary.

  • Respiratory Protection: If there is a risk of aerosolization (e.g., handling powders), a NIOSH-approved respirator is recommended.

Segregation and Containment

Proper segregation of cytotoxic waste is crucial to prevent cross-contamination and ensure it is directed to the appropriate disposal stream.

  • Immediate Segregation: At the point of generation, all materials contaminated with this compound must be segregated from other waste streams.[6]

  • Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste."[6] These containers are often color-coded, typically yellow or purple, depending on institutional and regional guidelines.

  • Contaminated Items: This includes not only the compound itself but also any items that have come into contact with it, such as:

    • Empty vials and packaging

    • Contaminated gloves, gowns, and bench paper

    • Pipette tips and other disposable lab equipment

    • Spill cleanup materials

Labeling

Clear and accurate labeling is essential for waste handlers to manage the disposal process safely and correctly.

  • Waste Container Labeling: The primary waste container must be labeled with:

    • The words "Cytotoxic Waste" or "Chemotherapy Waste"

    • The universal biohazard symbol if applicable

    • The name of the laboratory or department generating the waste

    • The date of accumulation

Storage

Designated and secure storage of cytotoxic waste is necessary while awaiting pickup for final disposal.

  • Secure Area: Store the sealed waste containers in a designated, secure area away from general laboratory traffic.

  • Limited Access: Access to this storage area should be restricted to authorized personnel.

Final Disposal

The final disposal of cytotoxic waste must be conducted by a licensed and reputable hazardous waste management company.

  • Incineration: High-temperature incineration is the most common and recommended method for the destruction of cytotoxic drugs.[2][6]

  • Waste Contractor: Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts with licensed waste management vendors. Follow your institution's specific protocols for requesting a waste pickup.

  • Documentation: Ensure that all necessary documentation, such as waste manifests, is completed accurately to maintain a clear record of the waste from generation to final disposal.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Gown, Eye Protection) A->B C Segregate Waste at Point of Generation B->C D Is the waste a sharp? C->D E Place in Puncture-Resistant 'Cytotoxic Sharps' Container D->E Yes F Place in Leak-Proof 'Cytotoxic Waste' Container D->F No G Seal and Label Container E->G F->G H Store in Designated Secure Area G->H I Arrange for Pickup by Licensed Hazardous Waste Vendor H->I J Final Disposal via High-Temperature Incineration I->J K Complete Waste Manifest Documentation J->K L End K->L

Caption: Disposal workflow for this compound.

This procedural guidance, based on the principles of handling cytotoxic and hazardous pharmaceutical waste, provides a framework for the safe and compliant disposal of this compound. Adherence to these steps, in conjunction with your institution's specific EHS protocols, is paramount for ensuring the safety of laboratory personnel and protecting the environment.

References

Essential Safety and Logistical Information for Handling Valopicitabine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Valopicitabine Dihydrochloride was located in the public domain. The following guidance is based on general best practices for handling potent pharmaceutical compounds and information available for structurally related substances. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department and request a compound-specific SDS from the supplier before handling.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE. Many studies have documented the uptake of hazardous and toxic drugs in workers exposed while preparing and handling them; these drugs may enter the worker through inhalation, skin contact, and direct splashing.[1]

PPE CategoryItemSpecificationRationale
Hand Protection GlovesTwo pairs of chemotherapy-grade nitrile gloves meeting ASTM D6978 standards.[2]Provides a robust barrier against chemical permeation. Double-gloving is a standard practice for handling potent compounds.
Body Protection GownDisposable, polyethylene-coated polypropylene gown.[2]Resistant to chemical permeation. Standard cloth lab coats are not sufficient as they can absorb the chemical.[2]
Respiratory Protection RespiratorAn N95 or higher-rated respirator.Protects against inhalation of the powdered compound. A surgical mask is not a substitute for respiratory protection.[1]
Eye and Face Protection Goggles and Face ShieldChemical splash goggles and a full-face shield.Provides protection against splashes and airborne particles to the eyes and face.[2]
Head and Foot Protection Head/Hair and Shoe CoversDisposable covers.[2]Prevents contamination of hair and personal footwear.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: All handling of powdered this compound should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to contain any airborne particles.[1]

  • Weighing and Reconstitution: Use a dedicated and calibrated analytical balance within the containment enclosure. When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.

  • Personal Hygiene: After handling, and before leaving the laboratory, remove all PPE and dispose of it in designated hazardous waste containers. Wash hands thoroughly with soap and water.[3]

Spill Management:

In the event of a spill, follow these procedural steps:

  • Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill zone.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE ensemble as described in the table above.

  • Containment: For a powder spill, gently cover the area with absorbent pads dampened with a suitable solvent to prevent the powder from becoming airborne. For a liquid spill, surround the area with absorbent material.

  • Neutralization/Decontamination (if applicable): Follow your institution's specific procedures for the decontamination of the active pharmaceutical ingredient.

  • Cleanup: Carefully collect all contaminated materials using appropriate tools (e.g., forceps, scoops) and place them in a labeled hazardous waste container.

  • Final Decontamination: Clean the spill area with a suitable detergent and water, followed by any required deactivating agents.

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous chemical waste in accordance with local, state, and federal regulations.[4]

Disposal:

All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[3][4] Consult your institution's EHS department for specific disposal protocols.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Full PPE prep_containment Work in Containment (Fume Hood/BSC) prep_ppe->prep_containment Enter Lab handle_weigh Weigh Compound prep_containment->handle_weigh handle_dissolve Dissolve/Reconstitute handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash Exit Lab

Caption: A workflow diagram illustrating the key procedural steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valopicitabine Dihydrochloride
Reactant of Route 2
Valopicitabine Dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。